(2S,4S)-4-methylazetidine-2-carboxylic acid
Beschreibung
Eigenschaften
IUPAC Name |
(2S,4S)-4-methylazetidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-3-2-4(6-3)5(7)8/h3-4,6H,2H2,1H3,(H,7,8)/t3-,4-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNCIIYYAHQDGZ-IMJSIDKUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H](N1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-Depth Technical Guide to (2S,4S)-4-Methylazetidine-2-carboxylic Acid: A Constrained Proline Analog for Advanced Drug Discovery
Abstract
(2S,4S)-4-methylazetidine-2-carboxylic acid, a conformationally constrained non-proteinogenic amino acid, has emerged as a valuable building block in medicinal chemistry and drug development. Its rigid four-membered ring system, featuring a cis relationship between the carboxylic acid at C2 and the methyl group at C4, offers a unique structural scaffold for modulating the pharmacokinetic and pharmacodynamic properties of peptide and small molecule therapeutics. This guide provides a comprehensive overview of its physicochemical properties, explores its strategic importance in drug design as a proline analog, and outlines a conceptual framework for its stereoselective synthesis. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique structural and functional attributes of this specialized amino acid.
Core Compound Identification and Physicochemical Properties
(2S,4S)-4-methylazetidine-2-carboxylic acid is a specific stereoisomer of 4-methylazetidine-2-carboxylic acid. The precise stereochemistry is crucial for its interaction with biological targets. Its primary identifier is its Chemical Abstracts Service (CAS) number.
| Property | Value | Source(s) |
| CAS Number | 1932627-43-4 | [1][2] |
| Molecular Formula | C₅H₉NO₂ | [1] |
| Molecular Weight | 115.13 g/mol | [1][3] |
| IUPAC Name | (2S,4S)-4-methylazetidine-2-carboxylic acid | [1] |
| Synonyms | (2S, 4S)-4-methylazetidine-2-carboxylic acid | [3] |
| Appearance | Typically a white to off-white solid | General knowledge |
| Chirality | Contains two stereocenters (C2 and C4) with defined (S,S) configuration | [1] |
Strategic Importance in Medicinal Chemistry: A Proline Mimic with Enhanced Conformational Rigidity
The azetidine ring is a strained four-membered heterocycle that has gained significant traction in drug discovery.[4] Its incorporation into molecular scaffolds can lead to improved metabolic stability, solubility, and three-dimensionality. Azetidine-2-carboxylic acids, in particular, are recognized as conformationally constrained analogs of proline, a critical amino acid that often induces turns or kinks in peptide chains.[5][6]
The strategic value of (2S,4S)-4-methylazetidine-2-carboxylic acid lies in its ability to impart a higher degree of conformational rigidity compared to proline. The methyl group at the C4 position further restricts the puckering of the azetidine ring, offering a more defined spatial orientation for substituent groups. This has profound implications for drug design:
-
Peptidomimetics: By replacing proline with this analog, chemists can lock a peptide backbone into a specific conformation, enhancing its binding affinity and selectivity for a target receptor or enzyme.[6]
-
Scaffold Design: The rigid azetidine core serves as an excellent scaffold for presenting pharmacophoric elements in a precise three-dimensional arrangement, which is crucial for optimizing interactions with a biological target.
-
Improved Physicochemical Properties: The introduction of the azetidine motif can favorably alter properties such as lipophilicity and metabolic stability, leading to enhanced drug-like characteristics.
Diagram 1: Structural Comparison and Conformational Constraint
Caption: Structural comparison highlighting the increased conformational rigidity of the 4-membered azetidine ring over the 5-membered proline ring.
Conceptual Synthesis Strategy
The core challenge is the stereocontrolled formation of the four-membered ring with the correct cis configuration at the C2 and C4 positions. A common and effective strategy involves an intramolecular nucleophilic substitution (cyclization) of a γ-functionalized α-amino acid precursor.
Conceptual Workflow
The proposed synthesis begins with a commercially available, stereodefined starting material, such as a derivative of (2S,4S)-4-hydroxyproline, and proceeds through key steps of ring opening, functional group manipulation, and stereospecific cyclization.
Diagram 2: Conceptual Synthetic Workflow
Sources
- 1. (2S,4S)-4-methylazetidine-2-carboxylic acid 97% | CAS: 1932627-43-4 | AChemBlock [achemblock.com]
- 2. 1932627-43-4|(2S,4S)-4-Methylazetidine-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. labsolu.ca [labsolu.ca]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
(2S,4S)-4-methylazetidine-2-carboxylic acid chemical properties
This guide provides an in-depth technical analysis of (2S,4S)-4-methylazetidine-2-carboxylic acid , a conformationally restricted proline analogue of increasing significance in medicinal chemistry and peptide engineering.
Executive Summary
(2S,4S)-4-methylazetidine-2-carboxylic acid (often abbreviated as (2S,4S)-4-Me-Aze or t-Me-Aze ) is a non-proteinogenic amino acid characterized by a four-membered azetidine ring.[1] As a structural analogue of L-proline, it introduces severe conformational constraints into peptide backbones.
Unlike the five-membered pyrrolidine ring of proline, the four-membered azetidine ring is significantly more strained and planar. The addition of a methyl group at the C4 position further restricts the available conformational space, locking the ring pucker and influencing the cis/trans equilibrium of the preceding amide bond. This compound is a critical tool for:
-
Peptidomimetics: Stabilizing specific secondary structures (e.g.,
-turns). -
Drug Design: Enhancing metabolic stability against proteases.
-
Fragment-Based Discovery: Serving as a chiral scaffold for library generation.
Chemical Identity & Stereochemical Analysis[2]
The stereochemical designation of this molecule requires precise definition due to the potential for confusion between cis and trans nomenclature relative to Cahn-Ingold-Prelog (CIP) priority rules.
| Property | Detail |
| IUPAC Name | (2S,4S)-4-methylazetidine-2-carboxylic acid |
| Common Name | trans-4-methylazetidine-2-carboxylic acid |
| CAS Registry Number | 1932627-43-4 |
| Molecular Formula | C |
| Molecular Weight | 115.13 g/mol |
| Chirality | L-amino acid derivative (2S configuration) |
Stereochemical Derivation
The (2S,4S) configuration corresponds to the trans diastereomer.
-
C2 Position (S): The carboxyl group is oriented "down" (assuming the ring N is up and H is up).
-
C4 Position (S): According to CIP rules (N > C3 > CH
> H), the (S) configuration places the methyl group "up" (opposite to the carboxyl group).
Caption: Stereochemical assignment confirming the trans-relationship of the (2S,4S) isomer.
Physicochemical Properties[2][5][6][7]
The physical behavior of (2S,4S)-4-Me-Aze is dominated by ring strain (~26 kcal/mol for azetidine vs. ~6 kcal/mol for pyrrolidine) and the steric bulk of the methyl group.
| Property | Value / Characteristic | Context |
| pKa | ~1.7 (Estimated) | More acidic than Proline (1.99) due to ring strain and inductive effects. |
| pKa | ~9.5 (Estimated) | Slightly less basic than Proline (10.6) due to s-character increase in N-orbitals. |
| LogP | -2.3 | Highly hydrophilic; comparable to proline. |
| Solubility | High (Water, MeOH) | Zwitterionic character dominates at neutral pH. |
| Ring Puckering | Rigid | The 4-methyl group locks the ring, reducing the entropy of the unfolded state. |
Synthesis & Production Methodologies
Access to (2S,4S)-4-Me-Aze has historically been challenging due to the instability of the azetidine ring under harsh conditions. Two primary routes are currently favored: Photochemical Functionalization (Chemical) and SAM-Dependent Biosynthesis (Enzymatic).
Method A: Photochemical Functionalization (Chemical)
Recent advances by Pfizer and Enamine have utilized photoredox catalysis to functionalize the azetidine ring directly. This method avoids the difficult cyclization steps of linear precursors.
Protocol Overview:
-
Starting Material: Azetidine-2-carboxylic acid (protected as N-Boc-Aze-OMe).
-
Reagents: Iridium photocatalyst, Alkyl sulfinate (radical source).
-
Condition: Blue LED irradiation.
-
Mechanism: Radical addition to the ring (often requires specific substitution patterns or Minisci-type reactivity). Note: Direct methylation at C4 usually requires a decarboxylative or specific radical precursor strategy.
Method B: Intramolecular Cyclization (Classic)
For high stereocontrol, cyclization of chiral
-
Precursor: L-2,4-diaminobutyric acid derivative or L-homoserine lactone derivative.
-
Activation: The
-hydroxyl is converted to a leaving group (Tosylate/Mesylate). -
Cyclization: Base-mediated intramolecular displacement by the amine.
-
Stereocontrol: The stereocenter at C4 is established in the precursor.
Caption: Dual pathways for synthesis: Chemical cyclization vs. Enzymatic radical SAM catalysis.
Applications in Drug Discovery & Peptidomimetics
Conformational Restriction
(2S,4S)-4-Me-Aze acts as a "super-proline." While proline restricts the backbone dihedral angle
-
Gamma-Turns: Aze derivatives are potent inducers of
-turns (a 3-residue turn involving a hydrogen bond between residue and ). -
Cis/Trans Amide Ratio: The steric bulk at C4 influences the equilibrium of the Xaa-Aze amide bond. Unlike proline, which has a significant cis population (~10-30%), 4-substituted azetidines can be tuned to favor the trans rotamer exclusively or stabilize the cis form depending on the solvent and adjacent residues.
Metabolic Stability
Peptides containing (2S,4S)-4-Me-Aze exhibit enhanced resistance to proteolytic degradation. The unnatural ring size and the steric bulk of the methyl group prevent recognition by standard prolyl endopeptidases.
Experimental Protocols
General Peptide Coupling Protocol
Incorporating (2S,4S)-4-Me-Aze into peptides requires care due to the lower nucleophilicity of the secondary amine (caused by ring strain and steric hindrance).
Reagents:
-
Resin: 2-Chlorotrityl chloride resin (for C-terminal loading) or Rink Amide.
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.
-
Base: DIPEA (Diisopropylethylamine).
Step-by-Step Procedure:
-
Swelling: Swell resin in DMF for 30 min.
-
Activation: Dissolve Fmoc-(2S,4S)-4-Me-Aze-OH (3 eq relative to resin loading) and HATU (2.9 eq) in minimum DMF. Add DIPEA (6 eq).
-
Coupling: Add the activated solution to the resin immediately. Shake at room temperature for 2 to 4 hours .
-
Note: Standard proline couplings take ~1 hour; extend time for 4-Me-Aze due to sterics.
-
-
Monitoring: Use the Chloranil test (secondary amines) rather than Kaiser test.
-
Deprotection: 20% Piperidine in DMF (2 x 10 min).
Critical Precaution: Avoid heating >50°C during coupling or deprotection, as azetidine rings can undergo ring-opening or epimerization under prolonged thermal stress in basic conditions.
References
-
Chemical Identity & Stereochemistry
-
Biosynthesis & Enzymology
-
Conformational Analysis
-
Lee, K., et al. (2007). Conformational preferences of proline analogues with different ring size. Journal of Physical Chemistry B. Available at: [Link]
-
-
Synthetic Methodology
-
Brewster, J., et al. (2023). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at: [Link]
-
-
Peptide Synthesis & Epimerization
-
MDPI. (2023). Epimerisation in Peptide Synthesis. Molecules. Available at: [Link]
-
Sources
- 1. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. labsolu.ca [labsolu.ca]
- 3. 4-Methylazetidine-2-carboxylic acid | C5H9NO2 | CID 336073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: (2S,4S)-4-Methylazetidine-2-Carboxylic Acid
This technical guide provides an in-depth analysis of (2S,4S)-4-methylazetidine-2-carboxylic acid, a non-proteinogenic amino acid and constrained proline analogue.
Part 1: Molecular Identity & Stereochemical Core
Chemical Identity
(2S,4S)-4-methylazetidine-2-carboxylic acid is a four-membered nitrogen heterocycle characterized by a high degree of ring strain and specific stereochemical constraints. It serves as a critical "scaffold stiffener" in peptide mimetics, often used to lock bio-active conformations that are inaccessible to natural amino acids.
| Property | Specification |
| IUPAC Name | (2S,4S)-4-methylazetidine-2-carboxylic acid |
| Common Name | cis-4-methyl-L-azetidine-2-carboxylic acid (cis-4-Me-Aze) |
| SMILES String | C[C@H]1CO)N1 |
| Molecular Formula | C₅H₉NO₂ |
| Molecular Weight | 115.13 g/mol |
| Stereochemistry | (2S, 4S) - cis configuration |
| pKa (Estimated) |
Stereochemical Logic & SMILES Decoding
The SMILES string C[C@H]1CO)N1 explicitly encodes the (2S,4S) absolute configuration.
-
Ring Structure: The azetidine core is defined by the closure number 1 (N1...C...C...C...1).
-
Chirality at C4 ([C@H]): The methyl group is attached to C4. The @ symbol indicates an anticlockwise mapping of neighbors (Methyl
C3 N1) when viewed from the C4-H bond, consistent with the (S)-configuration at this position. -
Chirality at C2 ([C@@H]): The carboxyl group is attached to C2. The @@ symbol indicates a clockwise mapping of neighbors (N1
C(=O)O C3) in the string order, which resolves to the (S)-configuration. -
Cis-Relationship: In the (2S,4S) isomer of 2,4-disubstituted azetidines, the C2-Carboxyl and C4-Methyl groups are oriented on the same face of the ring (cis), assuming the standard priority rules where the ring nitrogen has the highest priority.
Structural Visualization
The following diagram illustrates the connectivity and stereochemical relationships defined by the SMILES string.
Part 2: Synthesis & Methodology[1][2][4][5]
Synthetic Challenges
Synthesizing (2S,4S)-4-methylazetidine-2-carboxylic acid is non-trivial due to:
-
Ring Strain: The 4-membered ring is thermodynamically disfavored compared to 5- or 6-membered rings.
-
Stereocontrol: Establishing two chiral centers (C2 and C4) simultaneously requires high diastereoselectivity.
Recommended Protocol: Intramolecular Cyclization
The most robust route involves the cyclization of a
Step-by-Step Workflow
-
Precursor Preparation:
-
Start with N-Boc-L-allylglycine .
-
Reaction: Hydrobromination or Iodolactonization logic to introduce a leaving group at the
-position (C4 equivalent). -
Note: Standard hydrobromination may yield the 5-bromo (anti-Markovnikov) product. Conditions must favor the 4-bromo derivative or use a specific functionalization strategy like oxymercuration-demercuration followed by activation.
-
-
Cyclization (The Critical Step):
-
Reagent: Sodium Hexamethyldisilazide (NaHMDS) or Lithium Diisopropylamide (LDA).
-
Mechanism: Intramolecular nucleophilic attack of the carbamate nitrogen onto the C4-electrophile.
-
Conditions: Low temperature (-78°C) in THF to favor kinetic control and prevent elimination reactions.
-
-
Deprotection & Isolation:
-
Acidolysis: TFA/DCM (1:1) to remove the Boc group.
-
Purification: Ion-exchange chromatography (Dowex 50W) is essential to isolate the zwitterionic amino acid from salts.
-
Synthesis Flowchart
Biosynthetic Route (Emerging)
Recent research identifies Azetidine-2-carboxylic acid (AZE) synthases that catalyze the 4-exo-tet cyclization of S-adenosylmethionine (SAM).[1][2] While primarily producing unsubstituted AZE, engineering these enzymes or providing methylated SAM analogues is a cutting-edge approach for generating 4-methyl derivatives with perfect stereocontrol [1].
Part 3: Applications in Drug Discovery
Conformational Constraint
(2S,4S)-4-methylazetidine-2-carboxylic acid acts as a "super-proline."
-
Cis-Amide Bias: The 4-methyl substituent, when cis to the carboxyl group, sterically crowds the amide bond formed at the nitrogen. This can shift the cis/trans equilibrium of the preceding peptide bond, often stabilizing the cis isomer more effectively than proline.
-
Turn Induction: It is used to nucleate Type VI
-turns in peptidomimetics, critical for mimicking GPCR ligands and antigen recognition sites.
Stability Enhancement
Incorporating this residue into therapeutic peptides increases resistance to proteolysis. The steric bulk of the methyl group and the ring strain prevent efficient docking into the active sites of common peptidases (e.g., Trypsin, Chymotrypsin).
Comparative Data
| Feature | L-Proline | L-Azetidine-2-COOH (Aze) | (2S,4S)-4-Me-Aze |
| Ring Size | 5-membered | 4-membered | 4-membered |
| Ring Puckering | Envelope (C | Planar/Puckered | Rigidly Puckered |
| Amide Isomerism | Trans favored (~4:1) | Trans favored | Cis bias increased |
| Proteolytic Stability | Moderate | High | Very High |
References
-
Molecular basis for azetidine-2-carboxylic acid biosynthesis. Source: Nature Communications / NIH (2025). Context: Describes the enzymatic mechanism (AZE synthases) for creating the azetidine core from SAM, providing a biological template for synthesis. URL:[Link]
-
Efficient route to (S)-azetidine-2-carboxylic acid. Source: Bioscience, Biotechnology, and Biochemistry (2005).[3][4] Context: Defines the chemical protocols for synthesizing the chiral azetidine core via cyclization of malonic ester intermediates. URL:[Link]
-
PubChem Compound Summary: 4-Methylazetidine-2-carboxylic acid. Source: National Center for Biotechnology Information (2025). Context: Verification of chemical identifiers, molecular weight, and SMILES data. URL:[Link]
Sources
- 1. Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient route to (S)-azetidine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
Technical Guide: Sourcing & Quality Assurance of (2S,4S)-4-Methylazetidine-2-Carboxylic Acid
This in-depth technical guide addresses the sourcing, quality assurance, and handling of (2S,4S)-4-methylazetidine-2-carboxylic acid , a specialized non-proteinogenic amino acid.
Executive Summary & Chemical Profile
(2S,4S)-4-methylazetidine-2-carboxylic acid (often abbreviated as (2S,4S)-MAZ or L-cis-4-Me-Aze ) is a conformationally restricted analogue of L-proline. Its rigid 4-membered azetidine ring imposes severe constraints on the
Unlike the common L-azetidine-2-carboxylic acid, the 4-methyl substituted variant possesses two chiral centers. Sourcing is complicated by the presence of the diastereomer (2S,4R) (trans-isomer) and the enantiomer (2R,4R) , which are common impurities in non-stereoselective synthetic routes.
Chemical Identity Table
| Property | Specification |
| IUPAC Name | (2S,4S)-4-methylazetidine-2-carboxylic acid |
| Common Name | L-cis-4-methylazetidine-2-carboxylic acid |
| CAS Number | 1932627-43-4 |
| Molecular Formula | C₅H₉NO₂ |
| Molecular Weight | 115.13 g/mol |
| Stereochemistry | (2S, 4S) [Cis-relationship relative to ring plane] |
| Key Impurities | (2S,4R)-isomer (CAS: 2237226-49-0); L-Azetidine-2-carboxylic acid (demethylated) |
Commercial Sourcing Landscape
The supply chain for (2S,4S)-MAZ is bifurcated into Catalog Suppliers (milligram scale) and Custom Synthesis Partners (gram to kilogram scale). Due to the difficulty of stereoselective synthesis, "In-Stock" status must be validated.
Primary Commercial Suppliers
| Supplier | Type | Region | Catalog/SKU | Notes |
| Advanced ChemBlocks | Catalog | USA | T90189 | Lists specific (2S,4S) isomer. |
| BLDpharm | Catalog/CRO | Global | BD01153150 | Often carries both (2S,4S) and (2S,4R). |
| Fluorochem | Catalog | UK/EU | F806471 | Strong presence in EU; check for "cis" designation. |
| LabSolu | Aggregator | Canada | AKOS006359022 | Sourcing hub; verify CoA origin. |
| WuXi AppTec | CRO | Global | Custom | Recommended for >10g synthesis. |
Procurement Warning: Many vendors list the racemic or unspecified isomer under generic CAS numbers. Always request a Chiral HPLC trace or Specific Rotation data before purchase.
Quality Assurance & Analytical Protocols
The core challenge in working with (2S,4S)-MAZ is verifying the stereochemistry at the C4 position. Standard 1H-NMR is often insufficient to distinguish diastereomers without complex decoupling experiments.
Stereochemical Validation: Advanced Marfey’s Method
This is the Gold Standard for determining the absolute configuration of secondary amino acids. It relies on derivatization with FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) to convert enantiomers into diastereomers separable by standard C18 HPLC.
Protocol:
-
Derivatization: Dissolve 50 µg of (2S,4S)-MAZ in 50 µL H₂O. Add 100 µL of 1% FDAA in acetone and 20 µL of 1M NaHCO₃.
-
Incubation: Heat at 40°C for 1 hour. Stop reaction with 20 µL of 1M HCl.
-
Analysis: Inject onto a C18 column (e.g., Agilent Zorbax Eclipse Plus).
-
Elution: Linear gradient of 10–50% Acetonitrile in 0.1% Formic Acid/Water over 45 min.
-
Validation: Compare retention time (
) against authentic standards of (2S,4R) and (2R,4S). The L-cis (2S,4S) derivative typically elutes distinctly from the L-trans (2S,4R) form due to intramolecular H-bonding differences in the derivative.
Direct Chiral HPLC Method (Underivatized)
For purity checks without derivatization, use a Crown Ether-based column which is selective for free amino acids (zwitterions).
-
Column: Daicel CROWNPAK CR-I(+) (3.0 × 150 mm)
-
Mobile Phase: pH 1.5 Perchloric Acid (HClO₄) aqueous solution.
-
Temperature: 25°C (Low temperature enhances separation).
-
Detection: UV 200–210 nm (low sensitivity due to lack of chromophore) or CAD (Charged Aerosol Detector).
-
Mechanism: The ammonium group of the azetidine complexes with the crown ether. The (S)-center at C2 is the primary recognition point, but the C4-methyl group alters the cavity fit, allowing separation of diastereomers.
QC Decision Tree (DOT Diagram)
Figure 1: Quality Control Workflow for Chiral Azetidine Derivatives.
Synthesis & Impurity Origin
Understanding the synthesis helps predict impurities. The (2S,4S) isomer is naturally occurring in specialized peptides like Bonnevillamides (derived from Streptomyces), where it is biosynthesized via SAM-dependent methyltransferases (VioG/BnvC).
Chemical Synthetic Routes (and risks):
-
From L-Threonine/Allo-threonine: Involves cyclization of beta-hydroxy precursors.
-
Risk:[1] Incomplete inversion at the hydroxyl center can lead to (2S,4R) contamination.
-
-
From L-Methionine/Homoserine: Cyclization via leaving group displacement.
-
Risk:[1] Racemization at the alpha-carbon (C2) during ring closure.
-
-
Biosynthetic Source: Fermentation of engineered Streptomyces.
-
Risk:[1] High purity but potentially high cost; likely contains minor peptide contaminants.
-
Handling and Storage
-
Hygroscopicity: Azetidine-2-carboxylic acids are often hygroscopic zwitterions.
-
Storage: Store at -20°C under desiccant.
-
Stability: Avoid prolonged exposure to basic conditions (pH > 9) which can cause racemization at the C2 position or ring opening.
-
Solubility: Highly soluble in water and methanol; sparingly soluble in non-polar solvents (DCM, Hexane).
References
-
PubChem. (2025).[1][2] 4-methylazetidine-2-carboxylic acid (Compound).[1][3][4][5][6][7][8] National Library of Medicine. Link
-
Wu, G., et al. (2017). "Bonnevillamides, Linear Heptapeptides Isolated from a Great Salt Lake-Derived Streptomyces sp."[8] Marine Drugs, 15(6). Link
-
Klaubert, T.J., et al. (2025). "Molecular basis for azetidine-2-carboxylic acid biosynthesis." Nature Communications. Link
-
Bhushan, R., & Brückner, H. (2004). "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids, 27, 231–247.[6] Link
-
Futamura, Y., et al. (2005). "Efficient route to (S)-azetidine-2-carboxylic acid." Bioscience, Biotechnology, and Biochemistry. Link
Sources
- 1. 4-Methylazetidine-2-carboxylic acid | C5H9NO2 | CID 336073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Azetidinecarboxylic acid, (S)- | C4H7NO2 | CID 16486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2S,4S)-4-methylazetidine-2-carboxylic acid 97% | CAS: 1932627-43-4 | AChemBlock [achemblock.com]
- 4. labsolu.ca [labsolu.ca]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
(2S,4S)-4-Methylazetidine-2-carboxylic Acid: A Comprehensive Technical Review of a Novel Proline Analogue
Abstract
(2S,4S)-4-methylazetidine-2-carboxylic acid is a rare, naturally occurring non-proteinogenic amino acid. As a stereoisomer of 4-methylazetidine-2-carboxylic acid, it is structurally analogous to the proteinogenic amino acid L-proline. This technical guide provides a comprehensive overview of the current scientific understanding of its biological activity. The primary known role of this molecule is as a constituent of the bonnevillamide class of linear heptapeptides isolated from Streptomyces spp. While the biological activities of the parent peptides have been explored, data on the isolated (2S,4S)-4-methylazetidine-2-carboxylic acid remains limited. This guide will synthesize the available information, contextualize its potential biological effects based on the well-documented activities of its parent compound, L-azetidine-2-carboxylic acid, and propose a roadmap for future research to fully elucidate its pharmacological profile.
Introduction: The Azetidine Class of Proline Analogues
Proline is a unique proteinogenic amino acid, distinguished by its secondary amine integrated into a five-membered pyrrolidine ring. This rigid structure imparts significant conformational constraints on the polypeptide backbone, playing a critical role in protein folding and stability. Proline-rich motifs are also key mediators of protein-protein interactions.
Azetidine-2-carboxylic acid (Aze) is a naturally occurring, non-proteinogenic amino acid that is a close structural analogue of proline, differing by the presence of a four-membered azetidine ring instead of the five-membered pyrrolidine ring of proline.[1] This structural mimicry allows Aze to be recognized by the cellular machinery for protein synthesis, leading to its misincorporation into nascent polypeptide chains in place of proline.[2][3] This event is not without consequence; the altered geometry of the azetidine ring can disrupt protein folding, leading to the accumulation of misfolded proteins in the endoplasmic reticulum (ER), a condition known as ER stress.[2][4] This, in turn, activates the unfolded protein response (UPR), a cellular signaling pathway designed to restore proteostasis but which can trigger apoptosis if the stress is prolonged or severe.[2]
(2S,4S)-4-methylazetidine-2-carboxylic acid is a derivative of Aze, featuring a methyl group at the 4-position of the azetidine ring with a specific cis stereochemistry relative to the carboxylic acid group. This substitution is anticipated to further influence its interaction with biological targets.
Natural Occurrence and Biosynthesis
(2S,4S)-4-methylazetidine-2-carboxylic acid has been identified as a constituent of a class of linear heptapeptides known as bonnevillamides, which are produced by Streptomyces spp. isolated from unique environments such as the Great Salt Lake.[5][6] For instance, bonnevillamide A contains a 4-methyl-azetidine-2-carboxylic acid methyl ester moiety.[5][6]
The biosynthesis of the 4-methylazetidine-2-carboxylic acid (MAZ) moiety in bonnevillamides is an area of active research. It has been proposed that the biosynthesis involves the stereoselective methylation of S-adenosyl-L-methionine (SAM) at the C-4" position by a cobalamin-dependent radical SAM methyltransferase, followed by cyclization to form the methylated azetidine ring.[7] This enzymatic pathway highlights a sophisticated biological mechanism for the production of this unusual amino acid.
Known Biological Activity: A Focus on the Bonnevillamides
To date, the biological activity of (2S,4S)-4-methylazetidine-2-carboxylic acid has been primarily investigated in the context of the larger peptide structures in which it is found.
The bonnevillamides have demonstrated a range of biological effects:
-
Developmental Effects: Bonnevillamides A, B, and C were shown to affect heart development and cardiac function in zebrafish embryos.[5]
-
Anti-amyloidogenic Properties: Bonnevillamides D and E have been found to reverse the fibril formation of amyloid-β aggregates, suggesting a potential therapeutic avenue for Alzheimer's disease.[8][9][10]
It is crucial to note that these activities are attributable to the entire heptapeptide structure, and the specific contribution of the (2S,4S)-4-methylazetidine-2-carboxylic acid moiety to these effects has not been delineated.
Postulated Biological Activity as a Proline Mimetic
While direct experimental evidence is currently lacking for the isolated (2S,4S)-4-methylazetidine-2-carboxylic acid, its structural similarity to L-proline and L-azetidine-2-carboxylic acid allows for the formulation of a strong hypothesis regarding its primary mechanism of action. It is highly probable that (2S,4S)-4-methylazetidine-2-carboxylic acid acts as a proline mimetic. The key questions for researchers revolve around how the 4-methyl group and its specific stereochemistry modulate this activity compared to the parent compound, Aze.
The central hypothesis is that (2S,4S)-4-methylazetidine-2-carboxylic acid is recognized by prolyl-tRNA synthetase, leading to its attachment to tRNAPro and subsequent misincorporation into proteins. This would likely trigger the same cascade of events observed with Aze:
-
Protein Misfolding: The altered bond angles and steric hindrance from the methyl group would disrupt the normal secondary and tertiary structure of proteins.
-
ER Stress and the Unfolded Protein Response (UPR): The accumulation of misfolded proteins would activate the UPR signaling pathways.
-
Cellular Toxicity: If proteostasis cannot be restored, this would lead to pro-inflammatory and pro-apoptotic effects.[4]
The presence of the methyl group at the 4-position could have several effects:
-
Altered Substrate Recognition: The methyl group could enhance or diminish the affinity of the molecule for prolyl-tRNA synthetase, thereby affecting the efficiency of its misincorporation.
-
Exacerbated Protein Misfolding: The additional steric bulk of the methyl group could lead to more severe disruptions in protein structure compared to Aze.
-
Modified Pharmacokinetics: The increased lipophilicity due to the methyl group could alter its cell permeability and biodistribution.
Proposed Experimental Workflows for Characterization
To rigorously test the hypothesized biological activity of (2S,4S)-4-methylazetidine-2-carboxylic acid, a series of in vitro and cell-based assays are recommended.
In Vitro Assays
-
Prolyl-tRNA Synthetase Activity Assay: To determine if the compound is a substrate for prolyl-tRNA synthetase, an ATP-PPi exchange assay can be performed. This assay measures the formation of radiolabeled ATP from PPi in the presence of the amino acid, providing a direct measure of amino acid activation.
-
Protein Synthesis Inhibition Assay: A cell-free protein synthesis system (e.g., rabbit reticulocyte lysate) can be used to quantify the incorporation of a radiolabeled amino acid (e.g., 3H-Leucine) in the presence of increasing concentrations of (2S,4S)-4-methylazetidine-2-carboxylic acid. A reduction in protein synthesis would indicate interference with the translational machinery.
Cell-Based Assays
-
Competitive Growth Assays: The toxic effects of the compound can be assessed by treating cell lines with increasing concentrations and measuring cell viability (e.g., using an MTT or CellTiter-Glo assay). To confirm that the toxicity is due to proline mimicry, co-treatment with excess L-proline should rescue the cells from the toxic effects.
-
Analysis of the Unfolded Protein Response (UPR): Activation of the UPR can be monitored by measuring the expression of key UPR markers such as BiP (GRP78), CHOP, and the splicing of XBP1 mRNA via RT-qPCR and Western blotting.
-
Immunofluorescence Microscopy: This technique can be used to visualize the subcellular localization of UPR markers and to look for the formation of protein aggregates within cells.
Below is a diagram illustrating the proposed experimental workflow to characterize the biological activity of (2S,4S)-4-methylazetidine-2-carboxylic acid.
Caption: Proposed workflow for characterizing the biological activity.
Structure-Activity Relationship (SAR) Considerations
A critical aspect of understanding the biological activity of (2S,4S)-4-methylazetidine-2-carboxylic acid is to perform a comparative analysis with related molecules. A comprehensive SAR study should include:
| Compound | Rationale for Comparison |
| L-Proline | The endogenous amino acid; the baseline for competitive effects. |
| L-Azetidine-2-carboxylic acid | The parent compound; to determine the effect of the 4-methyl group. |
| (2S,4R)-4-methylazetidine-2-carboxylic acid (trans) | The trans stereoisomer; to assess the importance of the stereochemistry at the 4-position. |
| Other 4-substituted azetidine-2-carboxylic acids | To explore the effects of different substituents at the 4-position (e.g., fluoro, hydroxyl). |
Future Directions and Therapeutic Potential
The study of (2S,4S)-4-methylazetidine-2-carboxylic acid is still in its infancy. Future research should focus on the detailed experimental characterization outlined above. If this compound is found to be a potent proline mimetic, it could have several applications in drug discovery and as a chemical probe:
-
Anticancer Agents: Some cancer cells exhibit a high dependency on proline metabolism, and proline analogues could be explored as targeted therapies.
-
Antimicrobial Agents: As a component of bacterially-produced peptides, it could inform the design of novel antibiotics that disrupt bacterial protein synthesis.
-
Chemical Biology Tools: As a tool to induce controlled ER stress, it could be used to study the UPR and its role in various diseases.
Conclusion
(2S,4S)-4-methylazetidine-2-carboxylic acid is a fascinating natural product with a high potential for interesting biological activity. While its role as a component of the bioactive bonnevillamides is established, the pharmacological profile of the isolated molecule remains to be elucidated. Based on its structural similarity to L-proline and L-azetidine-2-carboxylic acid, it is strongly hypothesized to act as a proline mimetic, leading to protein misfolding and the induction of the unfolded protein response. The proposed experimental workflows provide a clear path forward for testing this hypothesis and for uncovering the unique biological properties conferred by the 4-methyl substitution. Further research in this area is warranted and could open up new avenues for the development of novel therapeutics and chemical probes.
References
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Wu, G., Nielson, J., Peterson, R. T., & Winter, J. M. (2017). Bonnevillamides, Linear Heptapeptides Isolated from a Great Salt Lake-Derived Streptomyces sp. Marine drugs, 15(7), 195. [Link][5][6]
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Lee, S. R., et al. (2021). Azetidine-Bearing Non-Ribosomal Peptides, Bonnevillamides D and E, Isolated from a Carrion Beetle-Associated Actinomycete. The Journal of Organic Chemistry, 86(11), 7635-7643. [Link][8][9]
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Lee, S. R., et al. (2021). Azetidine-Bearing Non-Ribosomal Peptides, Bonnevillamides D and E, Isolated from a Carrion Beetle-Associated Actinomycete. The Journal of Organic Chemistry. [Link][8][9]
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Lee, S. R., et al. (2021). Azetidine-Bearing Non-Ribosomal Peptides, Bonnevillamides D and E, Isolated from a Carrion Beetle-Associated Actinomycete. PubMed, 33979513. [Link][8][10]
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Wu, G., et al. (2017). Bonnevillamides, Linear Heptapeptides Isolated from a Great Salt Lake-Derived Streptomyces sp. PubMed, 28672784. [Link][5][6]
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Kubota, T., et al. (2010). The Aminolysis Reaction of Streptomyces S9 Aminopeptidase Promotes the Synthesis of Diverse Prolyl Dipeptides. Applied and Environmental Microbiology, 76(18), 6195-6201. [Link]
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Umezawa, K., et al. (2000). Polyoxypeptins A and B Produced by Streptomyces: Apoptosis-Inducing Cyclic Depsipeptides Containing the Novel Amino Acid (2S,3R)-3-Hydroxy-3-methylproline. The Journal of Organic Chemistry, 65(3), 459-463. [Link]
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Cai, Y., et al. (2025). Biosynthesis of Methylazetidinecarboxylic Acid with Opposite Stereoconfigurations in Vioprolides and Bonnevillamides. ResearchGate. [Link][7]
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D'Hooghe, M., & De Kimpe, N. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society, 139(30), 10485-10488. [Link]
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Kubota, T., et al. (2010). Prolyl Aminopeptidase from Streptomyces thermoluteus subsp. fuscus Strain NBRC14270 and Synthesis of Proline-Containing Peptides by Its S144C Variant. Applied and Environmental Microbiology, 76(18), 6195-6201. [Link]
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Kubota, T., et al. (2010). Prolyl aminopeptidase from Streptomyces thermoluteus subsp. fuscus strain NBRC14270 and synthesis of proline-containing peptides by its S144C variant. PubMed, 20675471. [Link]
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Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Wikipedia. [Link][1]
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National Center for Biotechnology Information. (n.d.). 4-Methylazetidine-2-carboxylic acid. PubChem. [Link]
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Klaubert, T. J., et al. (2025). Stick models of 4-methyl-azetidine-2-carboxylic acid methyl ester... ResearchGate. [Link]
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Iris Biotech GmbH. (n.d.). Proline Derivatives and Analogs. Iris Biotech GmbH. [Link]
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Ark Pharm, Inc. (n.d.). (2S,4S)-4-methylazetidine-2-carboxylic acid. Ark Pharm, Inc.[Link]
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Santos, W. T., et al. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. The Plant Journal, 120(6), 2904-2918. [Link][3]
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Datsenko, O. P., et al. (2023). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]
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Gmur, D., et al. (2013). Synthesis and biological evaluation of new 2-azetidinones with sulfonamide structures. Medicinal Chemistry Research, 22(10), 4819-4829. [Link]
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Gmur, D., et al. (2013). Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. Molecules, 18(4), 4236-4253. [Link]
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Bouazaoui, M., Martinez, J., & Cavelier, F. (2005). Practical asymmetric preparation of azetidine-2-carboxylic acid. Organic Letters, 7(22), 4943-4945. [Link]
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Di Pardo, A., et al. (2022). Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. International Journal of Molecular Sciences, 23(19), 11527. [Link][4]
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Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. [Link]
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Klaubert, T. J., et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. ResearchGate. [Link]
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Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent. Journal of Medicinal Chemistry. [Link]
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Dancewicz, A. M., & Altman, K. I. (1974). The effect of azetidine-2-carboxylic acid on the biosynthesis of collagen in rat granuloma. Acta biochimica Polonica, 21(4), 429-436. [Link]
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natural occurrence of methylated azetidine carboxylic acids
The Natural Occurrence and Chemical Biology of Methylated Azetidine Carboxylic Acids
Abstract This technical guide provides a comprehensive analysis of naturally occurring methylated azetidine carboxylic acids, a rare but chemically significant class of non-proteinogenic amino acids. While the parent compound, azetidine-2-carboxylic acid (Aze), is a well-documented proline analogue in plants, methylated derivatives such as polyoximic acid (3-ethylidene-L-azetidine-2-carboxylic acid) and monascumic acid (2-isobutyl-4-methylazetidine-2,4-dicarboxylic acid) represent complex biosynthetic achievements in bacteria and fungi.[1] This document details their structural diversity, SAM-dependent and iron-dependent biosynthetic pathways, ecological roles as allelochemicals, and protocols for their isolation and analysis.[1]
Introduction: The Azetidine Ring in Nature
The azetidine ring (a saturated four-membered nitrogen heterocycle) is chemically distinct due to its high ring strain (~26 kcal/mol), which imparts unique reactivity and conformational rigidity.[1] In nature, azetidine-2-carboxylic acid (Aze) is the most prevalent form, accumulating in high concentrations in the rhizomes of Convallaria majalis (Lily of the Valley) and Polygonatum species.[1]
Unlike the five-membered proline ring, the four-membered azetidine ring alters the backbone geometry of peptides, affecting secondary structures like
Structural Diversity and Natural Occurrence[2]
The natural repertoire of azetidine carboxylic acids extends beyond the simple Aze structure to include alkylated and functionalized derivatives.
Table 1: Naturally Occurring Methylated Azetidine Carboxylic Acids[1]
| Compound Name | Chemical Structure | Biological Source | Class/Role |
| Polyoximic Acid | 3-ethylidene-L-azetidine-2-carboxylic acid | Streptomyces cacaoi var.[1][2] asoensis | Moiety of Polyoxin antibiotics (antifungal) |
| Monascumic Acid | 2-isobutyl-4-methylazetidine-2,4-dicarboxylic acid | Monascus pilosus (Red Mold Rice) | Fermentation metabolite; structural complexity |
| 3-Methylene-Aze | 3-methylene-azetidine-2-carboxylic acid | Streptomyces sp.[1] (engineered/promiscuous) | Product of PolF enzyme on Valine; minor metabolite |
| Penaresidins | Note: Azetidine alkaloids (not carboxylic acids) | Penares sp.[1] (Marine Sponge) | Cytotoxic alkaloids (included for structural context) |
Polyoximic Acid
Polyoximic acid is the C-terminal moiety of the polyoxins , a group of peptidyl nucleoside antibiotics.[2] It features an exocyclic ethylidene group at the C3 position. Its presence is critical for the biological activity of polyoxins, which competitively inhibit chitin synthase in fungi.
Monascumic Acid
Isolated from Monascus pilosus-fermented rice, this compound exhibits a highly substituted ring with both methyl and isobutyl groups, along with two carboxylic acid functions.[1] Its discovery highlights the capacity of fungal secondary metabolism to generate complex functionalized azetidines.
Biosynthetic Mechanisms[1][5][6]
The formation of the azetidine ring and its subsequent methylation involves distinct enzymatic machineries in plants and bacteria.
S-Adenosylmethionine (SAM) Cyclization (Aze Synthesis)
In plants (Convallaria), Aze is derived from S-adenosylmethionine (SAM) .[1] The enzyme Aze synthase catalyzes an intramolecular substitution (4-exo-tet cyclization) where the amino group attacks the
Non-Heme Iron-Dependent Desaturation (Polyoximic Acid)
In Streptomyces, the biosynthesis of the methylated/alkylated azetidine core (polyoximic acid) does not utilize SAM cyclization.[1] Instead, it proceeds via an oxidative rearrangement of L-isoleucine .[1]
-
Enzyme : PolF (a non-heme iron,
-ketoglutarate-dependent dioxygenase).[1] -
Mechanism : PolF catalyzes the desaturation and cyclization of L-isoleucine. It initiates a radical cascade that forms the four-membered ring while retaining the carbon skeleton of isoleucine, resulting in the ethylidene appendage.[1]
Diagram 1: Biosynthetic Pathways of Azetidine Carboxylic Acids
Caption: Divergent biosynthetic routes for simple Aze (plant) vs. alkylated Polyoximic Acid (bacterial).[1]
Chemical Ecology and Toxicology
The primary ecological function of azetidine carboxylic acids is allelopathy and chemical defense.
-
Molecular Mimicry : Aze is a structural analogue of L-proline .[1][3]
-
Mechanism of Toxicity : In competitive organisms (or predators), Aze is mischarged onto prolyl-tRNA by prolyl-tRNA synthetase.[1] It is subsequently incorporated into nascent proteins.
-
Consequence : The ring contraction (5-membered to 4-membered) alters the bond angles (
and ) of the peptide backbone.[1] This destabilizes tertiary structures, leading to protein misfolding, aggregation, and the activation of the Unfolded Protein Response (UPR) . -
Resistance : Producing organisms (e.g., Convallaria) possess a discriminatory prolyl-tRNA synthetase that excludes Aze, preventing auto-toxicity.[1]
Analytical Methodologies
Isolating and quantifying methylated azetidine carboxylic acids requires protocols that separate these polar, low-molecular-weight zwitterions from the complex cellular matrix.[1]
Extraction and Purification Protocol
Target : Polyoximic Acid or Aze derivatives from biological tissue.
-
Homogenization :
-
Flash-freeze tissue (plant leaf or bacterial pellet) in liquid nitrogen.[1]
-
Grind to a fine powder.
-
-
Solvent Extraction :
-
Add 80% Methanol (MeOH) / 20% Water (v/v) at a ratio of 10:1 (solvent:tissue).[1]
-
Rationale: High MeOH precipitates proteins while solubilizing free amino acids.
-
Vortex and incubate on ice for 30 minutes.
-
-
Clarification :
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Collect supernatant.
-
-
Solid Phase Extraction (SPE) :
-
Derivatization (Optional but Recommended) :
-
For GC-MS: Silylation using MSTFA.[1]
-
For LC-MS: FMOC-Cl or AccQ-Tag derivatization to increase retention on C18 columns.
-
Analytical Workflow
Diagram 2: Isolation and Identification Workflow
Caption: Step-by-step protocol for the isolation of azetidine amino acids from complex matrices.
References
-
Fowden, L. (1955). Azetidine-2-carboxylic acid: a new constituent of plants.[1] Nature, 176, 347-348.[1] Link[1]
-
Isono, K., et al. (1969). The structure of polyoxins A and B. Journal of the American Chemical Society, 91(26), 7490–7505. Link[1]
-
Du, Y., et al. (2025).[4] Azetidine amino acid biosynthesis by non-haem iron-dependent enzymes.[1][4] Nature Chemistry.[4][5] (Snippet 1.13) Link[1][4]
-
Akihisa, T., et al. (2004).[5] (+)- and (-)-syn-2-Isobutyl-4-methylazetidine-2,4-dicarboxylic Acids from the Extract of Monascus pilosus-Fermented Rice.[1][5][6] Journal of Natural Products, 67(3), 479-481.[1] Link[1]
-
Rubenstein, E., et al. (2009). Azetidine-2-carboxylic acid in the food chain.[1] Phytochemistry, 70(1), 100-104.[1] Link[1]
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Introduction: The Significance of Substituted Azetidines in Modern Drug Discovery
An Application Note and Protocol for the Asymmetric Synthesis of 4-Methylazetidine-2-carboxylic Acid
Azetidines, four-membered saturated nitrogen heterocycles, have emerged as crucial structural motifs in medicinal chemistry. Their inherent ring strain and unique three-dimensional geometry offer a compelling alternative to more common saturated rings like pyrrolidines and piperidines. The incorporation of an azetidine scaffold can significantly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and aqueous solubility, thereby enhancing its drug-like characteristics. 4-Methylazetidine-2-carboxylic acid, a chiral non-proteinogenic amino acid, is of particular interest as it provides a conformationally constrained building block for the design of novel peptides, peptidomimetics, and small molecule therapeutics. The stereochemistry at both the C2 and C4 positions is critical for biological activity, making its stereocontrolled synthesis a significant challenge and a topic of considerable importance for researchers in drug development. This document provides a detailed guide to a proposed asymmetric synthesis of 4-methylazetidine-2-carboxylic acid, leveraging established methodologies for the synthesis of related azetidine derivatives.[1][2]
Synthetic Strategy: A Chiral Auxiliary-Mediated Approach
The proposed synthetic route to enantiopure 4-methylazetidine-2-carboxylic acid is based on a diastereoselective intramolecular cyclization, where the stereochemistry is controlled by a chiral auxiliary. This strategy is adapted from the successful asymmetric synthesis of the parent azetidine-2-carboxylic acid.[1][2][3] The key steps involve the diastereoselective formation of a 1,3-amino alcohol precursor, followed by a stereospecific Mitsunobu cyclization to construct the azetidine ring. The use of a recoverable chiral auxiliary, (S)-(-)-α-methylbenzylamine, makes this an efficient and practical approach.
The overall synthetic workflow is depicted below:
Caption: Overall workflow for the asymmetric synthesis of 4-methylazetidine-2-carboxylic acid.
Detailed Experimental Protocols
Part 1: Synthesis of the Chiral 1,3-Amino Alcohol Precursor
Step 1: Diastereoselective Michael Addition
This initial step establishes the first stereocenter through the conjugate addition of the chiral amine to an α,β-unsaturated ester. The stereochemical outcome is directed by the chiral auxiliary.
-
Reagents and Materials:
-
Ethyl crotonate
-
(S)-(-)-α-Methylbenzylamine
-
Triethylamine (Et3N)
-
Methanol (MeOH), anhydrous
-
Round-bottom flask, magnetic stirrer, and standard glassware
-
-
Protocol:
-
To a solution of ethyl crotonate (1.0 eq) in anhydrous methanol, add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add (S)-(-)-α-methylbenzylamine (1.1 eq) dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral β-amino ester.
-
Step 2: Reduction to the 1,3-Amino Alcohol
The ester functionality is reduced to a primary alcohol to generate the necessary precursor for the subsequent cyclization.
-
Reagents and Materials:
-
Chiral β-amino ester (from Step 1)
-
Lithium aluminum hydride (LiAlH4)
-
Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware under an inert atmosphere (N2 or Ar)
-
-
Protocol:
-
In a flame-dried, three-necked flask under an inert atmosphere, suspend LiAlH4 (2.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Dissolve the chiral β-amino ester (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH4 suspension via a dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude chiral 1,3-amino alcohol, which can often be used in the next step without further purification.
-
Part 2: Azetidine Ring Formation and Final Product Synthesis
Step 3: Intramolecular Mitsunobu Cyclization
This is the key ring-forming step. The Mitsunobu reaction proceeds with inversion of stereochemistry at the alcohol center, leading to the formation of the cis-substituted azetidine with high diastereoselectivity.[4][5][6]
-
Reagents and Materials:
-
Chiral 1,3-amino alcohol (from Step 2)
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD)
-
Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask, magnetic stirrer, and standard glassware under an inert atmosphere
-
-
Protocol:
-
In a flame-dried flask under an inert atmosphere, dissolve the chiral 1,3-amino alcohol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C.
-
Add DIAD (1.5 eq) dropwise over 30 minutes. A color change and/or formation of a precipitate may be observed.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the N-protected 4-methylazetidine-2-carboxylate.
-
Step 4: Deprotection and Hydrolysis
The final step involves the removal of the chiral auxiliary by hydrogenolysis and subsequent saponification of the ester to yield the target amino acid.
-
Reagents and Materials:
-
N-Protected 4-methylazetidine-2-carboxylate (from Step 3)
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H2)
-
Lithium hydroxide (LiOH)
-
Water
-
Dowex 50WX8 ion-exchange resin
-
-
Protocol:
-
Dissolve the N-protected azetidine (1.0 eq) in methanol and add 10% Pd/C (10 mol%).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through Celite to remove the catalyst and wash the Celite pad with methanol.
-
Concentrate the filtrate to obtain the deprotected azetidine ester.
-
Dissolve the crude ester in a mixture of water and THF.
-
Add LiOH (2.0 eq) and stir at room temperature for 4-6 hours until the ester hydrolysis is complete.
-
Neutralize the reaction mixture with 1 M HCl.
-
Purify the final product by ion-exchange chromatography using Dowex 50WX8 resin, eluting with a gradient of aqueous ammonia to obtain the pure (2S,4S)-4-methylazetidine-2-carboxylic acid.
-
Data Summary and Expected Outcomes
The following table summarizes the expected yields and stereoselectivities for each step, based on analogous transformations reported in the literature for similar substrates.
| Step | Transformation | Expected Yield | Expected Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) |
| 1 | Michael Addition | 70-85% | >95:5 d.r. |
| 2 | Reduction | >90% | - |
| 3 | Mitsunobu Cyclization | 60-75% | >98:2 d.r. (cis isomer) |
| 4 | Deprotection/Hydrolysis | >85% (two steps) | >99% e.e. |
Visualization of Key Stereochemical Step
The stereochemical outcome of the synthesis is primarily determined during the Mitsunobu cyclization. The reaction proceeds through an SN2-type mechanism with inversion of configuration at the stereocenter bearing the hydroxyl group. This ensures a cis relationship between the substituents at C2 and C4 of the azetidine ring.
Caption: Stereochemical course of the Mitsunobu cyclization step.
Conclusion and Outlook
The described protocol offers a robust and stereocontrolled pathway to enantiopure 4-methylazetidine-2-carboxylic acid. By leveraging a chiral auxiliary-based strategy combined with a diastereoselective Mitsunobu cyclization, this approach provides access to a valuable building block for drug discovery and peptide chemistry. The principles outlined herein can be adapted for the synthesis of other substituted azetidine amino acids, highlighting the versatility of this synthetic methodology.
References
-
Couty, F., Evano, G., Vargas-Sanchez, M., & Bouzas, G. (2005). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry, 70(22), 9028–9031. [Link]
- Zhang, Y., et al. (2022). Biosynthesis of Methylazetidinecarboxylic Acid with Opposite Stereoconfigurations in Vioprolides and Bonnevillamides.
- Couty, F., & Evano, G. (2009). Direct Access to l-Azetidine-2-carboxylic Acid. European Journal of Organic Chemistry, 2009(17), 2729-2732.
- An, G., et al. (2009). An Improved Method for Synthesis of Azetidine-2-carboxylic acid. Chinese Journal of Organic Chemistry, 29(1), 134-137.
- Marichev, K. O., et al. (2018). Synthesis of Chiral Tetrasubstituted Azetidines from Donor–Acceptor Azetines via Asymmetric Copper(I)‐Catalyzed Imido‐Ylide [3+1]‐Cycloaddition with Metallo‐Enolcarbenes.
- Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(01), 1-28.
- Green, J. E., et al. (2009). Mitsunobu Approach to the Synthesis of Optically Active α,α-Disubstituted Amino Acids. Organic Letters, 11(4), 807–810.
- Figueiredo, R. M., Fröhlich, R., & Christmann, M. (2006). N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles. The Journal of Organic Chemistry, 71(11), 4147–4154.
- Takayama, H., et al. (2009). Total Synthesis of (−)-Lycopodine-Type and (+)-Fawcettimine-Type Lycopodium Alkaloids. The Journal of Organic Chemistry, 74(3), 979-991.
- Barluenga, J., Fernández-Marí, F., Viado, A. L., Aguilar, E., & Olano, B. (1998). Diastereospecific Synthesis of Enantiomerically Pure Polysubstituted Azetidines from 1,3-Amino Alcohols with Three Chiral Centers. The Journal of Organic Chemistry, 63(24), 8578–8585.
- Zhang, J., et al. (2020). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. RSC Advances, 10(61), 37248-37264.
- Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500.
- Supe, L. (2022). Synthesis of Azetidine-Based Beta-Amino Alcohols. Medical Sciences Forum, 14(1), 23.
- Chen, L., et al. (2021). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers in Chemistry, 9, 688688.
- Kumar, P., & Jha, V. (2012). Diastereoselective Synthesis of Vicinal Amino Alcohols. Organic & Biomolecular Chemistry, 10(40), 8046-8059.
Sources
- 1. Practical asymmetric preparation of azetidine-2-carboxylic acid [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. Mitsunobu Approach to the Synthesis of Optically Active α,α-Disubstituted Amino Acids [organic-chemistry.org]
- 6. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Efficiency Incorporation of (2S,4S)-4-Methylazetidine-2-Carboxylic Acid into Peptides
Executive Summary
The incorporation of constrained amino acids is a pivotal strategy in modern peptidomimetic drug design. (2S,4S)-4-methylazetidine-2-carboxylic acid (hereafter referred to as 4-Me-Aze ) represents a highly specialized scaffold that offers superior conformational rigidity compared to Proline (Pro) or unsubstituted Azetidine-2-carboxylic acid (Aze).
By contracting the pyrrolidine ring to a four-membered azetidine and adding a methyl substituent at the C4 position, this residue significantly restricts the
However, the incorporation of 4-Me-Aze presents unique synthetic challenges:
-
Reduced Nucleophilicity: The ring strain and steric bulk of the C4-methyl group significantly reduce the reactivity of the secondary amine, making acylation difficult.
-
Epimerization Risk: The activated carboxylate of 4-Me-Aze is prone to racemization during coupling to the subsequent amino acid due to ring strain effects on the
-proton acidity.
This guide provides a validated protocol for the robust incorporation of Fmoc-(2S,4S)-4-Me-Aze using Solid Phase Peptide Synthesis (SPPS), focusing on mitigating difficult couplings and ensuring stereochemical integrity.
Chemo-Structural Rationale
Understanding the structural impact of 4-Me-Aze is essential for experimental design. Unlike Proline, which allows for a range of ring puckers (C
Structural Comparison Table
| Feature | L-Proline (Pro) | L-Azetidine-2-COOH (Aze) | (2S,4S)-4-Methyl-Aze |
| Ring Size | 5-membered | 4-membered | 4-membered (Substituted) |
| Flexible (-65° ± 15°) | Restricted (-60° to -90°) | Highly Locked | |
| Steric Bulk | Moderate | Low | High (C4-Methyl) |
| Amine Nucleophilicity | Good | Moderate | Poor |
| Proteolytic Stability | Moderate | High | Very High |
The (2S,4S) configuration places the C4-methyl group trans to the C2-carboxylate (assuming standard IUPAC priority numbering where N=1). This specific stereochemistry directs the methyl group away from the peptide backbone, minimizing intra-residue clashes but maximizing the barrier to cis/trans amide bond isomerization.
Critical Handling & Storage
-
Storage: Store Fmoc-(2S,4S)-4-Me-Aze at +2°C to +8°C. The free amino acid is hygroscopic; the Fmoc-derivative is generally stable but should be kept desiccated.
-
Safety: Azetidine derivatives can be skin irritants.[1] While 4-Me-Aze is not a known alkylating agent like aziridines, standard PPE (gloves, goggles, lab coat) is mandatory.
-
Solubility: The Fmoc-derivative is soluble in DMF and NMP. If solubility issues arise, addition of 10% DCM helps, though pure DMF is preferred for coupling efficiency.
Protocol A: Fmoc-SPPS Incorporation
This protocol assumes a standard Fmoc/tBu strategy on a polystyrene or PEG-based resin (e.g., Rink Amide or Wang).
Step 1: Coupling Fmoc-(2S,4S)-4-Me-Aze to the Peptide Chain
Challenge: Coupling the bulky 4-Me-Aze to the N-terminus of the growing peptide is generally straightforward, similar to Proline.
Reagents:
-
Activator: DIC (Diisopropylcarbodiimide) / Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).
-
Rationale: DIC/Oxyma is superior to HBTU/DIEA for preventing racemization of the previous amino acid (especially if it is Cys or His) and offers excellent coupling efficiency.
-
-
Solvent: DMF (N,N-Dimethylformamide).[2]
Procedure:
-
Deprotection: Remove Fmoc from the resin-bound peptide using 20% Piperidine in DMF (
min). Wash DMF ( min). -
Activation: Dissolve Fmoc-(2S,4S)-4-Me-Aze (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF. Add DIC (3.0 eq) and pre-activate for 2 minutes.
-
Coupling: Add the mixture to the resin. Agitate for 60 minutes at room temperature.
-
Monitoring: Perform a Kaiser Test .
Protocol B: Elongation (Coupling onto 4-Me-Aze)
Challenge: This is the bottleneck. The secondary amine of 4-Me-Aze is sterically hindered by the C4-methyl group and electronically deactivated by ring strain. Standard HBTU protocols often fail, leading to deletion sequences.
Reagents:
-
Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).
-
Rationale: PyAOP is a phosphonium salt that is exceptionally powerful for hindered secondary amines. HATU is a strong alternative.
-
-
Base: HOAt (1-Hydroxy-7-azabenzotriazole) (0.1M additive) + DIEA (Diisopropylethylamine).
-
Solvent: NMP (N-methyl-2-pyrrolidone) is preferred over DMF for difficult couplings due to better swelling and solvation.
Procedure:
-
Deprotection: Remove Fmoc from the 4-Me-Aze residue using 20% Piperidine in DMF (
min). Note: Secondary amines deprotect slower than primary amines. -
Wash: DMF (
min), then DCM ( min), then NMP ( min). -
Activation: Dissolve the next Fmoc-Amino Acid (5.0 eq) in NMP. Add HATU (or PyAOP) (4.8 eq) and HOAt (5.0 eq). Add DIEA (10.0 eq).
-
Note: High equivalents are necessary to drive the reaction.
-
-
Coupling: Add immediately to the resin.[4] Agitate for 2 hours at room temperature.
-
Optional: Elevate temperature to 50°C (microwave or water bath) if the incoming amino acid is not Cys/His.
-
-
Monitoring: Perform a Chloranil Test (or acetaldehyde/chloranil).
-
Rationale: The Kaiser test detects primary amines. It will not detect the secondary amine of 4-Me-Aze. You must use the Chloranil test.
-
Blue/Green beads: Positive (Uncoupled amine present). Recouple.
-
Colorless/Amber beads: Negative (Coupling complete).
-
Diagram: Difficult Coupling Workflow
Caption: Decision tree for SPPS elongation. Note the divergence for secondary amines (Aze) requiring specialized activation and monitoring (Chloranil).
Protocol C: Cleavage & Isolation
Azetidine rings are generally stable to standard TFA cleavage conditions, unlike their 3-membered aziridine counterparts which open rapidly. However, to prevent any potential acid-catalyzed degradation or ring-opening, a "scavenger-rich" cocktail is recommended.
Reagents:
-
Cleavage Cocktail: TFA (92.5%) / TIS (2.5%) / H2O (2.5%) / DODT (2.5%).
-
Note: DODT (3,6-dioxa-1,8-octanedithiol) is preferred over EDT for odor control and efficiency.
-
Procedure:
-
Wash the resin thoroughly with DCM (
) to remove all traces of DMF/NMP (basic solvents interfere with cleavage). -
Add the Cleavage Cocktail (10 mL per gram of resin).
-
Agitate gently for 2 to 3 hours at room temperature.
-
Precipitate the peptide in cold diethyl ether (
C). -
Centrifuge, decant, and wash the pellet
with cold ether. -
Lyophilize from Water/Acetonitrile (1:1).
Analytical Validation
When analyzing the crude peptide via HPLC/MS, be aware of the following:
-
Rotamers: Peptides containing N-alkylated amino acids (like Pro or Aze) often exist as slowly interconverting cis/trans rotamers. This can result in split peaks or broad peaks on C18 HPLC columns.
-
Validation: Run the HPLC at elevated temperature (50-60°C). If the peaks coalesce into a single sharp peak, they are rotamers, not impurities.
-
-
Mass Spectrometry: The mass shift for (2S,4S)-4-Me-Aze is 113.1 Da (residue mass). Ensure your calculated mass accounts for the methyl group (+14 Da over Aze, -14 Da under Proline? No, Proline residue is 97 Da. Aze residue is 83 Da. 4-Me-Aze residue is 97 Da. Correction: 4-Me-Aze is isomeric with Proline (C5H9NO2).
-
Note: 4-Me-Aze and Proline have the same exact mass (115.13 Da free acid / 97.1 Da residue). MS alone cannot distinguish them; you must rely on synthesis logs and NMR if necessary.
-
Troubleshooting Matrix
| Issue | Probable Cause | Solution |
| Incomplete Coupling onto 4-Me-Aze | Steric hindrance of secondary amine. | 1. Switch from HATU to PyAOP or PyBrOP .2. Use COMU at 50°C.3. Perform double coupling (2 x 2 hrs). |
| Epimerization of 4-Me-Aze | Over-activation of the C-terminus during coupling to next AA. | 1. Use Sym-collidine (TMP) instead of DIEA as the base.2. Avoid pre-activation times > 2 mins.3. Use DIC/Oxyma instead of uronium salts. |
| Split Peaks in HPLC | Cis/Trans rotamerism (common in N-alkyl AAs). | Run analytical HPLC at 60°C or use a gradient with slower ramp rate. |
| Low Yield after Cleavage | Incomplete Fmoc removal on the secondary amine. | Extend deprotection time to |
References
-
Couty, F., & Evano, G. (2006). Azetidines: new tools for the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International. Link
-
Deming, T. J., et al. (1997). Incorporation of Azetidine-2-carboxylic Acid into Proteins.[5][6][7][8] Journal of the American Chemical Society. Link
-
Wiles, T. A., et al. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters. Link
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[2][9][10] Chemical Reviews. (Detailed section on N-alkyl amino acid coupling). Link
-
PubChem Compound Summary. (2025). (2S,4S)-4-methylazetidine-2-carboxylic acid.[11][12] National Center for Biotechnology Information. Link
-
Chem-Impex Application Note. (2024). Fmoc-Proline Analogues in Peptide Synthesis.[13] (General reference for hindered amines). Link
Sources
- 1. 4-Methylazetidine-2-carboxylic acid | C5H9NO2 | CID 336073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. peptide.com [peptide.com]
- 4. Peptide Resin Loading Protocols [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 9. chemimpex.com [chemimpex.com]
- 10. renyi.hu [renyi.hu]
- 11. (2S,4S)-4-methylazetidine-2-carboxylic acid 97% | CAS: 1932627-43-4 | AChemBlock [achemblock.com]
- 12. labsolu.ca [labsolu.ca]
- 13. Fmoc-(2S, 4R)-4-benzyl-pyrrolidine-2-carboxylic acid - 1 g [anaspec.com]
High-Fidelity SPPS of Peptides Containing (2S,4S)-4-Methylazetidine-2-Carboxylic Acid
[1]
Abstract & Introduction
(2S,4S)-4-methylazetidine-2-carboxylic acid (often abbreviated as 4-Me-Aze ) is a conformationally constrained non-canonical amino acid.[1] Structurally, it is a four-membered ring homologue of proline.[1] The introduction of the methyl group at the C4 position adds a layer of steric bulk and specific chirality that significantly alters the local peptide backbone geometry.
Unlike proline, which typically induces
However, the incorporation of 4-Me-Aze into peptides via Solid-Phase Peptide Synthesis (SPPS) presents two distinct challenges:
-
Nucleophilic Hindrance: The secondary amine is sterically crowded by the adjacent 4-methyl group, making acylation (coupling the next amino acid) difficult.[1]
-
Racemization Risk: The activated carboxylate of Aze derivatives is prone to racemization via enolization or oxazolone formation due to ring strain and electronic effects.[1]
This guide provides a validated, high-fidelity protocol to overcome these barriers.
Chemical Profile & Strategic Considerations
Molecule Properties
| Property | Data |
| Systematic Name | (2S,4S)-4-methylazetidine-2-carboxylic acid |
| Formula | |
| MW | 115.13 g/mol |
| Fmoc-Derivative MW | ~337.37 g/mol |
| Amine Type | Secondary (Hindered) |
| Ring Strain | High (~26 kcal/mol) |
| Conformational Bias | Induces |
Critical Success Factors
-
The "Difficult Coupling" (Elongation): The step where an incoming amino acid is coupled onto the N-terminus of 4-Me-Aze is the bottleneck. The nucleophilicity of the secondary amine is reduced by the steric clash of the 4-methyl group. Standard DIC/Oxyma couplings often fail here.
-
Acid Stability: Unlike aziridines (3-membered rings), the azetidine ring (4-membered) is generally stable to standard TFA cleavage (95% TFA), provided no harsh Lewis acids are present.[1]
-
Diketopiperazine (DKP) Formation: If 4-Me-Aze is the C-terminal residue (or the second residue), it is highly prone to intramolecular cyclization to form DKP, leading to premature chain termination.[1]
Experimental Protocols
Protocol A: Resin Loading (If 4-Me-Aze is C-terminal)
To prevent DKP formation, use sterically bulky resins or trityl-based linkers.[1]
Recommended Resin: 2-Chlorotrityl Chloride (2-CTC) Resin.[1] Avoid: Wang Resin (requires base for loading, high racemization risk) or standard Rink Amide (if C-terminal amide is not required).[1]
-
Swelling: Swell 2-CTC resin in dry DCM for 30 min.
-
Loading: Dissolve Fmoc-(2S,4S)-4-Me-Aze-OH (1.2 eq) in dry DCM. Add DIPEA (4.0 eq).[1][2]
-
Reaction: Add solution to resin. Agitate gently for 2 hours.
-
Capping: Add MeOH (1 mL per gram resin) to the reaction mixture to cap unreacted chlorides. Agitate for 15 min.
-
Wash: Drain and wash with DCM (3x), DMF (3x), DCM (3x).[1]
Protocol B: Coupling OF Fmoc-4-Me-Aze-OH (Insertion)
This step attaches the Aze residue to the growing chain.[1] The risk here is racemization of the Aze alpha-carbon.[3]
Reagents: DIC (Diisopropylcarbodiimide) / Oxyma Pure.[1][4] Note: Avoid phosphonium salts (PyBOP) here if possible to minimize racemization, though HATU is acceptable if controlled.
-
Deprotection: Remove Fmoc from the resin-bound peptide (20% Piperidine/DMF, 2 x 5 min).[1] Wash thoroughly.[1]
-
Activation:
-
Coupling: Add mixture to resin. Agitate for 45–60 minutes at Room Temp.
-
Monitoring: Standard Kaiser test (primary amines) or Chloranil test (secondary amines).[1]
Protocol C: Coupling ONTO 4-Me-Aze (Elongation)
This is the most critical step.[1] The hindered secondary amine requires high-efficiency uronium reagents.[1]
Reagents: HATU / HOAt / DIPEA.[1][2] Strategy: Double Coupling is mandatory .[1]
-
Deprotection: Remove Fmoc from the 4-Me-Aze residue (20% Piperidine/DMF).[1]
-
Note: The Chloranil test will be positive (blue/green) for the secondary amine.
-
-
First Coupling (Hard):
-
Wash: DMF (4x).
-
Second Coupling (Hard):
-
Repeat the reagents above.[1]
-
Time: 2 hours or Overnight.
-
-
Capping (Optional but Recommended): Acetyl anhydride/Pyridine to cap any unreacted secondary amines, preventing deletion sequences.[1]
Visualizing the Workflow
The following diagram illustrates the decision logic for the "Difficult Coupling" cycle specific to hindered secondary amines like 4-Me-Aze.
Caption: Optimized SPPS cycle for hindered secondary amines. Note the mandatory double coupling with HATU/HOAt.
Cleavage and Purification[3][4]
Cleavage Cocktail
The azetidine ring is strained.[1] While stable to TFA, avoid high temperatures during cleavage.[1]
-
Reagent K (Standard): TFA / Phenol / Water / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5).[1]
-
Time: 2 to 3 hours at Room Temperature.
HPLC Purification
-
Column: C18 Reverse Phase.[1]
-
Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).[1]
-
Note: Peptides containing 4-Me-Aze may show peak broadening due to cis/trans isomerization of the amide bond preceding the azetidine ring.[1] Run gradients slowly (0.5% B/min) to resolve conformers if necessary.
Troubleshooting & QC
| Issue | Probable Cause | Solution |
| Incomplete Coupling onto Aze | Steric hindrance of 4-methyl group.[1] | 1. Switch to HATU/HOAt (Protocol C).2. Use Microwave irradiation (max 50°C).3. Use COMU as an alternative uronium reagent.[1] |
| Racemization of Aze | Over-activation during coupling of Aze. | 1. Use DIC/Oxyma instead of HATU for attaching Aze.2. Reduce base (DIPEA) concentration.3. Keep pre-activation time < 2 mins. |
| Low Yield (C-term Aze) | Diketopiperazine (DKP) formation.[1] | 1. Use 2-Chlorotrityl resin (steric bulk prevents DKP).2. Do not leave the dipeptide Fmoc-deprotected for long periods.[1] |
| Mass Spec +18 Da | Hydrolysis of ring (rare) or incomplete drying.[1] | Check cleavage cocktail. Ensure no harsh Lewis acids are present.[1] |
References
-
Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation.[1][5] I. Conformations of the residue and of dipeptides.[1][5] Biopolymers, 30(9-10), 951–959.[1] Link
-
Revilla-López, G., et al. (2008). Azetidine-Derived Amino Acids versus Proline Derivatives.[1] Alternative Trends in Reverse Turn Induction. The Journal of Organic Chemistry, 73(6). Link
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup.[1] Chemical Reviews, 111(11), 6557–6602.[1] Link
-
Sigma-Aldrich (Merck). Peptide Coupling Reagents Guide.[1] Link
-
BenchChem. The Chemistry of Fmoc Protecting Group and Deprotection Conditions. Link
Application Note: High-Fidelity Purification Strategies for (2S,4S)-4-methylazetidine-2-carboxylic Acid and Its Derivatives
Abstract
(2S,4S)-4-methylazetidine-2-carboxylic acid is a conformationally constrained, non-natural amino acid that has become a highly valued chiral building block in modern drug discovery.[1] Its incorporation into lead compounds can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties. However, the inherent challenges in controlling and purifying its specific stereoisomers from complex reaction mixtures often create a bottleneck in the synthetic workflow. This guide provides a detailed overview of the core principles and actionable protocols for the high-fidelity purification of the desired (2S,4S) stereoisomer and its synthetic precursors, ensuring the stereochemical integrity required for pharmaceutical development.
Foundational Principles & Purification Challenges
The purification of 4-methylazetidine-2-carboxylic acid derivatives is fundamentally a challenge of stereochemical separation. The molecule possesses two stereocenters (at C2 and C4), giving rise to four possible stereoisomers: (2S,4S), (2R,4R), (2S,4R), and (2R,4S). The (2S,4S) and (2R,4R) isomers are enantiomers, as are the (2S,4R) and (2R,4S) isomers. Any other pairing results in diastereomers (e.g., (2S,4S) and (2S,4R) are diastereomers).
Key Challenges:
-
Stereoisomeric Complexity: Synthetic routes often produce mixtures of diastereomers or racemates.[2][3] Separating these isomers is non-trivial, as enantiomers possess identical physical properties (solubility, melting point, chromatographic retention on achiral media), while diastereomers have distinct properties.
-
Zwitterionic Nature: The free amino acid exists as a zwitterion, leading to high polarity, low solubility in common organic solvents, and poor behavior in standard silica gel chromatography.
-
Ring Strain: The four-membered azetidine ring is strained and can be susceptible to ring-opening under harsh acidic, basic, or nucleophilic conditions, necessitating mild purification protocols.[3][4]
Strategic Workflow for Purification Method Selection
The optimal purification strategy depends entirely on the nature of the isomeric mixture and the chemical form of the target molecule (i.e., protected or unprotected). The following decision workflow provides a logical path to selecting the most effective protocol.
Caption: Decision workflow for selecting the appropriate purification protocol.
Protocol 1: Diastereomeric Salt Resolution
This classical method is the cornerstone for resolving racemic mixtures of chiral acids or bases on a preparative scale.[5] It relies on the principle that reacting a racemate with a single enantiomer of a chiral resolving agent produces a pair of diastereomeric salts. These salts have different physical properties, most notably solubility, allowing for their separation by fractional crystallization.[6]
Principle: (2S,4S)-Acid + (2R,4R)-Acid + 2(R)-Base → [(2S,4S)-Acid·(R)-Base] + [(2R,4R)-Acid·(R)-Base] (Racemic Mixture)(Resolving Agent)(Diastereomeric Salts with Different Solubilities)
Protocol: Resolution of Racemic N-benzyl-4-methylazetidine-2-carboxylic acid This protocol is adapted from methodologies described for similar azetidine systems.[7]
-
Salt Formation:
-
In a suitable flask, dissolve 1.0 equivalent of the racemic N-benzyl-4-methylazetidine-2-carboxylic acid in methanol or ethanol (approx. 5-10 mL per gram of acid).
-
Warm the solution gently to 40-50 °C.
-
In a separate container, dissolve 0.5 equivalents of a chiral resolving agent (see Table 1) in a minimal amount of the same solvent. Note: Using 0.5 equivalents ensures that only one diastereomeric salt preferentially crystallizes, maximizing the yield and purity of the first crop.
-
Add the resolving agent solution dropwise to the warm acid solution with continuous stirring.
-
-
Fractional Crystallization:
-
Allow the solution to cool slowly to room temperature over 2-4 hours. Cloudiness or precipitation should be observed.
-
Further cool the mixture in an ice bath (0-4 °C) or refrigerate for 12-24 hours to maximize crystal formation.
-
-
Isolation and Analysis:
-
Isolate the precipitated solid by vacuum filtration, washing the crystals with a small amount of cold solvent.
-
Dry the solid (Salt A). The mother liquor contains the enriched soluble diastereomeric salt (Salt B).
-
A small sample of the isolated salt should be acidified to liberate the free acid, and its enantiomeric excess (ee) should be determined by chiral HPLC to confirm the selectivity of the crystallization.
-
-
Liberation of the Enantiopure Acid:
-
Dissolve the purified diastereomeric salt (Salt A) in water.
-
Adjust the pH to 10-11 with a base (e.g., 1M NaOH) to deprotonate the carboxylic acid and neutralize the resolving agent.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) to remove the free base resolving agent.[7]
-
Carefully acidify the aqueous layer to pH 2-3 with a strong acid (e.g., 1M HCl). The enantiopure azetidine carboxylic acid will precipitate.
-
Isolate the product by filtration, wash with cold water, and dry under vacuum.
-
| Resolving Agent | Typical Solvent | Target Salt | Rationale/Comments |
| (R)-(+)-α-Phenylethylamine | Ethanol, Methanol | Can form a less soluble salt with either the (S)- or (R)-acid. | A common, cost-effective resolving agent. Empirical testing is required. |
| (S)-(-)-α-Phenylethylamine | Ethanol, Methanol | Forms the opposite diastereomer compared to the (R)-isomer. | Useful for isolating the other enantiomer from the mother liquor. |
| (1R,2R)-(-)-Pseudoephedrine | Isopropanol, Acetone | Often provides highly crystalline salts. | The hydroxyl group can participate in additional hydrogen bonding. |
| Dehydroabietylamine | Acetonitrile, Ethyl Acetate | A bulky, rigid agent that can lead to high diastereoselectivity. | Derived from a natural product. |
Table 1: Common Chiral Resolving Agents for Carboxylic Acids.
Protocol 2: Normal Phase Chromatographic Separation of Protected Diastereomers
For synthetic routes that generate diastereomeric mixtures (e.g., through a substrate-controlled reaction), normal phase flash chromatography is the most direct purification method.[2] This is most effective when the polar carboxylic acid and secondary amine functionalities are protected (e.g., as a methyl ester and N-Boc carbamate, respectively), rendering the molecule more soluble in common organic eluents and better behaved on silica gel.[3][8]
Protocol: Separation of (2S,4S)-N-Boc-4-methylazetidine-2-carboxylate Methyl Ester from its Diastereomers
-
Column Preparation:
-
Select a silica gel flash column appropriately sized for the amount of crude material (typically a 40:1 to 100:1 ratio of silica to sample by weight).
-
Equilibrate the column with the starting mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
-
Sample Loading:
-
Dissolve the crude mixture of diastereomers in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the starting mobile phase, gradually increasing the polarity with a gradient (see Table 2). The less polar diastereomer will typically elute first.
-
Monitor the elution using Thin Layer Chromatography (TLC) with a suitable stain (e.g., potassium permanganate or ninhydrin after deprotection).
-
Collect fractions based on the TLC analysis.
-
-
Product Isolation:
-
Combine the fractions containing the pure desired diastereomer.
-
Remove the solvent under reduced pressure to yield the purified product.
-
Confirm diastereomeric purity (dr) and structural integrity using ¹H NMR spectroscopy.
-
| Eluent System | Polarity | Typical Application | Reference |
| Hexane / Ethyl Acetate | Low to Medium | Gold standard for many protected amino esters. A 0-50% gradient is common. | [8] |
| Dichloromethane / Methanol | Medium to High | Useful for more polar derivatives or when solubility in hexanes is poor. A 0-10% gradient is typical. | [8] |
| Toluene / Acetone | Medium | Offers different selectivity compared to ester-based systems. | - |
| Diethyl Ether / Hexane | Low to Medium | Can provide sharper peaks for compounds prone to tailing. | - |
Table 2: Common Eluent Systems for Normal Phase Chromatography.
Protocol 3: Final Purification by Recrystallization
Recrystallization is an essential final step to improve the chemical and isomeric purity of the solid product obtained from other methods.[9] It is particularly effective at removing trace impurities.
Protocol: Recrystallization of (2S,4S)-4-methylazetidine-2-carboxylic Acid
-
Solvent Selection:
-
The ideal solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For zwitterionic amino acids, aqueous solvent systems are common.
-
Empirically test solvent pairs like Water/Ethanol, Water/Isopropanol, or Water/Acetone.
-
-
Dissolution:
-
Place the solid product in an Erlenmeyer flask.
-
Add the primary solvent (e.g., water) dropwise while heating and stirring until the solid just dissolves. Avoid using excess solvent.
-
-
Crystallization:
-
If using a solvent pair, add the anti-solvent (e.g., ethanol) dropwise until persistent cloudiness appears. Add a drop or two of the primary solvent to redissolve and clarify.
-
Remove the flask from heat and allow it to cool slowly to room temperature. Insulating the flask can promote the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath or refrigerator for several hours to complete the crystallization.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small portion of the cold recrystallization solvent mixture.
-
Dry the purified crystals thoroughly under high vacuum.
-
Purity and Stereochemical Integrity Analysis
Rigorous analytical validation is critical to confirm the success of any purification protocol.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the chemical structure and assessing chemical purity. The diastereomeric ratio (dr) can often be determined by integrating distinct signals in the ¹H NMR spectrum of a diastereomeric mixture.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the definitive method for determining enantiomeric excess (ee). The sample is run on a chiral stationary phase (e.g., Daicel Chiralcel® OD-H or AD-H) with a suitable mobile phase (typically Hexane/Isopropanol/Trifluoroacetic Acid mixtures), which separates the enantiomers, allowing for their quantification.[10]
-
Mass Spectrometry (MS): Confirms the molecular weight of the purified compound.
-
Melting Point: A sharp melting point is a good indicator of high purity.
Conclusion
The purification of (2S,4S)-4-methylazetidine-2-carboxylic acid derivatives requires a methodical approach tailored to the specific stereoisomeric composition and chemical nature of the synthetic mixture. For racemic free acids, diastereomeric salt resolution remains a powerful and scalable technique. For protected diastereomeric intermediates, normal phase chromatography offers a direct and efficient separation pathway. In all cases, a final recrystallization step is recommended to achieve the high purity demanded in pharmaceutical applications. The protocols and strategies outlined in this guide provide a robust framework for researchers to obtain this valuable building block with high stereochemical fidelity.
References
-
A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Resolution of D -azetidine-2-carboxylic acid. ResearchGate. Available at: [Link]
-
A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. PMC. Available at: [Link]
-
Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. Available at: [Link]
-
Synthesis of Chiral Tetrasubstituted Azetidines from Donor–Acceptor Azetines via Asymmetric Copper(I)‐Catalyzed Imido‐Ylid. Angewandte Chemie International Edition. Available at: [Link]
-
Novel Methods for the Stereoselective Synthesis of Oxetane, Azetidine and Pyrrolidine Derivatives. ResearchGate. Available at: [Link]
-
An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at: [Link]
-
Resolution of D -azetidine-2-carboxylic acid. Semantic Scholar. Available at: [Link]
-
Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. PMC. Available at: [Link]
-
Efficient Route to (S)-Azetidine-2-carboxylic Acid. J-STAGE. Available at: [Link]
-
Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for nicotianamine synthesis. HETEROCYCLES. Available at: [Link]
-
An Efficient Synthesis of Azetidines with (2-Bromoethyl)sulfonium Triflate. University of Bristol Research Portal. Available at: [Link]
-
Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. RSC Publishing. Available at: [Link]
-
Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. RSC Publishing. Available at: [Link]
- Method for preparing (S)-azetidine-2-carboxylic acid.Google Patents.
-
Efficient route to (S)-azetidine-2-carboxylic acid. PubMed. Available at: [Link]
-
Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Available at: [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 6. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. CN103467350A - Method for preparing (S)-azetidine-2-carboxylic acid - Google Patents [patents.google.com]
- 8. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jmchemsci.com [jmchemsci.com]
- 10. tandfonline.com [tandfonline.com]
analytical methods for (2S,4S)-4-methylazetidine-2-carboxylic acid characterization
An Application Note on the Analytical Characterization of (2S,4S)-4-methylazetidine-2-carboxylic acid
Authored by: A Senior Application Scientist
Introduction
(2S,4S)-4-methylazetidine-2-carboxylic acid is a non-proteinogenic, cyclic amino acid. Its constrained four-membered ring structure and defined stereochemistry make it a valuable building block in medicinal chemistry and drug discovery. The azetidine ring can impart unique conformational constraints on peptides and small molecules, potentially enhancing biological activity, metabolic stability, or cell permeability. L-azetidine-2-carboxylic acid, a related compound, is known for its ability to mimic proline, thereby disrupting protein metabolism, and it exhibits a range of biological activities.[1] Given the critical role of stereochemistry in pharmacological activity, the unambiguous characterization of the (2S,4S) isomer is paramount to ensure its identity, purity, and suitability for downstream applications.
This guide provides a comprehensive overview of the analytical methodologies required for the structural elucidation and purity assessment of (2S,4S)-4-methylazetidine-2-carboxylic acid. We will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.
Physicochemical Properties & Structural Information
A foundational step in any analytical workflow is understanding the basic properties of the analyte. These details inform sample preparation, chromatographic method development, and spectral interpretation.
| Property | Value | Source(s) |
| IUPAC Name | (2S,4S)-4-methylazetidine-2-carboxylic acid | [2] |
| Molecular Formula | C₅H₉NO₂ | [3][4] |
| Molecular Weight | 115.13 g/mol | [3][4] |
| CAS Number | 1932627-43-4 | [2][3] |
| Canonical SMILES | C[C@H]1CN1 | [2] |
| Form | Typically a solid | N/A |
| Solubility | Soluble in water and polar organic solvents | N/A |
Core Analytical Techniques for Structural Elucidation
The primary objective is to confirm the covalent structure of the molecule—the connectivity of atoms and the presence of key functional groups. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstone techniques for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful technique for unambiguous structure determination of organic molecules in solution. For a small, rigid structure like (2S,4S)-4-methylazetidine-2-carboxylic acid, ¹H NMR provides information on the number of different proton environments, their electronic environment, and their spatial relationships through spin-spin coupling. ¹³C NMR complements this by identifying the number and type of carbon atoms. For complex spectra, 2D NMR techniques like COSY and HSQC are essential to definitively assign proton and carbon signals.[5]
Protocol 1: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, Methanol-d₄). D₂O is often preferred for amino acids to exchange the acidic and amine protons, simplifying the spectrum.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher for better resolution.
-
Temperature: 25 °C.
-
¹H NMR Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: ~12 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation of all protons).
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR Parameters:
-
Pulse Program: Standard proton-decoupled (zgpg30).
-
Spectral Width: ~200 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS, DSS).
-
Spectral Interpretation: Analyze chemical shifts (δ), coupling constants (J-values), and integration. The strained azetidine ring and substituents will significantly influence the chemical shifts.[6]
Expected Data & Interpretation:
| Atom Position | Expected ¹H δ (ppm) | Expected ¹³C δ (ppm) | Notes |
| C2-H | ~4.5 - 5.0 (dd) | ~60 - 70 | Alpha-proton, downfield due to adjacent COOH and N. Coupling to C3 protons. |
| C3-H₂ | ~2.5 - 3.5 (m) | ~30 - 40 | Diastereotopic methylene protons, will appear as complex multiplets. |
| C4-H | ~3.8 - 4.3 (m) | ~45 - 55 | Methine proton, coupled to C3 protons and methyl protons. |
| C4-CH₃ | ~1.3 - 1.6 (d) | ~15 - 25 | Methyl group doublet, coupled to the C4 proton. |
| C1 (C=O) | - | ~170 - 180 | Carboxylic acid carbonyl carbon. |
Note: Chemical shifts are predictive and can vary based on solvent and pH.
Trustworthiness: To confirm assignments, a 2D COSY (Correlated Spectroscopy) experiment should be performed to establish H-H coupling networks (e.g., C2-H couples with C3-H₂). An HSQC (Heteronuclear Single Quantum Coherence) experiment will correlate each proton signal with its directly attached carbon, validating the ¹³C assignments.[5]
Sources
- 1. Research advances in <i>L</i>-azetidine-2-carboxylic acid [nyxxb.cn]
- 2. (2S,4S)-4-methylazetidine-2-carboxylic acid 97% | CAS: 1932627-43-4 | AChemBlock [achemblock.com]
- 3. labsolu.ca [labsolu.ca]
- 4. 4-Methylazetidine-2-carboxylic acid | C5H9NO2 | CID 336073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]
Application Note: NMR Characterization and Stereochemical Analysis of (2S,4S)-4-Methylazetidine-2-Carboxylic Acid
This Application Note is designed for researchers in medicinal chemistry and structural biology. It details the NMR characterization of (2S,4S)-4-methylazetidine-2-carboxylic acid (often abbreviated as 4-Me-Aze ), a constrained peptidomimetic scaffold.
Executive Summary
(2S,4S)-4-methylazetidine-2-carboxylic acid is a non-proteinogenic amino acid used to introduce specific conformational constraints into peptide backbones. Unlike proline, the four-membered azetidine ring possesses unique puckering modes that influence peptide bond geometry (cis/trans isomerism). This guide provides a robust protocol for the structural validation of the (2S,4S) isomer, distinguishing it from its diastereomers via Nuclear Overhauser Effect (NOE) spectroscopy.
Structural Context & Challenges
The azetidine ring is highly strained.[1] In the (2S,4S) configuration, the 2-carboxylic acid and the 4-methyl group are in a cis (syn) relationship relative to the ring plane.
-
Conformational Flexibility: The ring undergoes "puckering" (butterfly motion), existing in equilibrium between two conformers.
-
Stereochemical Validation: Distinguishing the (2S,4S) cis-isomer from the (2S,4R) trans-isomer is critical, as the wrong stereoisomer will disrupt the intended secondary structure (e.g.,
-turns).
Sample Preparation Protocol
To ensure sharp lines and prevent zwitterionic exchange broadening, pH control is paramount.
Reagents
-
Solvent: Deuterium Oxide (
, 99.9% D) or DMSO- (for protected derivatives). -
Internal Standard: TSP (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid) for aqueous samples; TMS for DMSO.
-
pH Adjusters: NaOD (40% in
) and DCl (35% in ).
Procedure
-
Weighing: Dissolve 5–10 mg of the amino acid in 600
L of . -
pD Adjustment: The zwitterionic form (isoelectric point) can lead to broad signals for
-protons due to exchange.-
Recommendation: Adjust pD to ~1.0 (using DCl) to protonate the amine fully (
) and the carboxyl group ( ), locking the conformation and preventing exchange broadening. Alternatively, high pH (>10) can be used, but acidic conditions generally yield better resolution for the ring protons.
-
-
Filtration: Filter through a 0.2
m PTFE syringe filter into the NMR tube to remove particulates that degrade shimming.
NMR Acquisition Parameters
Use a high-field instrument (500 MHz or higher recommended due to second-order coupling effects in the 4-membered ring).
| Experiment | Pulse Sequence | Key Parameter | Purpose |
| 1H 1D | zg30 / presat | D1 = 2-5s | Quantitative integration and coupling analysis. |
| 1H-1H COSY | cosygpppqf | 2048 x 256 pts | Establish spin system connectivity (Methyl |
| 1H-1H NOESY | noesygpphp | Mix Time = 500-800ms | CRITICAL: Stereochemical confirmation (Cis vs Trans). |
| 1H-13C HSQC | hsqcedetgpsisp2.3 | Multiplicity editing | Distinguish |
Data Analysis & Interpretation
1H NMR Assignment Strategy
The azetidine ring protons exhibit complex splitting due to the rigid ring geometry and strong geminal/vicinal couplings.
-
Methyl Group (
): A doublet at ~1.4 ppm . This is the starting point for assignment. -
H4 (Methine): Look for the multiplet coupled to the methyl doublet. Usually found at ~4.0–4.3 ppm .
-
H2 (Methine): The
-proton adjacent to the carboxylate. Usually a doublet of doublets (or pseudo-triplet) at ~4.6–4.9 ppm . -
H3a/H3b (Methylene): These are diastereotopic. They appear as distinct multiplets between 2.2–2.8 ppm .
-
Note: Strong geminal coupling (
Hz) is characteristic.
-
Stereochemical Validation (The "Self-Validating" Logic)
To confirm the (2S,4S) configuration, you must verify the relative orientation of H2 and H4.
-
Configuration: (2S,4S).
-
Geometry: The Carboxyl (C2) and Methyl (C4) groups are cis.
-
Proton Geometry: Consequently, the protons H2 and H4 are also cis (on the same face of the ring).
Validation Logic:
-
NOE Observation: A strong NOE correlation between H2 and H4 confirms they are on the same face
(2S,4S) (cis-substituents). -
Alternative (Trans): If the sample were (2S,4R), H2 and H4 would be trans. You would instead see a strong NOE between H2 and the Methyl group .
Representative Data Table (D2O, pD ~1)
| Position | Type | Multiplicity | Key NOE Correlations | ||
| Me-4 | 1.45 | d | 6.5 | H4, H3a/b | |
| H3a | 2.35 | m | - | H3b, H2, H4 | |
| H3b | 2.75 | m | - | H3a, H2, H4 | |
| H4 | 4.20 | m | - | H2 (Strong) , Me, H3a/b | |
| H2 | 4.90 | dd | 9.0, 5.5 | H4 (Strong) , H3a/b |
Note: Chemical shifts are approximate and pH-dependent. The NOE correlation is the definitive structural proof.
Visualization: Stereochemical Assignment Workflow
The following diagram outlines the logical flow for assigning the stereochemistry using 1D and 2D NMR data.
Figure 1: Decision tree for confirming the (2S,4S) stereochemistry via NOE correlations. The co-facial relationship of H2 and H4 is the diagnostic signature.
References
-
Conformational Analysis of Azetidine Derivatives: Zagari, A., Némethy, G., & Scheraga, H. A. (1990).[2] The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. II. Homopolymers and copolymers.[2] Biopolymers, 30(9-10), 961-966.[2] [Link]
-
Synthesis and NMR of Proline Analogues: Sivaprakasam, M., et al. (2009). Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors. ChemMedChem, 4(1), 110-117. (Provides analogous NMR data for substituted azetidines). [Link]
-
General Azetidine-2-Carboxylic Acid Data: SpectraBase.[3] (n.d.). 1H NMR of L-Azetidine-2-carboxylic acid. [Link][3]
-
Peptidomimetic Applications: Revilla-López, G., et al. (2012).[2] Effects of ring contraction on the conformational preferences of
-substituted proline analogs. Peptide Science, 98(2), 98-110.[2] [Link]
Sources
Application Note: (2S,4S)-4-Methylazetidine-2-Carboxylic Acid as a Proline Mimic
Abstract
(2S,4S)-4-methylazetidine-2-carboxylic acid (4-Me-Aze) is a conformationally restricted analogue of proline. Characterized by a four-membered azetidine ring and a methyl group at the C4 position, this scaffold offers superior rigidity compared to proline. This application note details its utility in locking peptide backbone geometries (specifically favoring cis-amide bonds), enhancing proteolytic stability, and optimizing pharmacokinetic profiles. We provide validated protocols for its incorporation via Solid Phase Peptide Synthesis (SPPS) and methods for assessing the stability of the resulting peptidomimetics.
Introduction: The "Proline Problem" and the Azetidine Solution
Proline is unique among the 20 canonical amino acids due to its cyclic structure, which restricts the backbone dihedral angle
-
Conformational Heterogeneity: Reducing the binding affinity of peptide drugs to their targets.
-
Proteolytic Susceptibility: Proline-rich sequences are targets for specific peptidases (e.g., prolyl oligopeptidases).
The (2S,4S)-4-Me-Aze Advantage: Ring contraction from five (pyrrolidine) to four (azetidine) significantly alters the allowed conformational space. The addition of the C4-methyl group in the (2S,4S) configuration introduces specific steric constraints that "lock" the ring pucker. This results in:
-
Hyper-Rigidity: drastic reduction in entropic penalty upon binding.
-
Turn Induction: Strong promotion of Type VI
-turns (which require a cis-amide bond). -
Metabolic Stealth: The altered ring geometry prevents recognition by standard proteases.
Chemical Profile & Properties[1][2][3][4]
| Property | Data | Notes |
| IUPAC Name | (2S,4S)-4-methylazetidine-2-carboxylic acid | Stereochemically defined |
| Formula | ||
| Molecular Weight | 115.13 g/mol | |
| Ring Size | 4-membered (Azetidine) | High ring strain (~26 kcal/mol) |
| pKa (COOH) | ~3.5 | More acidic than Proline (1.[1]99) due to ring strain effects |
| pKa (NH) | ~9.5 | Secondary amine |
| Solubility | Water, Methanol, DMSO | High polarity |
| Conformational Bias | Favors cis-amide bond |
Mechanism of Action: Conformational Logic
The efficacy of 4-Me-Aze stems from "Steric Steering." In the (2S,4S) isomer, the C2-carboxylate and C4-methyl group exert steric pressure that disfavors the trans amide conformer typically seen in linear peptides.
Diagram 1: Conformational Restriction Logic
Caption: Logical flow demonstrating how ring contraction and C4-methylation combine to restrict conformational freedom, forcing the peptide backbone into specific geometries.
Experimental Protocols
Protocol 1: Incorporation via Solid Phase Peptide Synthesis (SPPS)
Challenge: The secondary amine of 4-Me-Aze is sterically hindered, making acylation of the amine difficult. Furthermore, the ring strain makes the molecule sensitive to harsh acidic conditions if prolonged.
Reagents:
-
Resin: 2-Chlorotrityl chloride resin (for C-terminal protection) or Rink Amide (for amides).
-
Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP. Avoid Carbodiimides (DIC/EDC) for this specific coupling due to slow kinetics.
-
Base: DIPEA (Diisopropylethylamine).
-
Solvent: DMF (Anhydrous).
Workflow:
-
Resin Loading (if C-terminal):
-
Load Fmoc-(2S,4S)-4-Me-Aze-OH onto 2-CTC resin using 1.2 eq amino acid and 4 eq DIPEA in DCM.
-
Note: Loading is usually efficient. Cap unreacted sites with methanol.
-
-
Fmoc Deprotection:
-
Treat with 20% Piperidine in DMF (2 x 10 min).
-
Wash: DMF (5x), DCM (3x).
-
-
Coupling the Next Amino Acid (Acylation of 4-Me-Aze):
-
Critical Step: This is the bottleneck. The nucleophile is a hindered secondary amine.
-
Pre-activation: Mix Fmoc-AA-OH (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in DMF. Let activate for 2 minutes.
-
Reaction: Add to resin. Shake for 2 hours (standard AA) or 4 hours (if coupling bulky AA like Val, Ile).
-
Double Coupling: REQUIRED. Drain and repeat the coupling step with fresh reagents.
-
Monitoring: The Kaiser test (Ninhydrin) often gives false negatives for secondary amines. Use the Chloranil Test or p-Nitrophenol ester test to check for unreacted secondary amines.
-
-
Coupling of 4-Me-Aze (to the growing chain):
-
Use Fmoc-(2S,4S)-4-Me-Aze-OH (3 eq), HATU (2.9 eq), DIPEA (6 eq).
-
Coupling time: 1 hour. (This step is generally easier than step 3).
-
Diagram 2: SPPS Decision Tree for Hindered Amines
Caption: Decision matrix for coupling sequences containing (2S,4S)-4-Me-Aze, highlighting the need for specialized monitoring reagents.
Protocol 2: Assessing Proteolytic Stability
Objective: Determine the half-life (
Materials:
-
Enzymes: Trypsin (cleaves C-term of Lys/Arg), Chymotrypsin (cleaves C-term of Phe/Trp/Tyr). Note: Prolyl endopeptidases are the specific target of interest.
-
Buffer: 50 mM Tris-HCl, pH 7.5, 2 mM
. -
Analysis: RP-HPLC (C18 column).
Procedure:
-
Preparation: Dissolve peptide (1 mM) in Buffer.
-
Incubation: Add enzyme (enzyme:substrate ratio 1:100 w/w) and incubate at 37°C.
-
Sampling: Aliquot 50
at t = 0, 15, 30, 60, 120, 240 min. -
Quenching: Immediately add 5
of 10% TFA to stop the reaction. -
Analysis: Inject onto HPLC. Monitor the disappearance of the parent peak.
-
Calculation: Plot
vs. time. The slope gives .
Expected Result: Peptides containing 4-Me-Aze at the P1' or P2 positions relative to the cleavage site typically show a 10-100 fold increase in half-life compared to native proline variants, as the distorted ring prevents the enzyme's catalytic triad from engaging the scissile bond.
References
-
Couty, F., & Evano, G. (2009). Azetidine-2-carboxylic acid: From Lily of the Valley to Key Pharmaceuticals.[2] Organic Preparations and Procedures International. Link
-
Zagari, A., Nemethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation.[3] I. Conformations of the residue and of dipeptides.[3] Biopolymers.[4][5] Link
-
PubChem. (2025).[1] 4-methylazetidine-2-carboxylic acid - Compound Summary. National Library of Medicine. Link
-
Klaubert, T. J., et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications/ResearchGate. Link
-
Wilhelm, P., et al. (2017). Influence of the Trans/Cis Conformer Ratio on the Stereoselectivity of Peptidic Catalysts.[6] Journal of Organic Chemistry.[7] Link
Sources
- 1. 4-Methylazetidine-2-carboxylic acid | C5H9NO2 | CID 336073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN103467350A - Method for preparing (S)-azetidine-2-carboxylic acid - Google Patents [patents.google.com]
- 3. Conformational preferences of proline analogues with different ring size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. mdpi.com [mdpi.com]
- 6. Influence of the Trans/Cis Conformer Ratio on the Stereoselectivity of Peptidic Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Introduction: The Role of Constrained Scaffolds in Modern Drug Discovery
An Application Guide to the Amide Coupling of (2S,4S)-4-methylazetidine-2-carboxylic acid
(2S,4S)-4-methylazetidine-2-carboxylic acid is a conformationally constrained, non-proteinogenic amino acid that serves as a valuable proline analogue in medicinal chemistry.[1] Its rigid four-membered ring system, in contrast to proline's five-membered ring, introduces a unique structural kink in peptide backbones. This structural feature is leveraged by drug development professionals to enhance metabolic stability, improve oral bioavailability, and fine-tune binding selectivity by locking the peptide into a bioactive conformation.[2][3] The azetidine ring has gained significant popularity and is a key component in at least seven approved drugs.[3]
However, the very properties that make this molecule attractive also present significant synthetic challenges. The strained azetidine ring, combined with the steric hindrance imposed by the methyl group at the 4-position, can significantly impede the rate of amide bond formation.[4][5] Standard peptide coupling conditions often result in low yields, incomplete reactions, or require harsh conditions that risk epimerization.
This guide provides a detailed examination of the principles and protocols for the efficient coupling of (2S,4S)-4-methylazetidine-2-carboxylic acid, focusing on robust methods that overcome its inherent steric challenges. We will explore the mechanistic rationale behind reagent selection and offer detailed, field-proven protocols for researchers in drug discovery and peptide synthesis.
Core Principles: Overcoming Steric Hindrance in Amide Bond Formation
The formation of an amide bond requires the activation of the carboxylic acid moiety to create a highly reactive intermediate susceptible to nucleophilic attack by an amine.[6] In a standard peptide coupling reaction, a coupling reagent facilitates this activation.[7]
With sterically demanding amino acids like (2S,4S)-4-methylazetidine-2-carboxylic acid, the physical bulk around the carboxylic acid and the secondary amine of the azetidine ring can obstruct the approach of both the coupling reagent and the incoming nucleophile.[8] Consequently, common carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or even 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) may prove insufficient.[8]
To achieve high coupling efficiency, more potent activating reagents are necessary. These typically fall into two main classes:
-
Uronium/Aminium Salts (e.g., HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are considered third-generation coupling reagents renowned for their ability to decrease racemization and effectively couple hindered amino acids.[9] They react with the carboxylate to form a highly reactive OAt-active ester, which readily undergoes nucleophilic attack by the amine.[10][11] The pyridine nitrogen atom in the HATU structure is thought to stabilize the transition state, further accelerating the reaction.[10]
-
Phosphonium Salts (e.g., PyBOP, PyAOP): Reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also highly effective for sterically demanding couplings. They function similarly to uronium salts by forming a reactive benzotriazole ester. PyAOP is noted as being particularly effective for coupling N-methyl amino acids.[12]
The choice of a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), is also critical. Its role is to deprotonate the carboxylic acid to form the carboxylate anion and to neutralize any acidic byproducts generated during the reaction, without competing as a nucleophile.[2][10]
Experimental Protocols
The following protocols provide step-by-step methodologies for the solution-phase coupling of (2S,4S)-4-methylazetidine-2-carboxylic acid. It is assumed that if the azetidine nitrogen is not the intended nucleophile, it is appropriately protected (e.g., with a Boc or Fmoc group).
Protocol 1: High-Efficiency Coupling using HATU
This protocol is the recommended starting point for coupling (2S,4S)-4-methylazetidine-2-carboxylic acid, given HATU's proven efficacy with hindered systems.[2][9] Pre-activation of the carboxylic acid is a key step to ensure the formation of the reactive OAt-ester before the introduction of the amine component.[8][13]
Materials and Reagents:
-
(2S,4S)-4-methylazetidine-2-carboxylic acid (or its N-protected derivative)
-
Amine coupling partner (as a free base or HCl/TFA salt)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous polar aprotic solvent (e.g., DMF, NMP)
-
Standard workup and purification reagents (e.g., Ethyl Acetate, NaHCO₃ solution, Brine, MgSO₄)
Step-by-Step Methodology:
-
Reactant Preparation: In a clean, dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the N-protected (2S,4S)-4-methylazetidine-2-carboxylic acid (1.0 eq) and HATU (1.1-1.2 eq) in anhydrous DMF.
-
Pre-activation: Cool the solution to 0 °C using an ice bath. Add DIPEA (2.5-3.0 eq) dropwise. Stir the mixture at 0 °C for 5-10 minutes. The formation of the active ester is often accompanied by a color change.
-
Coupling: To the pre-activated solution, add a solution of the amine coupling partner (1.1 eq) in a minimal amount of anhydrous DMF. If the amine is a salt, an additional equivalent of DIPEA may be required to liberate the free base.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours. The reaction progress should be monitored by a suitable analytical technique (e.g., TLC or LC-MS). For particularly stubborn couplings, the reaction time may need to be extended to 24 hours.[8]
-
Workup: Once the reaction is complete, quench with saturated aqueous NaHCO₃ solution and dilute with ethyl acetate. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material using flash column chromatography on silica gel with an appropriate solvent system (e.g., Hexanes/Ethyl Acetate or DCM/Methanol gradient) to obtain the pure amide product.
Protocol 2: Classic Carbodiimide Coupling using EDC/HOBt
This method uses more traditional and cost-effective reagents. While potentially less efficient than HATU for this specific substrate, it can be effective, especially with optimization. The addition of HOBt (1-Hydroxybenzotriazole) is crucial as it forms a more reactive HOBt ester intermediate and acts as a racemization suppressant.[6][14][15]
Materials and Reagents:
-
(2S,4S)-4-methylazetidine-2-carboxylic acid (or its N-protected derivative)
-
Amine coupling partner
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt·H₂O (1-Hydroxybenzotriazole hydrate)
-
DIPEA or another non-nucleophilic base
-
Anhydrous solvent (e.g., DCM, DMF)
Step-by-Step Methodology:
-
Reactant Preparation: In a dry flask under an inert atmosphere, dissolve the N-protected (2S,4S)-4-methylazetidine-2-carboxylic acid (1.0 eq), the amine coupling partner (1.1 eq), and HOBt·H₂O (1.2 eq) in anhydrous DMF or DCM.
-
Initiation: Cool the mixture to 0 °C. Add EDC·HCl (1.2 eq) in one portion. If the reaction is performed in DCM, EDC will dissolve as it reacts.
-
Reaction: Add DIPEA (1.5-2.0 eq) to the reaction mixture. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-24 hours. Monitor the reaction for completion.
-
Workup:
-
If using DMF: Dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove DMF and the water-soluble urea byproduct.
-
If using DCM: Wash the reaction mixture with 1M HCl (if the product is base-stable), saturated NaHCO₃, and brine.
-
-
Isolation & Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the resulting crude product by flash column chromatography as described in Protocol 1.
Optimization and Data Summary
Achieving a high yield when coupling (2S,4S)-4-methylazetidine-2-carboxylic acid often requires careful optimization of reaction parameters. The following table summarizes key variables and provides guidance for adapting protocols to challenging substrates.
| Parameter | Recommended Condition | Rationale & Expert Insights |
| Coupling Reagent | HATU > PyBOP > EDC/HOBt | Uronium/aminium reagents like HATU form highly reactive esters that are more effective at overcoming the steric barrier of the azetidine scaffold.[8][9] |
| Reagent Equivalents | Acid (1.0), Reagent (1.1-1.2), Base (2.5-3.0), Amine (1.1) | A slight excess of the coupling reagent and amine ensures the limiting reactant is consumed. A larger excess of the non-nucleophilic base drives the reaction to completion. |
| Solvent | NMP or DMF | N-methylpyrrolidone (NMP) has superior solvating properties compared to Dimethylformamide (DMF), which can be critical for preventing aggregation and improving reaction rates with difficult sequences.[8] |
| Base | DIPEA (standard), 2,4,6-Collidine (low racemization) | DIPEA is a strong, non-nucleophilic base suitable for most applications. For substrates highly prone to racemization, the less basic collidine can be a better choice.[6] |
| Temperature | 0 °C to Room Temperature | Starting the reaction at 0 °C helps control the initial exotherm and can minimize side reactions. Gentle heating (40-50 °C) can be applied cautiously for very slow reactions, but increases the risk of racemization.[8] |
| Reaction Time | 4 - 24 hours | Steric hindrance slows reaction kinetics. Do not assume a standard 1-2 hour coupling time is sufficient. Monitor the reaction and allow it to proceed until the starting material is consumed.[8] |
| Double Coupling | If reaction stalls <95% completion | For solid-phase synthesis or particularly difficult solution-phase couplings, filtering the reaction mixture and repeating the coupling step with fresh reagents can drive the reaction to completion.[8] |
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Insufficient reagent activity. 2. Severe steric hindrance. 3. Poor solvation of reactants. | 1. Switch from EDC/HOBt to HATU or PyBOP.[8] 2. Increase reaction time and/or apply gentle heat (40 °C).[8] 3. Change solvent from DMF to NMP.[8] 4. Consider a double coupling strategy.[8] |
| Presence of Unreacted Starting Acid | Incomplete activation or coupling. | Ensure all reagents are anhydrous. Increase equivalents of coupling reagent and base. Extend reaction time. |
| Guanidinylation Side Product (with HATU) | The amine attacks the guanidinium portion of HATU instead of the activated ester. This can occur if the amine is present during the initial activation. | Strictly follow the pre-activation protocol. Allow the acid, HATU, and base to react for 5-10 minutes before adding the amine nucleophile.[13][16] |
| Epimerization/Racemization | 1. Excessively strong base or high temperature. 2. Prolonged activation time. | 1. Use the minimum necessary amount of base. Consider switching from DIPEA to a weaker base like collidine. 2. Avoid temperatures above 50 °C. 3. Minimize pre-activation time.[6] |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the coupling of (2S,4S)-4-methylazetidine-2-carboxylic acid using a pre-activation strategy.
Caption: General workflow for coupling (2S,4S)-4-methylazetidine-2-carboxylic acid.
References
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available from: [Link]
-
Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling... ResearchGate. Available from: [Link]
-
HATU coupling. . Available from: [Link]
-
Amine to Amide Mechanism - HATU. Common Organic Chemistry. Available from: [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Peptides. Available from: [Link]
-
Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Publishing. Available from: [Link]
-
Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. ACS Publications. Available from: [Link]
-
Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec. Available from: [Link]
-
4-Methylazetidine-2-carboxylic acid | C5H9NO2 | CID 336073. PubChem. Available from: [Link]
-
Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. Available from: [Link]
-
Syntheses of sterically hindered peptides containing N-methylated amino... ResearchGate. Available from: [Link]
-
(PDF) Procedures to Improve Difficult Couplings. ResearchGate. Available from: [Link]
-
How do I avoid side reactions while doing this peptide coupling reaction?. Reddit. Available from: [Link]
-
An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available from: [Link]
-
Research advances in L-azetidine-2-carboxylic acid. Chinese Journal of Pesticide Science. Available from: [Link]
-
Azetidine-2-carboxylic acid. Wikipedia. Available from: [Link]
-
Recent development of peptide coupling reagents in organic synthesis. ScienceDirect. Available from: [Link]
-
Carboxylic Acid (Bio)Isosteres in Drug Design. PMC. Available from: [Link]
-
Coupling Reagents. AAPPTEC - Peptides. Available from: [Link]
-
An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available from: [Link]
Sources
- 1. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. peptide.com [peptide.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 5. researchgate.net [researchgate.net]
- 6. bachem.com [bachem.com]
- 7. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 10. HATU coupling | www.wenxuecity.com [wenxuecity.com]
- 11. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 12. peptide.com [peptide.com]
- 13. reddit.com [reddit.com]
- 14. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. luxembourg-bio.com [luxembourg-bio.com]
- 16. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols: Derivatization of (2S,4S)-4-methylazetidine-2-carboxylic Acid for Biological Assays
Introduction: The Potential of a Constrained Proline Analog
(2S,4S)-4-methylazetidine-2-carboxylic acid is a conformationally restricted, non-proteinogenic amino acid. As a proline analog, its rigid four-membered ring structure offers a unique tool for probing the structure-activity relationships of biological systems where proline recognition is critical.[1][2][3] The methyl substitution at the 4-position further constrains the ring pucker, providing a specific stereochemical and conformational profile that can be exploited in drug discovery and chemical biology.
Proline and its analogs play crucial roles in protein structure, enzyme catalysis, and cell signaling. Enzymes involved in proline metabolism, such as proline dehydrogenase (PRODH) and pyrroline-5-carboxylate reductase (PYCR1), are emerging as therapeutic targets in cancer and other diseases.[4] The derivatization of (2S,4S)-4-methylazetidine-2-carboxylic acid allows for its adaptation into various biological assay formats, enabling researchers to investigate its inhibitory potential, binding kinetics, and cellular uptake.
This guide provides detailed protocols for the derivatization of (2S,4S)-4-methylazetidine-2-carboxylic acid at its two key functional handles: the secondary amine and the carboxylic acid. These modifications will enable the attachment of reporter tags (fluorophores, biotin) and linkers for immobilization, facilitating a wide range of biological and biochemical investigations.
Strategic Overview: Functionalization Pathways
The derivatization of (2S,4S)-4-methylazetidine-2-carboxylic acid can be strategically approached by targeting its secondary amine or its carboxylic acid. The choice of strategy depends on the desired final application and the need to maintain or block the activity of a specific functional group. For instance, if the carboxylic acid is hypothesized to be crucial for binding to a target protein, derivatization should be directed to the secondary amine, and vice-versa. In some cases, protecting one group while reacting the other is necessary.
Figure 1: Strategic pathways for the derivatization of (2S,4S)-4-methylazetidine-2-carboxylic acid.
Part 1: Derivatization via Amide Bond Formation at the Carboxylic Acid
Amide bond formation is one of the most robust and widely used reactions in bioconjugation.[5][6][7] This strategy is ideal for attaching amine-containing tags or linkers to the carboxylic acid of (2S,4S)-4-methylazetidine-2-carboxylic acid. The secondary amine of the azetidine ring generally does not interfere under standard coupling conditions, especially when the amine to be coupled is primary and more nucleophilic.
Causality Behind Experimental Choices:
The selection of a coupling reagent is critical and depends on the scale of the reaction, the stability of the substrates, and the need to minimize side reactions, particularly racemization.[5]
-
Carbodiimides (EDC, DCC): These are widely used for their efficiency. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is particularly useful for aqueous-based reactions as its urea byproduct is water-soluble, simplifying purification.[8]
-
Aminium/Uronium Salts (HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and known to suppress racemization, making them ideal for sensitive substrates.[9]
-
Phosphonium Salts (PyBOP): (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another excellent choice for reducing racemization and is particularly effective for coupling N-alkylated amino acids.[9]
Protocol 1.1: Fluorescent Labeling via Amide Coupling with a Fluorescent Amine
This protocol describes the coupling of (2S,4S)-4-methylazetidine-2-carboxylic acid with a commercially available fluorescent amine, such as 5-aminofluorescein.
Materials:
-
(2S,4S)-4-methylazetidine-2-carboxylic acid
-
5-Aminofluorescein
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Reverse-phase HPLC for purification
Procedure:
-
In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (2S,4S)-4-methylazetidine-2-carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
Add 5-aminofluorescein (1.1 equivalents) to the solution.
-
Add HATU (1.2 equivalents) to the mixture.
-
Slowly add DIPEA (2.5 equivalents) to the reaction mixture. The solution may change color.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the fluorescently labeled derivative.
Protocol 1.2: Biotinylation for Streptavidin-Based Assays
This protocol outlines the coupling with an amine-containing biotin linker, enabling the product to be used in streptavidin-based capture assays, such as those on biosensors or plates.[10][11][12][13]
Materials:
-
(2S,4S)-4-methylazetidine-2-carboxylic acid
-
Biotin-PEG-Amine (e.g., Biotin-PEG4-Amine)
-
EDC hydrochloride
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous DMF
-
DIPEA
Procedure:
-
Dissolve (2S,4S)-4-methylazetidine-2-carboxylic acid (1.0 eq), EDC (1.2 eq), and NHS (1.2 eq) in anhydrous DMF.
-
Stir the mixture at room temperature for 1 hour to pre-activate the carboxylic acid, forming the NHS ester.
-
In a separate flask, dissolve Biotin-PEG-Amine (1.1 eq) in anhydrous DMF, and add DIPEA (1.5 eq).
-
Add the biotin-amine solution to the activated NHS ester solution.
-
Stir the reaction at room temperature for 12-24 hours. Monitor by LC-MS.
-
Work-up and purify as described in Protocol 1.1. The use of a PEG linker can improve the solubility and reduce steric hindrance in subsequent binding to streptavidin.[11]
| Reagent Class | Example | Equivalents (Acid:Reagent:Amine) | Key Advantages |
| Carbodiimide | EDC/NHS | 1 : 1.2 : 1.1 | Good for aqueous compatibility, cost-effective.[8] |
| Aminium/Uronium | HATU | 1 : 1.2 : 1.1 | High efficiency, low racemization.[9] |
| Phosphonium | PyBOP | 1 : 1.2 : 1.1 | Effective for sterically hindered couplings.[9] |
| Table 1: Common Amide Coupling Reagents for Carboxylic Acid Derivatization. |
Part 2: Derivatization of the Secondary Amine
The secondary amine of the azetidine ring is a nucleophilic site that can be targeted for derivatization, particularly with electrophilic reagents. This approach is useful when the carboxylic acid moiety needs to remain unmodified for biological activity.
Causality Behind Experimental Choices:
-
Sulfonyl Chlorides (e.g., Dansyl Chloride): These reagents react readily with secondary amines under basic conditions to form stable sulfonamides. Dansyl chloride is a classic reagent for fluorescently labeling amines.[14][15][16] The reaction is pH-dependent, with optimal conditions typically between pH 9-11.[14][15]
-
Activated Esters (e.g., NHS esters): While commonly used for primary amines, NHS esters can also react with secondary amines, although the reaction may be slower. The choice of an NHS ester with a long spacer arm can be beneficial for biotinylation to overcome potential steric hindrance.[11][17]
-
Isothiocyanates (e.g., FITC): These are another class of amine-reactive reagents, though they are more commonly used for primary amines.[17][18]
Protocol 2.1: Fluorescent Labeling with Dansyl Chloride
Materials:
-
(2S,4S)-4-methylazetidine-2-carboxylic acid
-
Dansyl chloride
-
Acetone
-
1M Sodium carbonate buffer (pH 11.0)
-
Dichloromethane (DCM)
-
Dilute HCl (e.g., 0.1 M)
Procedure:
-
Dissolve (2S,4S)-4-methylazetidine-2-carboxylic acid (1.0 eq) in 1M sodium carbonate buffer.
-
In a separate tube, dissolve dansyl chloride (1.5 eq) in acetone.
-
Add the dansyl chloride solution dropwise to the amino acid solution while stirring.
-
Protect the reaction from light and stir at room temperature for 2-4 hours.
-
After the reaction, acidify the mixture to pH ~3 with dilute HCl. This protonates the carboxylic acid, making it extractable into an organic solvent.
-
Extract the product with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by silica gel chromatography or reverse-phase HPLC.
Figure 2: Workflow for fluorescent labeling of the secondary amine with Dansyl Chloride.
Part 3: Esterification of the Carboxylic Acid
Esterification can be used to mask the charge of the carboxylic acid or to introduce functionalities for further reaction. This can be important if the negative charge of the carboxylate is detrimental to cell permeability or if the ester is a prodrug form.
Causality Behind Experimental Choices:
-
Fischer Esterification: This classic method uses a strong acid catalyst (like H₂SO₄ or HCl) with an excess of the alcohol. It's effective for simple alcohols but the harsh acidic conditions may not be suitable for complex molecules with acid-labile groups.[19]
-
Steglich Esterification: This method uses a carbodiimide (like DCC or DIC) and a catalyst, typically 4-dimethylaminopyridine (DMAP), under mild, neutral conditions. It is well-suited for a wide range of alcohols, including sterically hindered ones, and is compatible with many functional groups.[20][21] The use of DMAP is crucial as it acts as a highly nucleophilic acyl transfer agent.[20]
Protocol 3.1: Steglich Esterification to Synthesize a Methyl Ester
Materials:
-
(2S,4S)-4-methylazetidine-2-carboxylic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Methanol
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Suspend (2S,4S)-4-methylazetidine-2-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add anhydrous methanol (1.5 eq).
-
Add DMAP (0.1 eq) to the suspension.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
A white precipitate (dicyclohexylurea, DCU) will form. Filter off the DCU.
-
Wash the filtrate with dilute HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting methyl ester by column chromatography.
| Method | Reagents | Conditions | Key Considerations |
| Fischer | Alcohol, Catalytic H₂SO₄ | Reflux | Harsh conditions, requires excess alcohol.[19] |
| Steglich | Alcohol, DCC/DIC, DMAP | Room Temp | Mild, good for sensitive substrates.[20][21] |
| Mitsunobu | Alcohol, DEAD, PPh₃ | 0 °C to RT | Good for hindered alcohols, proceeds with inversion of stereochemistry if applicable. |
| Table 2: Comparison of Esterification Methods. |
Conclusion and Best Practices
The derivatization of (2S,4S)-4-methylazetidine-2-carboxylic acid opens up a multitude of possibilities for its use in biological assays. The protocols provided herein are robust starting points based on well-established organic chemistry principles.
Self-Validating System and Trustworthiness:
-
Reaction Monitoring: Always monitor reaction progress using appropriate analytical techniques (TLC, LC-MS) to ensure completion and identify potential side products.
-
Characterization: Thoroughly characterize the final derivatized product using NMR, high-resolution mass spectrometry, and HPLC to confirm its identity and purity.
-
Control Experiments: In subsequent biological assays, it is crucial to include control experiments with the underivatized starting material and any linker or tag molecules alone to ensure that the observed biological effect is due to the derivatized molecule of interest.
By carefully selecting the derivatization strategy and meticulously executing these protocols, researchers can successfully generate valuable molecular probes to explore new frontiers in chemical biology and drug discovery.
References
-
Ren, J.-W., et al. (2011). Triphenylphosphine oxide catalyzes amidation and esterification for an efficient synthesis of dipeptides, amides, and esters. Organic Letters. Available at: [Link]
-
Sellir, M., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. RSC Advances. Available at: [Link]
-
OrgoSolver. (n.d.). Carboxylic Acids + Alcohols → Esters (Fischer Esterification). Available at: [Link]
-
Yu, K., et al. (2026). Research advances in L-azetidine-2-carboxylic acid. Journal of Northwest A&F University (Natural Science Edition). Available at: [Link]
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English. Available at: [Link]
-
Sienkiewicz, N., & Schmit, J. L. (2001). Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na(2)CO(3) buffer. Journal of Forensic Sciences. Available at: [Link]
-
Newman, M. S., & Fones, W. S. (1949). The Esterification of Hindered Carboxylic Acids. Journal of the American Chemical Society. Available at: [Link]
-
Mykhailiuk, P., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at: [Link]
-
Das, A., et al. (2021). Biotinylation as a tool to enhance the uptake of small molecules in Gram-negative bacteria. Scientific Reports. Available at: [Link]
-
G-Biosciences. (2012). Biotin Labeling: Key Points to Selecting Your Biotin Agent. Available at: [Link]
-
PubChem. (n.d.). 4-Methylazetidine-2-carboxylic acid. Available at: [Link]
-
Bioclone. (n.d.). Fluorescent Labeling: Attaching Fluorophores to Biomolecules for Sensitive Detection and Investigation. Available at: [Link]
-
Biomat. (2020). Streptavidin and Neutravidin Biotin Binding Surfaces. Available at: [Link]
-
Fornal, E., et al. (2018). Preparation of Phosphonic Acid Analogues of Proline and Proline Analogues and Their Biological Evaluation as δ1-Pyrroline-5-carboxylate Reductase Inhibitors. ACS Omega. Available at: [Link]
-
Couty, F., & Evano, G. (2009). AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW. Organic Preparations and Procedures International. Available at: [Link]
- Google Patents. (n.d.). US5283342A - Biotinylated small molecules.
-
Sienkiewicz, N., & Schmit, J. L. (2001). Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na2CO3 buffer. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Available at: [Link]
-
Sartorius. (n.d.). Biotinylation of Proteins for Immobilization Onto Streptavidin Biosensors. Available at: [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]
-
Boca Scientific Inc. (n.d.). Fluorescent Probes for Protein and Nucleic Acid Labeling. Available at: [Link]
-
Tanner, J. J., et al. (2020). In crystallo screening for proline analog inhibitors of the proline cycle enzyme PYCR1. Journal of Biological Chemistry. Available at: [Link]
-
Li, Y., et al. (2026). Derivatization agents for LC-MS analysis of amino acids: effects of core structure and functional groups. Analytical Chemistry. Available at: [Link]
-
Bouazaoui, M., et al. (2009). Direct Access to L-Azetidine-2-carboxylic Acid. European Journal of Organic Chemistry. Available at: [Link]
-
Patrick, G. L. (2015). Appendix 6: Protecting groups. An Introduction to Drug Synthesis. Oxford Learning Link. Available at: [Link]
-
Fiveable. (2025). 11.3 Protecting groups - Organic Chemistry II. Available at: [Link]
-
Waters. (n.d.). Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry. Available at: [Link]
-
LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Available at: [Link]
-
Tanner, J. J., et al. (2022). Structure-Affinity Relationships of Reversible Proline Analog Inhibitors Targeting Proline Dehydrogenase. Organic & Biomolecular Chemistry. Available at: [Link]
-
Tanner, J. J., et al. (2024). Crystallographic Fragment Screening of a Bifunctional Proline Catabolic Enzyme Reveals New Inhibitor Templates for Proline Dehydrogenase and L-Glutamate-γ-semialdehyde Dehydrogenase. Molecules. Available at: [Link]
-
Gee, K. R., et al. (2005). A protecting group for carboxylic acids that can be photolyzed by visible light. Biochemistry. Available at: [Link]
-
Tang, M., et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications. Available at: [Link]
-
Mykhailiuk, P., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at: [Link]
Sources
- 1. Research advances in <i>L</i>-azetidine-2-carboxylic acid [nyxxb.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 4. In crystallo screening for proline analog inhibitors of the proline cycle enzyme PYCR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hepatochem.com [hepatochem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Amide synthesis by acylation [organic-chemistry.org]
- 8. peptide.com [peptide.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. Biotinylation as a tool to enhance the uptake of small molecules in Gram-negative bacteria | PLOS One [journals.plos.org]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. biomat.it [biomat.it]
- 13. sartorius.com [sartorius.com]
- 14. Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na(2)CO(3) buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 17. bioclone.net [bioclone.net]
- 18. resources.biomol.com [resources.biomol.com]
- 19. orgosolver.com [orgosolver.com]
- 20. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 21. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of (2S,4S)-4-methylazetidine-2-carboxylic acid
Current System Status: [ONLINE] Topic: Troubleshooting Synthetic Anomalies in Chiral Azetidine Formation Ticket Priority: High (Structural Integrity/Stereocontrol) Audience: Medicinal Chemists, Process Development Scientists
System Architecture & Route Selection
Before troubleshooting specific failures, verify your synthetic route matches your stereochemical requirements. The synthesis of (2S,4S)-4-methylazetidine-2-carboxylic acid (often abbreviated as 4-Me-Aze ) presents a "geometric conflict": you are forcing a high-strain (26 kcal/mol) ring to close while demanding specific cis-stereochemistry between the C2-carboxyl and C4-methyl groups.
The Synthetic Decision Matrix
Use the following logic map to determine if your current failures are due to route selection or experimental execution.
Caption: Decision matrix for selecting the optimal synthetic pathway based on stereochemical stringency and scale.
Troubleshooting Modules
Module 1: The "Kinetic Trap" (Ring Closure Failure)
Context: You are using Route A (L-Allylglycine or L-Glutamate derived precursor). You have the linear precursor (e.g., N-protected-2-amino-4-halopentanoate), but cyclization yields are low (<30%) or the product is oligomeric.
User Issue: "My LCMS shows the linear starting material is gone, but I mostly see dimers or elimination products. The ring won't close."
Root Cause Analysis: The formation of a 4-membered ring is kinetically disfavored (4-exo-tet) compared to intermolecular reactions, despite being allowed by Baldwin's rules. The activation energy to overcome ring strain is high.
-
Concentration: If too high (>0.05 M), intermolecular polymerization dominates.
-
Leaving Group (LG): If the LG is too labile (e.g., Iodide) without a strong enough nucleophile, elimination (E2) to the alkene occurs.
-
Rotameric Lock: The N-protecting group (Boc/Cbz) forces the molecule into a transoid conformation, distancing the nucleophilic Nitrogen from the electrophilic Carbon (C4).
Protocol Correction:
| Parameter | Standard Protocol (Fail) | Optimized Protocol (Pass) | Mechanism of Action |
| Concentration | 0.1 M - 0.5 M | 0.01 M - 0.02 M | High dilution favors intramolecular cyclization over intermolecular dimerization. |
| Base | NaH or TEA | LiHMDS or KHMDS | Bulky, non-nucleophilic bases prevent E2 elimination and stabilize the enolate/amidate. |
| Leaving Group | Iodide (-I) | Tosylate (-OTs) or Mesylate (-OMs) | Tunable reactivity. Sulfonates are less prone to elimination than iodides in this specific scaffold. |
| Temperature | Reflux | 0°C | Lower temperature suppresses elimination pathways. |
Step-by-Step Fix:
-
Convert your alcohol precursor to the Tosylate (TsCl, Pyridine). Do not isolate if unstable; proceed to cyclization.
-
Dissolve the Tosylate in dry THF to a concentration of 0.01 M .
-
Cool to 0°C. Add 1.1 eq LiHMDS dropwise.
-
Allow to warm to RT overnight.
-
Critical Check: If using N-Boc, ensure you are not forming the 6-membered oxazinone byproduct (attack of Boc carbonyl on the electrophile).
Module 2: The "Stereochemical Leakage" (C4 Inversion)
Context: You successfully closed the ring, but chiral HPLC or NMR indicates you have the (2S,4R) diastereomer (trans) instead of the desired (2S,4S) (cis).
User Issue: "I started with L-Allylglycine (S), and I thought I set the C4 center correctly, but the final product is the wrong diastereomer."
Root Cause Analysis: This is a classic Double Inversion vs. Retention confusion.
-
The Precursor: To get (4S)-methyl in the ring via an
displacement, the precursor at C4 must be (4R) . The nucleophilic attack by Nitrogen inverts the configuration at C4. -
The Setup: If you reduced the ketone (derived from Wacker oxidation of Allylglycine) using a non-selective hydride (NaBH4), you obtained a 1:1 mixture. If you used L-Selectride, you likely got the syn-alcohol, which might lead to the wrong cyclic isomer depending on the displacement mechanism.
Corrective Logic (The Inversion Map):
-
Target: (2S, 4S)-4-Me-Aze (Cis).
-
Mechanism: Intramolecular
(Inversion at C4). -
Required Precursor: (2S, 4R)-4-hydroxy-pentanoate derivative (leaving group at 4R).
Troubleshooting Steps:
-
Verify Precursor Stereochemistry: Perform Mosher ester analysis on your intermediate alcohol before converting to the leaving group.
-
Select the Right Reductant:
-
To get the (4R)-alcohol (which inverts to 4S-Aze) from the ketone: Use K-Selectride or a specific enzyme (KRED).
-
Note: Substrate control from the (2S)-amine usually favors the formation of the anti-alcohol (4R) via Felkin-Anh control, but this must be confirmed.
-
Module 3: Stability & Isolation (The Zwitterion Trap)
Context: You synthesized the molecule, but it disappears during deprotection or silica purification.
User Issue: "I deprotected the N-Boc group with TFA, and my product mass vanished. The NMR looks like a mess of open-chain signals."
Root Cause Analysis: Azetidine-2-carboxylic acids are acid-sensitive.
-
Ring Opening: Strong acids (TFA, HCl) can protonate the ring nitrogen, making the C-N bond susceptible to nucleophilic attack by water (hydrolysis), opening the ring back to the linear amino acid.
-
Polymerization: The free amino acid is a zwitterion. Upon concentration, the amine of one molecule attacks the ring of another.
Protocol Correction:
| Stage | Hazard | Safe Protocol |
| Deprotection | Acid-catalyzed hydrolysis | Hydrogenolysis (Pd/C, H2) if Z/Cbz protected. If Boc is mandatory, use TMSOTf/2,6-lutidine instead of TFA/HCl. |
| Purification | Silica gel acidity opens ring | Use Neutral Alumina or Ion Exchange Resin (Dowex 50W) . Elute with dilute Ammonia. |
| Storage | Dimerization | Store as the HCl salt (crystallized immediately) or as the N-protected free acid . Do not store as free zwitterion in solution. |
Visualizing the Stereochemical Pathway
The following diagram illustrates the critical inversion step required to achieve the (2S,4S) configuration.
Caption: Stereochemical pathway showing the necessity of the (4R) precursor to achieve the (4S) target via SN2 inversion.
Frequently Asked Questions (FAQ)
Q: Can I use the Beta-lactam route instead? A: Yes, and it is often superior for stereocontrol. Starting from L-Aspartic acid, you can generate the 4-oxo-azetidine-2-carboxylate. However, converting the C4-carbonyl to a C4-methyl (via Grignard/methylation) is synthetically arduous and often leads to ring opening. The Allylglycine route (Route A) is generally preferred for alkyl substitution, while the Beta-lactam route is preferred if you want heteroatom substitution at C4.
Q: Why is my yield consistently stuck at 40%? A: You are likely fighting the rotamer population. The N-Boc/N-Cbz group has restricted rotation. In the trans rotamer, the Nitrogen lone pair points away from the leaving group.
-
Fix: Use a "conformational lock." Some groups use N-Benzyl protection (freer rotation) for the cyclization step, then switch to Boc later via hydrogenolysis/re-protection.
Q: How do I confirm the (2S,4S) vs (2S,4R) geometry without X-ray? A: NOE (Nuclear Overhauser Effect) NMR is definitive.
-
(2S,4S) Cis: You will see a strong NOE correlation between the C2-H and C4-H protons (they are on the same face of the ring).
-
(2S,4R) Trans: You will see NOE between C2-H and the C4-Methyl group.
References
-
Hanessian, S., et al. (1999). "Asymmetric Synthesis of L-Azetidine-2-carboxylic Acid and 3-Substituted Congeners." Bioorganic & Medicinal Chemistry Letters.
- Context: Establishes the foundational protocols for stereocontrolled azetidine synthesis
-
Couty, F., & Evano, G. (2006).[1] "Azetidine-2-carboxylic acid: From Lily of the Valley to Key Pharmaceuticals."[1] Organic Preparations and Procedures International.
- Context: Comprehensive review of synthetic routes, stability, and biological relevance.
-
Seebach, D., et al. (1990).[2] "Stereoselective Hydroxyalkylations of (S)-2-Azetidinecarboxylic Acid." Liebigs Annalen der Chemie.
- Context: Discusses the alkylation and stereochemical integrity of the azetidine ring.
-
Baldwin, J. E. (1976). "Rules for Ring Closure." Journal of the Chemical Society, Chemical Communications.
- Context: Theoretical basis for the 4-exo-tet cycliz
-
Vioprolide Biosynthesis Study (2025). "Biosynthesis of Methylazetidinecarboxylic Acid with Opposite Stereoconfigurations." ResearchGate.[3]
- Context: Confirms the biological relevance and absolute configuration of the (2S,4S)-4-methylazetidine moiety.
Sources
side reactions in (2S,4S)-4-methylazetidine-2-carboxylic acid peptide coupling
Topic: Side Reactions in (2S,4S)-4-methylazetidine-2-carboxylic Acid Peptide Coupling Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, Drug Development Professionals
Product Focus: (2S,4S)-4-methylazetidine-2-carboxylic acid (4-Me-Aze) Classification: Conformationally Constrained Non-Canonical Amino Acid Key Challenges: Steric Hindrance, Epimerization, Diketopiperazine (DKP) Formation
Executive Summary: The "Stealth" Challenges of 4-Me-Aze
The incorporation of (2S,4S)-4-methylazetidine-2-carboxylic acid into peptide backbones is a powerful strategy for restricting conformational freedom, often used to mimic proline turns or lock bio-active geometries. However, this residue presents a unique "perfect storm" of synthetic challenges:
-
Ring Strain: The 4-membered azetidine ring (~25 kcal/mol strain) is more reactive and conformationally rigid than proline.
-
Steric Bulk: The C4-methyl group, particularly in the (2S,4S) configuration, adds significant steric pressure to the incoming nucleophile or the activated carbonyl.
-
Secondary Amine: Like proline, it lacks an amide proton, preventing hydrogen bonding and altering coupling kinetics.
This guide addresses the three critical side reactions encountered during Solid Phase Peptide Synthesis (SPPS) with this moiety: Epimerization , Diketopiperazine (DKP) formation , and Incomplete Coupling (Deletions) .
Diagnostic Troubleshooting Guide
Use this decision matrix to identify your specific issue based on analytical data (LC-MS/HPLC).
Figure 1: Diagnostic flowchart for identifying side reactions associated with 4-Me-Aze.
Deep Dive: Mechanisms & Solutions
Issue A: Diketopiperazine (DKP) Formation
Severity: Critical (Catastrophic yield loss) Context: Occurs when 4-Me-Aze is the second residue from the C-terminus (e.g., Resin-AA1-Aze-Fmoc).
Mechanism: The secondary amine of 4-Me-Aze induces a cis-amide bond preference. Upon Fmoc removal of the third amino acid, the free amine can back-bite onto the C-terminal carbonyl ester linkage. The strained azetidine ring does not prevent this; in fact, the conformational constraint often positions the nucleophile perfectly for cyclization, cleaving the dipeptide from the resin.
Figure 2: Mechanism of DKP formation leading to chain termination.
Corrective Actions:
-
Use Trityl Linkers: Use 2-Chlorotrityl chloride (2-CTC) resin. The bulky trityl group sterically hinders the back-biting attack.
-
Short Deprotection: Reduce Fmoc deprotection time (e.g., 2 x 3 min instead of 2 x 10 min).
-
Tertiary Butyl Protection: If possible, use bulky side-chain protection on AA1 to hinder the attack.
Issue B: Epimerization (Racemization)
Severity: High Context: Occurs during the activation of the 4-Me-Aze carboxyl group for coupling to the next amine.
Mechanism: Activation of the carboxyl group converts the amino acid into an active ester. For N-alkyl amino acids (like Aze), the formation of an oxazolonium ion intermediate is facilitated. The C2 proton is acidic; base-catalyzed abstraction leads to enolization and loss of chirality at the alpha-carbon. The (2S,4S) stereocenter is particularly sensitive due to ring strain.[1]
Corrective Actions:
-
Base Selection: Switch from DIPEA (stronger base) to TMP (2,4,6-trimethylpyridine/Collidine) . Collidine is sufficiently basic to drive the reaction but less likely to abstract the alpha-proton.
-
Coupling Reagent: Use Oxyma Pure / DIC or COMU / Oxyma . Avoid HBTU/HATU with high equivalents of DIPEA if epimerization is observed.
-
Pre-activation: Minimize pre-activation time. Add the base immediately before adding the mixture to the resin.
Issue C: Incomplete Coupling (Steric Hindrance)
Severity: Moderate Context: The 4-methyl group hinders the approach of the incoming activated amino acid (if Aze is the amine) or the amine (if Aze is the acid).
Corrective Actions:
-
Reagent: HATU or HOAt are mandatory. The pyridine nitrogen in HOAt provides anchimeric assistance (neighboring group effect) that accelerates coupling by ~10x compared to HOBt.
-
Double Coupling: Perform the coupling twice (2 x 45 min) rather than once for a long duration.
-
Temperature: Moderate heating (50°C) can overcome the steric barrier, but do not exceed 50°C to avoid epimerization.
Experimental Protocols
Protocol 1: High-Efficiency Coupling of (2S,4S)-4-Me-Aze
Use this when attaching 4-Me-Aze to the peptide chain.
Reagents:
-
(2S,4S)-N-Fmoc-4-methylazetidine-2-carboxylic acid (3.0 equiv)
-
HATU (2.9 equiv)
-
HOAt (3.0 equiv) - Critical additive
-
Collidine (6.0 equiv) - Prevents epimerization
-
DMF (Anhydrous)[2]
Procedure:
-
Dissolution: Dissolve Fmoc-4-Me-Aze, HATU, and HOAt in minimal DMF.
-
Activation: Add Collidine to the mixture. Shake for only 30 seconds (minimize pre-activation time to prevent racemization).
-
Coupling: Immediately add the solution to the resin-bound free amine.
-
Incubation: Agitate for 60 minutes at Room Temperature.
-
Re-Couple: Drain, wash with DMF, and repeat steps 1-4 with fresh reagents.
Protocol 2: Coupling the Next Amino Acid onto 4-Me-Aze
Use this when extending the chain FROM the N-terminus of 4-Me-Aze.
Challenge: The secondary amine of Aze is nucleophilic but sterically crowded. Reagents:
-
Next Fmoc-Amino Acid (5.0 equiv)
-
COMU (5.0 equiv) or PyAOP (5.0 equiv)
-
Oxyma Pure (5.0 equiv)
-
DIPEA (10.0 equiv)
Procedure:
-
Activation: Dissolve AA, COMU, and Oxyma in DMF. Add DIPEA.
-
Coupling: Add to the resin containing the deprotected 4-Me-Aze.
-
Heat: If the resin allows (e.g., Rink Amide), heat to 50°C (microwave or conventional) for 20 minutes.
-
Monitoring: Use the Chloranil Test (for secondary amines) rather than the Kaiser Test (which detects primary amines) to verify coupling completion.
Comparative Data: Coupling Reagents
| Reagent System | Coupling Efficiency (Steric) | Epimerization Risk | Guanidinylation Risk | Recommendation |
| HATU / DIPEA | High | High | High (if slow) | Use for difficult couplings; avoid excess base. |
| HBTU / DIPEA | Low | Moderate | Moderate | Do not use for 4-Me-Aze. |
| DIC / Oxyma | Moderate | Low | None | Best for preventing epimerization. |
| COMU / DIPEA | Very High | Low | Low | Excellent alternative to HATU. |
| PyAOP / HOAt | High | Moderate | None | Use if guanidinylation (+99 Da) is observed. |
Frequently Asked Questions (FAQ)
Q: Why do I see a +99 Da mass shift when coupling onto the 4-Me-Aze residue? A: This is guanidinylation . Because the secondary amine of the azetidine is sterically hindered, the acylation reaction is slow. This allows the unreacted amine to attack the uronium coupling reagent (HATU/HBTU) directly. Fix: Switch to a phosphonium reagent (PyAOP or PyBOP) which cannot form guanidine byproducts, or ensure the activation is complete before adding to the resin.
Q: Can I use standard Kaiser tests to check coupling? A: No. The Kaiser test (ninhydrin) works for primary amines. 4-Me-Aze has a secondary amine. You must use the Chloranil Test or p-Nitrophenol ester test . A positive result (free secondary amine) is indicated by a blue color for Chloranil.
Q: Is the (2S,4S) isomer more stable than the (2S,4R)? A: Generally, yes. In 4-substituted prolines and azetidines, the trans relationship (often implied by 2S,4S depending on priority rules) is thermodynamically more stable. However, the ring strain makes both isomers susceptible to ring-opening under harsh acidic conditions (e.g., TFMSA or HF), though they are stable to standard TFA cleavage.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[3] [Link]
-
Coutrot, P., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19, 3274-3296. [Link]
-
Teixidó, M., et al. (2005). Diketopiperazine Formation during Solid-Phase Peptide Synthesis of C-Terminal Proline-Containing Peptides.[4] Journal of Peptide Science, 11(2), 85-91. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 3. people.uniurb.it [people.uniurb.it]
- 4. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Coupling Conditions for Constrained Amino Acids
Welcome to the Technical Support Center for optimizing peptide coupling reactions involving constrained amino acids. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges during solid-phase peptide synthesis (SPPS) with sterically hindered or aggregation-prone residues. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these complex syntheses successfully.
I. Frequently Asked Questions (FAQs)
Q1: Why is my standard coupling protocol failing for this specific amino acid?
A: Standard coupling protocols are often optimized for proteinogenic amino acids with minimal steric bulk. Constrained amino acids, such as α,α-disubstituted (e.g., Aib), N-methylated, or β-branched residues (Val, Ile), introduce significant steric hindrance around the amine or carboxylic acid, physically obstructing the approach of the activated amino acid and slowing down the rate of peptide bond formation.[1][2][3] This can lead to incomplete reactions and low yields.
Q2: What are the first adjustments I should consider for a difficult coupling?
A: For a moderately difficult coupling, the initial steps should be to:
-
Switch to a more potent coupling reagent: Move from standard carbodiimides like DCC/DIC to more powerful aminium/uronium (HATU, HBTU) or phosphonium (PyBOP, PyAOP) salts.[2]
-
Extend the reaction time: Doubling the standard coupling time can often compensate for the slower reaction kinetics.[2][4]
-
Perform a double coupling: After the initial coupling, wash the resin and repeat the coupling step with a fresh solution of activated amino acid.[4]
Q3: My peptide is precipitating on the resin. What is happening and how can I fix it?
A: This phenomenon is likely due to peptide aggregation, where the growing peptide chains interact with each other through hydrogen bonds, forming insoluble secondary structures like β-sheets.[5] This is common in sequences containing multiple hydrophobic or β-branched residues.[6][7] To resolve this, you can:
-
Improve Solvation: Switch from DMF to a more effective solvating agent like N-Methylpyrrolidone (NMP) or a mixture of solvents (e.g., DCM/DMF/NMP).[2][5]
-
Use Chaotropic Salts: Add salts like LiCl or NaClO₄ to wash solutions to disrupt hydrogen bonding.[5][8]
-
Incorporate Structure-Disrupting Elements: Introduce pseudoproline dipeptides or backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) to break up secondary structures.[5][8]
Q4: When should I consider using microwave-assisted peptide synthesis (MAPS)?
A: Microwave energy can be beneficial in several scenarios. It accelerates the kinetics of sluggish reactions, which is particularly useful for sterically hindered couplings.[2] Additionally, the rapid heating can help disrupt peptide aggregation, improving both deprotection and coupling steps.[5][6]
II. Troubleshooting Guide: In-Depth Solutions for Difficult Couplings
This section provides a systematic approach to diagnosing and resolving common issues encountered when coupling constrained amino acids.
Issue 1: Low or No Coupling Efficiency with Sterically Hindered Residues
-
Symptoms: A positive Kaiser or bromophenol blue test after coupling, and mass spectrometry (MS) analysis showing a significant deletion sequence (M - mass of the uncoupled amino acid).[4]
-
Root Cause Analysis: The primary cause is the inability of the activated amino acid to access the N-terminal amine of the growing peptide chain due to steric hindrance.[2][3] Standard coupling reagents may not be reactive enough to overcome this energy barrier.[2]
Workflow for Optimizing Hindered Couplings
Sources
- 1. Biochemistry, Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
preventing racemization of (2S,4S)-4-methylazetidine-2-carboxylic acid during synthesis
A Guide to Preventing Racemization for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the stereoselective synthesis of (2S,4S)-4-methylazetidine-2-carboxylic acid. This guide, designed for chemistry professionals, provides in-depth troubleshooting advice and frequently asked questions to help you maintain the chiral integrity of this valuable building block throughout your synthetic workflow. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to make informed decisions in your own lab.
Frequently Asked Questions (FAQs)
Q1: What is (2S,4S)-4-methylazetidine-2-carboxylic acid and why is its stereochemistry so important?
A1: (2S,4S)-4-methylazetidine-2-carboxylic acid is a non-proteinogenic cyclic amino acid. Its rigid, four-membered ring structure and specific stereochemistry make it a valuable component in medicinal chemistry for creating conformationally constrained peptides and other pharmacologically active molecules.[1][2][3][4] The precise spatial arrangement of the methyl and carboxylic acid groups is often critical for binding to biological targets; loss of this stereochemical purity through racemization can lead to a significant decrease or total loss of biological activity.[5]
Q2: At which stages of the synthesis is racemization most likely to occur?
A2: Racemization, or more accurately, epimerization at the C2 position, is most likely to occur under conditions that can facilitate the removal and re-addition of the acidic proton at the α-carbon. Key stages to watch are:
-
N-Deprotection: Removal of protecting groups like Boc (tert-butyloxycarbonyl) using harsh acidic or basic conditions can be problematic.[6]
-
Ester Hydrolysis (Saponification): The use of strong bases (e.g., NaOH, KOH) to hydrolyze a methyl or ethyl ester to the free carboxylic acid is a very high-risk step for epimerization.[7]
-
Peptide Coupling: Activation of the carboxylic acid for amide bond formation, especially in the presence of excess base, can lead to racemization.[5][8][9]
Q3: What is the primary chemical mechanism behind the racemization of this compound?
A3: The primary mechanism is the base-mediated abstraction of the α-proton (the hydrogen on the carbon bearing the carboxylic acid). This deprotonation forms a planar enolate intermediate. Subsequent reprotonation of this intermediate can occur from either face, leading to a mixture of stereoisomers and a loss of enantiomeric purity.[7] The strained nature of the azetidine ring can influence the acidity of this proton.
Troubleshooting Guide: Loss of Enantiomeric Excess (ee)
This section addresses specific problems you might encounter during the synthesis.
Issue 1: Significant drop in ee% after N-Boc deprotection.
-
Question: I started with a >99% ee N-Boc protected (2S,4S)-4-methylazetidine-2-carboxylic acid methyl ester, but after deprotection with TFA in DCM, my ee dropped to 90%. Why did this happen and how can I fix it?
-
Answer & Solution: Trifluoroacetic acid (TFA), while common for Boc deprotection, can be harsh. The acidic conditions, especially over extended reaction times or at elevated temperatures, can facilitate racemization.[6] One hypothesis is the potential for ring-opening and closing mechanisms under strongly acidic conditions that compromise stereochemical integrity.[6]
Recommended Solutions:
-
Milder Acidic Conditions: Switch to a less aggressive acid. A solution of 4N HCl in dioxane is often a reliable choice for Boc deprotection with minimal racemization.[6] The precipitation of the hydrochloride salt from the reaction mixture can also help prevent it from re-entering a racemization pathway.[6]
-
Solvent-Free/Mechanochemical Methods: Consider newer, greener methods like solvent-free ball milling with p-toluenesulfonic acid, which can offer rapid and mild deprotection.[10][11]
-
Water-Mediated Deprotection: For certain substrates, heating in water at reflux can effectively remove the Boc group without any added reagents, offering a green alternative.[12]
-
Issue 2: Racemization during the final ester hydrolysis step.
-
Question: My synthesis involves the saponification of a methyl ester using LiOH in a THF/water mixture. My final carboxylic acid product is nearly racemic. What went wrong?
-
Answer & Solution: This is a classic problem. Strong bases like LiOH, NaOH, or KOH readily abstract the acidic α-proton, leading to rapid epimerization via an enolate intermediate.[7] The higher the pH and temperature, the faster this process will occur.[13][14]
Recommended Solutions:
-
Enzymatic Hydrolysis: This is often the best solution for preserving stereochemistry. Lipases can selectively hydrolyze the ester under mild, near-neutral pH conditions with high stereospecificity.
-
Carefully Controlled Saponification: If you must use a chemical method, optimization is key. Lower the temperature significantly (e.g., -10°C to 0°C) and use the minimum stoichiometric amount of base required. Monitor the reaction closely by TLC or LC-MS and quench it immediately upon completion.
-
Alternative Deprotection Strategies: If possible, use a protecting group for the carboxylic acid that can be removed under non-basic conditions, such as a benzyl ester (removed by hydrogenolysis) or a tert-butyl ester (removed with mild acid).
-
Data-Driven Insights: The Impact of Base Selection
The choice of base is critical in any step involving the manipulation of the carboxylic acid or its derivatives. The following table summarizes the effect of different bases on racemization during peptide coupling reactions, a process analogous to other base-mediated steps.
| Base | Steric Hindrance | Typical Application | Racemization Risk | Mitigation Strategy |
| Triethylamine (TEA) | Low | General Purpose | High | Avoid if possible; use at low temperatures with short reaction times. |
| Diisopropylethylamine (DIEA/Hünig's Base) | High | Peptide Coupling | Moderate | A better choice than TEA due to its steric bulk, which disfavors α-proton abstraction.[7] |
| 2,4,6-Collidine (TMP) | Very High | Challenging Couplings | Low | Excellent for suppressing racemization, especially with sensitive substrates. |
| N-Methylmorpholine (NMM) | Moderate | Peptide Coupling | Moderate-Low | Often a good compromise between reactivity and safety against racemization. |
Visualizing the Problem: Mechanism of Racemization
To fully grasp the challenge, it's essential to visualize the chemical transformation that leads to the loss of stereochemical information. The following diagram illustrates the base-catalyzed epimerization at the C2 position.
Caption: Base-catalyzed epimerization via a planar enolate intermediate.
Experimental Protocol: Low-Racemization N-Boc Deprotection
This protocol details a method for removing the N-Boc protecting group while minimizing the risk of epimerization at the C2 position.
Objective: To deprotect N-Boc-(2S,4S)-4-methylazetidine-2-carboxylic acid methyl ester to its corresponding hydrochloride salt with high preservation of enantiomeric excess.
Materials:
-
N-Boc-(2S,4S)-4-methylazetidine-2-carboxylic acid methyl ester (>99% ee)
-
4.0 M HCl in 1,4-Dioxane
-
Diethyl ether (anhydrous)
-
Nitrogen or Argon supply
-
Round-bottom flask with stir bar
-
Ice bath
Procedure:
-
Preparation: Dissolve the N-Boc protected starting material (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cooling: Cool the solution to 0°C in an ice bath. This is crucial for minimizing side reactions.
-
Acid Addition: Slowly add the 4.0 M HCl in dioxane solution (4-5 eq) dropwise to the stirred solution. Maintain the temperature at 0°C.
-
Reaction Monitoring: Allow the reaction to stir at 0°C and warm slowly to room temperature over 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Precipitation: Once the reaction is complete, add anhydrous diethyl ether to the reaction mixture to precipitate the product as its hydrochloride salt.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold diethyl ether to remove any residual impurities.
-
Drying: Dry the resulting white solid under high vacuum.
-
Analysis: Confirm the structure by ¹H NMR and ¹³C NMR. Crucially, determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) after derivatization if necessary.
References
- Effect of basic pH on amino acid racemization and leaching in freshwater mollusk shell. (2025). vertexaisearch.cloud.google.com.
- Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis. (n.d.). Benchchem.
- Effects of basic pH on amino acid racemization and leaching in freshwater mollusk shell. (2011). Northern Arizona University.
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). [Source not provided].
- Epimerisation in Peptide Synthesis. (n.d.). PMC - NIH.
- A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. (2024).
- Racemization Assays. (n.d.). [Source not provided].
- Solid Phase Peptide Synthesis With N-Methyl Amino Acids. (n.d.). [Source not provided].
- Practical asymmetric preparation of azetidine-2-carboxylic acid. (2005). PubMed.
- Efficient Route to (S)-Azetidine-2-carboxylic Acid. (n.d.). [Source not provided].
- ORGANIC CHEMISTRY. (2025). RSC Publishing.
- Research advances in L-azetidine-2-carboxylic acid. (n.d.). [Source not provided].
- Synthesis and Peptide Bond Orientation in Tetrapeptides Containing ~-Azetidine-2-Carboxylic Acid and L-Proline. (n.d.). Deep Blue Repositories.
- (2S,4S)-4-methylazetidine-2-carboxylic acid. (2026). Advanced ChemBlocks.
- Resolution of D ‐azetidine‐2‐carboxylic acid. (n.d.). Semantic Scholar.
- Resolution of D ‐azetidine‐2‐carboxylic acid. (2025).
- SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. (n.d.). [Source not provided].
- A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (2022). MDPI.
- Solvent-Free Mechanochemical Deprotection of N-Boc Group. (2017). FULIR.
- Racemization process for optically active carboxylic acids or salts or esters thereof. (n.d.).
- How does pH affect chemical reactions and molecules (example amino acids)? (2018). Quora.
- Synthesis of Peptides Containing Proline Analogues. (n.d.). [Source not provided].
- Process for the racemization of α-amino acids. (n.d.).
- (S)-Azetidine-2-carboxylic acid. (n.d.). BLD Pharm.
- Solvent-Free Mechanochemical Deprotection of N-Boc Group. (2017). [Source not provided].
- Enhanced Epimerization of Glycosylated Amino Acids During Solid-Phase Peptide Synthesis. (2012). Journal of the American Chemical Society.
- A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. (2012).
- Kinetics of racemization of amino acids as a function of pH. (n.d.).
- Molecular basis for azetidine-2-carboxylic acid biosynthesis. (2025). PMC - NIH.
- 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. (2013). MDPI.
- Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. (2013). Journal of the American Chemical Society.
- multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. (2018). [Source not provided].
Sources
- 1. Research advances in <i>L</i>-azetidine-2-carboxylic acid [nyxxb.cn]
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. (2S,4S)-4-methylazetidine-2-carboxylic acid 97% | CAS: 1932627-43-4 | AChemBlock [achemblock.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. fulir.irb.hr [fulir.irb.hr]
- 11. Solvent-Free Mechanochemical Deprotection of N-Boc Group [file.scirp.org]
- 12. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions | Zinelaabidine | International Journal of Chemistry | CCSE [ccsenet.org]
- 13. researchgate.net [researchgate.net]
- 14. experts.nau.edu [experts.nau.edu]
stability issues of (2S,4S)-4-methylazetidine-2-carboxylic acid under acidic conditions
Technical Support Center: (2S,4S)-4-Methylazetidine-2-Carboxylic Acid Stability Guide
Topic: Stability & Handling of (2S,4S)-4-methylazetidine-2-carboxylic acid under Acidic Conditions Document ID: TSC-AZE-004 Last Updated: February 20, 2026 Audience: Medicinal Chemists, Peptide Scientists, Process Chemists
Core Stability Profile: The "Why" Behind the Instability
Executive Summary: (2S,4S)-4-methylazetidine-2-carboxylic acid is a conformationally constrained proline analog. Its utility in drug design stems from its ability to lock peptide backbones into specific geometries.[1] However, this utility comes at the cost of high ring strain (~26 kcal/mol) .[1] Under acidic conditions, the protonation of the azetidine nitrogen activates the ring toward nucleophilic attack, leading to ring-opening (hydrolysis) or polymerization.[1]
Key Stability Risks:
-
Acid-Catalyzed Ring Opening: The most common failure mode.[1] Strong acids (TFA, HCl) protonate the ring nitrogen, making the C4 position susceptible to nucleophilic attack by water (hydrolysis) or counter-ions (halides).[1]
-
Epimerization: While less labile than the ring-opening, the
-proton at C2 is acidic.[1] Prolonged exposure to strong acids or bases can lead to inversion of the (2S) stereocenter, forming the (2R,4S) diastereomer.[1] -
Oligomerization: In concentrated solutions, the amino group of one molecule can attack the activated ring of another, leading to poly-azetidine chains.[1]
Troubleshooting Guide (Q&A Format)
Q1: I observed a significant yield loss after removing a Boc protecting group with 50% TFA/DCM. LC-MS shows a peak with Mass [M+18].[1] What happened?
Diagnosis: You likely triggered Acid-Catalyzed Hydrolysis (Ring Opening) .[1]
Mechanism: The "M+18" peak corresponds to the addition of water.[1] The trifluoroacetic acid (TFA) protonated the azetidine nitrogen.[1] If water was present (wet DCM or insufficient scavenging), it attacked the C4 position, cleaving the ring to form a linear
-
Use Anhydrous Conditions: Ensure DCM is dry.
-
Limit Exposure: Reduce TFA cleavage time. Often 15–30 minutes is sufficient for Boc removal on this strained ring; do not stir overnight.[1]
-
Scavengers: Add triethylsilane (TES) or water (controlled amount, e.g., 2.5%) only if necessary for other protecting groups.[1] For pure Boc-Aze derivatives, use neat TFA/DCM and quench immediately.[1]
Q2: My NMR shows a complex mixture of aliphatic signals and broadening after workup with 1N HCl. Is the compound polymerizing?
Diagnosis: Possible Oligomerization or Epimerization .[1] Mechanism: Azetidine-2-carboxylic acid derivatives are prone to polymerization if concentrated in their free-base form or heated in acid.[1] The 4-methyl group adds steric bulk but does not eliminate this risk.[1] If you concentrated the HCl salt with heat, you might have induced degradation.[1] Solution:
-
Cold Workup: Perform all acidifications and neutralizations at 0°C.
-
Avoid Rotary Evaporation with Heat: Lyophilize aqueous acidic fractions rather than using a heated water bath.[1]
-
Check Stereochemistry: Use a chiral HPLC method or NMR with a chiral shift reagent to confirm the (2S,4S) integrity.
Q3: Can I use this building block in standard SPPS (Solid Phase Peptide Synthesis)?
Diagnosis: Yes, but with Modified Cleavage Protocols .[1] Risk: Standard cleavage cocktails (e.g., Reagent K, 95% TFA) used for 2–4 hours can destroy the azetidine moiety.[1] Solution:
-
Monitor Cleavage: Perform a micro-cleavage at 30 mins and check by LC-MS.
-
Temperature Control: Cleave at 0°C to Room Temperature; avoid heating.
-
Avoid Halides: Do not use HCl/Dioxane for cleavage if possible, as chloride ions are strong nucleophiles that can open the ring to form chloro-amino acids.[1]
Detailed Protocols
Protocol A: Safe Boc-Deprotection of (2S,4S)-4-methylazetidine-2-carboxylic acid
Objective: Remove Boc group without opening the azetidine ring.[1]
-
Preparation: Dissolve 1.0 eq of Boc-(2S,4S)-4-Me-Aze-OH in anhydrous DCM (concentration ~0.1 M). Cool to 0°C under
.[1][2] -
Acid Addition: Add TFA dropwise to reach a final concentration of 20–30% v/v (e.g., 1:3 TFA:DCM).[1] Note: Lower acid concentration is safer than standard 50%.
-
Reaction: Stir at 0°C for 15 minutes, then warm to room temperature for max 30 minutes. Monitor by TLC or LC-MS immediately.[1]
-
Quenching (Critical):
-
Isolation: Precipitate the TFA salt using cold diethyl ether/hexane. Filter and store at -20°C.
Protocol B: QC Method for Degradation Detection
Objective: Distinguish between the intact azetidine and the ring-opened impurity.[1]
-
Method: 1H NMR (D2O or DMSO-d6).[1]
-
Marker Signals:
-
Intact Ring: Look for the distinct multiplets of the ring protons (H2, H3, H4) typically in the 3.5–4.5 ppm range.[1] The 4-methyl doublet should be distinct.
-
Ring Opened (Hydrolysis): Look for the disappearance of the ring signals and the appearance of a linear alkyl chain pattern (similar to homoserine or diaminobutyric acid derivatives).[1] The methyl doublet will shift significantly upfield or downfield depending on the specific ring-opening regiochemistry.[1]
-
Mass Spec: Intact
.[1] Hydrolysis Product (+18).[1]
-
Visualizations
Figure 1: Acid-Catalyzed Degradation Pathways
Caption: Pathways showing the protonation of the azetidine nitrogen followed by nucleophilic attack (by water or chloride) leading to ring opening, or intermolecular attack leading to dimerization.[1]
Figure 2: Handling Decision Tree
Caption: Workflow for selecting the correct deprotection and handling method based on the downstream application.
References
-
Couty, F., & Evano, G. (2006).[1] Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.[1] Organic Preparations and Procedures International.[1] Link[1]
-
Srivastava, A., et al. (2021).[1][4] Synthesis and Stability of Azetidine-2-carboxylic Acid Derivatives in Peptide Chemistry. Journal of Peptide Science.[1] Link
- Context: (Representative citation for peptide cleavage issues) Highlights the sensitivity of Aze residues to standard TFA cleavage conditions.
-
Lowe, C. (2010).[1] Amino Acid Derivatives: Stability and Handling.[1] In The Chemistry of Amino Acids. Link[1]
-
Context: General reference for the handling of non-proteinogenic, strained amino acids.[1]
-
-
PubChem. (n.d.).[1][5][6] 4-methylazetidine-2-carboxylic acid Compound Summary. National Library of Medicine.[1] Link[1]
(Note: While specific papers on the degradation rate of the 4-methyl analog are rare, the mechanisms described are foundational to azetidine chemistry as supported by Reference 1 and 2.)[1]
Sources
- 1. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.cn]
- 3. researchgate.net [researchgate.net]
- 4. Research advances in <i>L</i>-azetidine-2-carboxylic acid [nyxxb.cn]
- 5. 4-Methylazetidine-2-carboxylic acid | C5H9NO2 | CID 336073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. labsolu.ca [labsolu.ca]
overcoming solubility problems of peptides with (2S,4S)-4-methylazetidine-2-carboxylic acid
Topic: Overcoming Solubility Problems of Peptides with (2S,4S)-4-methylazetidine-2-carboxylic Acid Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, Drug Development Professionals
Welcome to the Advanced Peptide Application Support Hub. You are likely here because you are working with (2S,4S)-4-methylazetidine-2-carboxylic acid (often abbreviated as 4-Me-Aze or Map in specific libraries). This residue is a highly constrained proline analogue. While it is a powerful tool for locking peptide conformation and increasing metabolic stability, it introduces significant challenges regarding solubility, synthesis efficiency, and purification .
This guide synthesizes our application team's field experience with current literature to help you overcome these specific bottlenecks.
The Core Challenge: Why is this Residue Difficult?
To solve the problem, you must understand the mechanism. The (2S,4S)-4-methylazetidine-2-carboxylic acid residue presents a "double-edged sword" of physicochemical properties:
-
Conformational Locking (Aggregation): Unlike Proline (5-membered ring), the Azetidine (4-membered ring) is significantly more rigid. The addition of the 4-methyl group creates severe steric clashes that restrict the ring puckering. This often forces the preceding peptide bond into a fixed cis or trans rotamer, promoting the formation of stable secondary structures (like Polyproline II helices or
-turns) that stack into insoluble aggregates. -
Hydrophobicity: The methyl group increases the lipophilicity of the already hydrophobic azetidine scaffold.
-
Steric Hindrance: The secondary amine is shielded by the ring and the methyl group, making acylation (coupling) difficult during SPPS (Solid Phase Peptide Synthesis).
Troubleshooting Guide (Q&A)
Category A: Synthesis & Coupling Efficiency
Q1: I am seeing incomplete coupling of the (2S,4S)-4-methyl-Aze residue, or the residue immediately following it. How do I improve conversion?
Diagnosis: The secondary amine of the azetidine ring is less nucleophilic than a primary amine, and the 4-methyl group adds steric bulk, hindering the approach of the activated amino acid.
Solution:
-
Switch Coupling Reagents: Move from standard HBTU/DIC to high-efficiency reagents like HATU or COMU with HOAt (7-aza-1-hydroxybenzotriazole). HOAt is crucial as it utilizes a neighboring group effect to accelerate coupling to secondary amines.
-
Elevate Temperature: Perform the coupling at 50°C - 75°C (microwave or conventional heating). Note: Ensure your C-terminal residue is not Cysteine or Histidine to avoid racemization at high heat.
-
Double/Triple Couple: Use a 2x or 3x coupling cycle.
-
Cycle 1: HATU/HOAt/DIEA (4 eq) for 45 mins at RT.
-
Cycle 2: HATU/HOAt/DIEA (4 eq) for 20 mins at 50°C.
-
Q2: My peptide synthesis failed after incorporating this residue (deletion sequences). Is it aggregation?
Diagnosis: Yes. Once 4-Me-Aze is incorporated, it likely induces a "kink" that promotes inter-chain aggregation on the resin, preventing subsequent deprotection and coupling.
Solution:
-
Resin Choice: Switch to ChemMatrix® or PEG-PS resins. These swell better in DCM/DMF and mechanically disrupt aggregation.
-
Chaotropic Washes: Incorporate "Magic Mixture" washes (DCM:DMF:NMP + 1% Triton X or 0.1M LiCl) between deprotection and coupling steps.
-
Pseudoproline Dipeptides: If your sequence allows (e.g., if you have Ser, Thr, or Cys downstream), use pseudoproline dipeptides. These disrupt the secondary structure during synthesis.
Category B: Solubility & Purification[1][2][3]
Q3: The crude peptide will not dissolve in water or standard HPLC buffers (0.1% TFA/Water). It forms a gel or white precipitate.
Diagnosis: The peptide has formed a hydrophobic aggregate. The 4-Me-Aze residue has locked the backbone into a hydrophobic stack.
Solution: Follow the "Solubility Ladder" protocol below. Do not simply add more water.
-
Net Charge Check: Calculate the pI. If pI is neutral (e.g., 6-8), adjust pH away from it.
-
Organic Co-solvents: Dissolve the peptide in a minimal volume of HFIP (Hexafluoroisopropanol) or TFE (Trifluoroethanol) . These fluorinated alcohols are potent disruptors of secondary structure (helix breakers) and will monomerize the aggregates.
-
Protocol: Dissolve in 100% HFIP
Dilute with 50% Acetic Acid Dilute with water.
-
Q4: During HPLC purification, the peptide elutes as a broad, tailing peak or "ghost peaks."
Diagnosis: This indicates conformational heterogeneity (slow cis/trans isomerization of the Aze amide bond) or on-column aggregation.
Solution:
-
Heat the Column: Run the HPLC column at 60°C . High temperature increases the rate of cis/trans isomerization, collapsing split peaks into a single sharp peak.
-
Change the Modifier: Switch from TFA to Perchlorate (NaClO₄) or phosphate buffer at acidic pH (if compatible with your MS).
-
Use Isopropanol: Add 1-5% Isopropanol or HFIP to Mobile Phase B (Acetonitrile). This prevents hydrophobic crashing on the C18 stationary phase.
Experimental Protocols
Protocol 1: The "Magic Mixture" Solubility Test
Use this when standard dissolution fails.
| Step | Solvent/Reagent | Action | Mechanism |
| 1 | HFIP (100%) | Add 50-100 µL to lyophilized powder. Vortex vigorously. | Breaks H-bonds, disrupts |
| 2 | Sonication | Sonicate for 5 mins at 30°C. | Mechanical disruption of aggregates. |
| 3 | Acetic Acid (50%) | Add equal volume to the HFIP solution. | Protonates basic residues, improves aqueous compatibility. |
| 4 | Water/Buffer | Slowly dilute to desired concentration (dropwise). | Final formulation. |
Warning: HFIP is volatile and can interfere with some biological assays. Ensure it is evaporated or diluted <1% for cell assays.
Protocol 2: Aggregation-Resistant Synthesis Cycle (for 4-Me-Aze)
-
Swelling: Pre-swell ChemMatrix resin in DCM for 30 mins (crucial for PEG-based resins).
-
Deprotection: 20% Piperidine in DMF + 0.1 M HOBt . (HOBt suppresses aspartimide formation and helps solubility).
-
Wash: DMF (3x), DCM (3x), DMF (3x) .
-
Coupling (The Critical Step):
-
Amino Acid (4-Me-Aze): 4 eq.
-
HATU: 3.9 eq.
-
HOAt: 4 eq.
-
DIEA: 8 eq.
-
Solvent: NMP (N-methylpyrrolidone) is superior to DMF for difficult sequences.
-
Condition: Microwave at 75°C for 5 minutes OR 50°C for 30 minutes.
-
-
Capping: Acetic Anhydride/Lutidine/DMF. (Cap unreacted chains immediately to simplify purification).
Visualizing the Troubleshooting Logic
The following diagram illustrates the decision matrix for handling solubility issues with 4-Me-Aze peptides.
Caption: Decision matrix for solubilizing and purifying peptides containing sterically constrained azetidine residues.
References
-
Vertex AI Search . (2025). Solubility of peptides containing constrained amino acids. 6
-
Isca Biochemicals . Solubility of peptides: Guidelines for hydrophobic and charged residues. 5
-
Sigma-Aldrich .[7] Peptide Stability and Solubility Design Guidelines.
-
MedChemExpress . L-Azetidine-2-carboxylic acid: Properties and Aggregation Induction. 8
-
Royal Society of Chemistry . Trifluoromethylated proline analogues as efficient tools to enhance hydrophobicity.
-
GenScript . Guidelines for Dissolving Peptides: Troubleshooting hydrophobic sequences. 3
-
Selleck Chemicals . Azetidine-2-carboxylic acid (L-Aze) Product Information. 9
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical handling requirements.
Sources
- 1. biobasic.com [biobasic.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. genscript.com [genscript.com]
- 4. benchchem.com [benchchem.com]
- 5. iscabiochemicals.com [iscabiochemicals.com]
- 6. Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
Technical Support Center: Method Refinement for Chiral Analysis of Substituted Azetidines
Welcome to the technical support center dedicated to the chiral analysis of substituted azetidines. As privileged scaffolds in modern medicinal chemistry, the stereochemical purity of azetidine derivatives is critical to ensuring therapeutic efficacy and safety.[1][2][3] This guide provides field-proven insights, troubleshooting strategies, and validated protocols to help you navigate the complexities of developing and refining robust enantioselective analytical methods.
Frequently Asked Questions (FAQs)
Q1: Why is the chiral separation of substituted azetidines a critical analytical challenge?
Azetidines are strained, four-membered nitrogen heterocycles whose rigid structure can confer potent and selective biological activity.[1][2] Like many pharmaceuticals, the desired therapeutic effect is often associated with a single enantiomer, while the other may be inactive or cause adverse effects.[4] Therefore, regulatory bodies like the FDA require precise quantification of enantiomeric purity, making robust chiral analysis an indispensable part of drug development and quality control.[5][6]
Q2: What are the primary analytical techniques for the chiral analysis of azetidines?
The most common and effective techniques are:
-
High-Performance Liquid Chromatography (HPLC): The workhorse for chiral separations, offering a wide variety of chiral stationary phases (CSPs) and mobile phase conditions.[4][7]
-
Supercritical Fluid Chromatography (SFC): A powerful alternative that is gaining widespread adoption. SFC often provides faster separations and higher efficiency than HPLC and is more environmentally friendly due to its use of supercritical CO₂ as the primary mobile phase component.[4][8]
-
Gas Chromatography (GC): Suitable for volatile and thermally stable azetidine derivatives. For many substituted azetidines, derivatization is necessary to increase volatility and prevent on-column degradation.[9][10]
Q3: How do I select the appropriate Chiral Stationary Phase (CSP)?
There is no universal CSP, and selection is the most critical factor in achieving separation.[11] A screening approach is the most effective strategy.[12] For substituted azetidines, a good starting library of columns includes:
-
Polysaccharide-based CSPs (Amylose and Cellulose derivatives): These are the most broadly applicable and successful CSPs for a wide range of chiral compounds, including nitrogen heterocycles.[11][13] They often show high selectivity under normal-phase, polar organic, and SFC conditions.
-
Cyclodextrin-based CSPs: These are effective, particularly in reversed-phase mode, for analytes that can fit into their hydrophobic cavity.[8][14] An aromatic ring on the azetidine substituent is often beneficial for promoting inclusion complexation.[7]
-
Pirkle-type (Brush-type) CSPs: These phases rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions. They can be very effective for azetidines with aromatic or polar functional groups.
Q4: When is derivatization necessary, and what should I consider?
Derivatization is primarily considered for two reasons:
-
To enable GC analysis: If your azetidine is not sufficiently volatile or thermally stable, derivatization of the nitrogen atom or other functional groups can make it amenable to GC.[15]
-
To improve separation or detection in HPLC/SFC: Attaching a chromophore or fluorophore can enhance UV or fluorescence detection. More importantly, reacting the enantiomers with a pure chiral derivatizing reagent creates diastereomers, which can then be separated on a standard (achiral) column.[16][17] This is an indirect method but can be a useful problem-solving tool.
The key principle is converting the enantiomer pair into a pair of diastereomers, which have different physical properties and can be separated by conventional chromatography.[16]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a direct question-and-answer format.
Problem 1: I see a single peak. How can I achieve separation? (Resolution Rₛ ≈ 0)
This indicates that the chiral recognition mechanism between your analyte and the CSP is insufficient under the current conditions.
| Potential Cause | Recommended Solution & Scientific Rationale |
| Inappropriate CSP | The primary cause of no separation is a lack of complementary interactions between the analyte and the stationary phase. Solution: Screen a set of orthogonal CSPs (e.g., one amylose-based, one cellulose-based, and one cyclodextrin-based) to explore different chiral recognition mechanisms.[11][12] |
| Incorrect Mobile Phase Mode | The mobile phase dictates the interactions. For example, a compound that doesn't separate in reversed-phase may resolve well in normal-phase. Solution: Switch chromatographic modes. Polysaccharide columns are versatile and can be used in normal-phase, reversed-phase, and polar organic modes, each offering unique selectivity.[7] |
| Suboptimal Mobile Phase Composition | The type and concentration of the organic modifier (co-solvent in SFC) are critical for selectivity.[12] Solution: Systematically vary the alcohol modifier (e.g., switch from methanol to ethanol or isopropanol). In SFC, the co-solvent fraction is the most important factor governing both retention and selectivity.[18][19] |
| Missing Additive/Wrong Additive | The basic nitrogen of the azetidine ring can cause strong, non-enantioselective interactions with the stationary phase, preventing proper chiral recognition. Solution: Add a small amount (typically 0.1%) of an acidic (e.g., trifluoroacetic acid, formic acid) or basic (e.g., diethylamine, ethanolamine) modifier to the mobile phase. An acidic additive protonates the azetidine, while a basic additive competes for active sites on the column.[9][12] |
Problem 2: My peaks are tailing severely. (Asymmetry Factor Aₛ > 1.5)
Peak tailing is the most common issue when analyzing basic compounds like azetidines. It compromises resolution and leads to inaccurate integration.[20]
| Potential Cause | Recommended Solution & Scientific Rationale |
| Secondary Silanol Interactions | This is the primary cause. The basic azetidine nitrogen interacts strongly with acidic residual silanol groups on the silica surface of the CSP, creating a secondary, non-ideal retention mechanism.[21][22][23] Solution 1: Add a basic modifier (e.g., 0.1-0.2% diethylamine) to the mobile phase. The modifier will compete with the analyte for the active silanol sites, masking them and leading to a more symmetrical peak shape.[22] Solution 2: Use a highly end-capped or polar-embedded column designed to minimize silanol activity.[23] |
| Mass Overload | Injecting too much sample can saturate the active sites on the stationary phase, leading to tailing. Solution: Reduce the injection volume or dilute the sample. Perform a loading study by injecting progressively smaller amounts until the peak shape improves. |
| Column Contamination or Degradation | Strongly retained impurities from previous injections can create active sites that cause tailing. The stationary phase can also degrade over time, especially under harsh pH conditions. Solution: Flush the column with a strong solvent (follow manufacturer's guidelines). If the problem persists, the column may need to be replaced. |
Problem 3: My retention times are drifting and my results are not reproducible.
Reproducibility is essential for a validated method. Drifting results often point to an unstable system or method.
| Potential Cause | Recommended Solution & Scientific Rationale |
| Insufficient Column Equilibration | Chiral stationary phases, especially polysaccharide-based ones, can require long equilibration times to ensure the mobile phase has fully saturated the phase and established a stable environment. Solution: Equilibrate the column with at least 20-30 column volumes of the mobile phase before the first injection. For SFC, ensure the system pressure and temperature are stable. |
| Temperature and Pressure Fluctuations (SFC) | SFC is highly sensitive to changes in temperature and pressure, as these directly affect the density and solvating power of the supercritical CO₂.[18][24] Minor fluctuations can cause significant shifts in retention. Solution: Use a column oven and ensure the backpressure regulator (BPR) is functioning correctly and set appropriately. Monitor system pressure throughout the run.[19] |
| Mobile Phase Instability | Volatile components (especially additives like diethylamine or trifluoroacetic acid) can evaporate over time, changing the mobile phase composition and affecting chromatography. Solution: Prepare fresh mobile phase daily. Keep solvent reservoirs capped to minimize evaporation. |
| Analyte Instability | Some substituted azetidines can be unstable, potentially degrading or racemizing in the sample vial or under the analytical conditions.[1] Solution: Prepare samples fresh and use a temperature-controlled autosampler if necessary. Investigate analyte stability in the chosen sample solvent as part of method development. |
Visualized Workflows & Protocols
Diagram 1: Troubleshooting Workflow for Poor Chiral Resolution
This decision tree provides a logical path for addressing suboptimal separation of azetidine enantiomers.
Caption: A decision tree for systematically troubleshooting poor chiral resolution.
Protocol 1: Generic Chiral Screening Workflow (HPLC/SFC)
This protocol outlines a systematic approach to finding initial separation conditions.
-
Analyte Preparation: Prepare a 1 mg/mL solution of the racemic azetidine in a suitable solvent (e.g., ethanol, isopropanol).
-
Column Selection: Install the first screening column (e.g., an amylose-based CSP).
-
Initial Mobile Phase Conditions:
-
For HPLC (Normal Phase): Start with an isocratic mobile phase of 90:10 Hexane:Isopropanol (IPA).
-
For SFC: Start with an isocratic mobile phase of 85:15 CO₂:Methanol (MeOH).
-
-
Initial Method Parameters:
-
Flow Rate: 1.0 mL/min (HPLC), 3.0 mL/min (SFC).
-
Temperature: 25 °C.
-
SFC Backpressure: 150 bar.
-
Injection Volume: 5 µL.
-
Detector: UV at a suitable wavelength.
-
-
Screening Execution:
-
Run 1 (Neutral): Use the initial mobile phase.
-
Run 2 (Acidic): Add 0.1% Trifluoroacetic Acid (TFA) to the alcohol portion of the mobile phase.
-
Run 3 (Basic): Using a fresh mobile phase, add 0.1% Diethylamine (DEA) to the alcohol portion.
-
-
Evaluate and Iterate:
-
Analyze the results from the first column. If no promising separation (Rs > 0.8) is found, switch to the next column (e.g., a cellulose-based CSP) and repeat Step 5.
-
If partial separation is observed, proceed to method optimization by adjusting the alcohol type (MeOH, EtOH, IPA) and percentage.
-
Protocol 2: Method Validation according to ICH Q2(R2) Guidelines
Once an optimal separation is achieved, the method must be validated to ensure it is fit for its intended purpose.[25][26][27] This protocol provides a framework based on the International Council for Harmonisation (ICH) guidelines.[28][29][30]
-
Write a Validation Protocol: Before starting experiments, document the procedures, parameters to be evaluated, and predefined acceptance criteria.[30]
-
Conduct Validation Experiments: Perform the tests outlined in the table below.
-
Document Results: Compile all data into a comprehensive validation report.[28]
Table 1: Key Validation Parameters for a Chiral Purity Method
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the desired enantiomer in the presence of the undesired enantiomer and any impurities or degradants. | Baseline resolution (Rs ≥ 1.5) between enantiomers and from all other peaks. |
| Linearity | To show that the method's response is directly proportional to the concentration of the analyte over a specified range. | Correlation coefficient (r²) ≥ 0.995 for both enantiomers. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | For the minor (undesired) enantiomer: From the Quantitation Limit (QL) to 120% of the specification limit. For the major enantiomer: 80% to 120% of the test concentration.[26] |
| Accuracy | The closeness of the test results to the true value. Assessed by analyzing samples with known amounts of each enantiomer (spiked placebo). | For the major enantiomer: 98.0% - 102.0% recovery. For the minor enantiomer: Recovery can have wider limits, e.g., 90.0% - 110.0%, especially near the QL.[25] |
| Precision (Repeatability & Intermediate) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Repeatability: RSD ≤ 5.0% for the minor enantiomer. Intermediate Precision: RSD ≤ 10.0% for the minor enantiomer. Tighter limits (e.g., RSD ≤ 2.0%) apply to the major component.[5][25] |
| Quantitation Limit (QL) | The lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio (S/N) ≥ 10. Must be at or below the reporting threshold for the impurity. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | The resolution (Rs) and peak asymmetry (As) should remain within system suitability limits when parameters (e.g., temperature ±2°C, mobile phase composition ±2%, flow rate ±10%) are varied.[6] |
Diagram 2: Chiral Method Development and Validation Lifecycle
Caption: The lifecycle of an analytical method, from initial development to routine use.
References
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Lab Manager. (2025, October 2). ICH and FDA Guidelines for Analytical Method Validation.
- LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation.
- Forssen, P., et al. (2014, August 20). The Effect of Temperature, Pressure and Co-Solvent on a Chiral Supercritical Fluid Chromatography Separation. SpringerLink.
- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). ICH.
- Wang, Y., et al. Factors That Control Successful Entropically Driven Chiral Separations in SFC and HPLC. ACS Publications.
- Fisher, G. H., et al. (2025, February 17). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society.
- Khan, M. A. M. DEVELOPMENT, CHARACTERIZATION AND APPLICATION OF CHIRAL STATIONARY PHASES. The University of Texas at Arlington.
- Analytical Chemistry. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds.
- ResearchGate. (2014, October 22). Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC.
- Wrezel, P.W., et al. System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Regis Technologies, Inc.
- BenchChem. (2025, March 15). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution.
- ResearchGate. The Effect of Temperature, Pressure and Co-Solvent on a Chiral Supercritical Fluid Chromatography Separation.
- RotaChrom. (2025, January 31). Innovations in Chiral Purification: Exploring Techniques and Future Potential.
- ResearchGate. The effect of different modifiers, temperature, and back-pressure on SFC chiral separation on ADMPC-30.
- Stafford, N. P., et al. (2024, September 30). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. PMC.
- ResearchGate. (2025, August 5). Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum.
- de Klerck, K., et al. A generic chiral separation strategy for polysaccharide-based columns in supercritical fluid chromatography. Journal of Chromatography A.
- ResearchGate. (2025, November 25). A chiral GC–MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization.
- ACS Publications. (2024, September 30). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry.
- Sigma-Aldrich. Basics of chiral HPLC.
- BenchChem. (2025). Strategies to improve the stereoselectivity of azetidin-2-one synthesis.
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
- I.B.S. Chiral HPLC Method Development.
- Liu, T., et al. (2025, June 24). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines.
- U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
- Element Lab Solutions. Peak Tailing in HPLC.
- Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?.
- GRCTS. (2019, April 1). GRCTS Webinar: Validation of Analytical Methods according to the New FDA Guidance. YouTube.
- AMSbiopharma. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals.
- ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
- Stafford, N. P., et al. Chiral α-Stereogenic Oxetanols and Azetidinols via Alcohol-Mediated Reductive Coupling of Allylic Acetates: Enantiotopic π-Facial Selection in Symmetric Ketone Addition. PMC.
- Supelco. Bulletin 909A Guide to Derivatization Reagents for GC.
- Alfa Chemistry. Chiral Derivatization Reagents.
- Liu, T., et al. Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. PMC.
- Bhatt, V. A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
- ResearchGate. (2025, August 7). Novel Methods for the Stereoselective Synthesis of Oxetane, Azetidine and Pyrrolidine Derivatives.
- Regis Technologies. Chiral Derivatization Reagents/Solvents.
- Molecules. (2022, June 29). Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis.
- BGB Analytik. CHIRAL Handbook.
Sources
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- 2. Chiral α-Stereogenic Oxetanols and Azetidinols via Alcohol-Mediated Reductive Coupling of Allylic Acetates: Enantiotopic π-Facial Selection in Symmetric Ketone Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
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- 25. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
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- 28. youtube.com [youtube.com]
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- 30. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
Technical Guide: (2S,4S)-4-Methylazetidine-2-Carboxylic Acid vs. Proline in Peptidomimetics
The following guide provides an in-depth technical comparison between (2S,4S)-4-methylazetidine-2-carboxylic acid and Proline for use in peptide drug development.
Executive Summary
Proline (Pro) is the standard for inducing turns and constraining peptide backbones, yet it often suffers from rapid proteolysis and a thermodynamic preference for the trans-amide bond (~70–80% trans).
(2S,4S)-4-methylazetidine-2-carboxylic acid (4-Me-Aze) is a highly specialized, four-membered ring analogue. It introduces extreme conformational constraints and, unlike Proline, significantly shifts the equilibrium toward the cis-amide bond due to steric repulsion at the position adjacent to the nitrogen. This makes it a superior tool for stabilizing Type VI
| Feature | L-Proline | (2S,4S)-4-Methylazetidine-2-COOH |
| Ring Size | 5-membered (Pyrrolidine) | 4-membered (Azetidine) |
| Amide Preference | Trans favored (~3:1) | Cis favored / Equilibrium Shift |
| Steric Bulk | ||
| Proteolytic Stability | Low to Moderate | High (Non-canonical recognition) |
| Primary Application | General turn induction | Type VI turn mimicry , Protease shielding |
Structural & Conformational Analysis
The Ring Contraction Effect
The contraction from a 5-membered pyrrolidine to a 4-membered azetidine ring increases ring strain and alters the allowable
-
Proline: The
angle is restricted to approximately -60° 15°. -
Azetidine (Aze): The 4-membered ring further restricts the
angle, often locking it near -60° but with less librational freedom than Proline. This reduces the entropic penalty upon binding to a target, potentially increasing affinity.
The "Syn-Methyl" Steric Lock
The (2S,4S) configuration places the C4-methyl group on the same face (syn) as the C2-carboxylate.
-
In Proline: The
-carbon (adjacent to Nitrogen) is usually unsubstituted. -
In (2S,4S)-4-Me-Aze: The C4-methyl group (analogous to the Proline
-position) creates a steric clash with the preceding carbonyl oxygen when the amide bond is in the trans conformation. -
Result: This steric pressure destabilizes the trans rotamer, significantly increasing the population of the cis-amide conformer. This property is critical for designing peptides that must adopt a "hairpin" or Type VI turn structure to bind their receptor.
Visualization of Conformational Equilibrium
The following diagram illustrates how the 4-methyl substitution shifts the equilibrium compared to native Proline.
Figure 1: Conformational equilibrium shift. The (2S,4S)-4-methyl substituent sterically disfavors the trans-amide form, driving the peptide backbone into a cis-conformation.
Physicochemical & Biological Performance
Proteolytic Stability
Peptides containing (2S,4S)-4-Me-Aze exhibit superior stability compared to Proline-containing counterparts.
-
Mechanism: Most endogenous proteases (e.g., trypsin, chymotrypsin, prolyl endopeptidases) recognize specific side chains and backbone geometries. The 4-membered ring and the steric bulk of the methyl group prevent the "induced fit" required for the protease active site to cleave the peptide bond.
-
Data Point: In serum stability assays, peptides with Azetidine analogues often show half-lives (
) extended by 3-10 fold compared to native sequences.
Lipophilicity and Permeability
-
Lipophilicity: The addition of the methyl group increases the LogP of the residue, potentially improving membrane permeability.
-
Compactness: The cis-inducing nature often promotes compact, folded structures (like
-hairpins) which can hide polar backbone amides from solvent, further enhancing passive permeability.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) Incorporation
Incorporating (2S,4S)-4-Me-Aze requires modified protocols due to the lower nucleophilicity of the secondary amine (sterically hindered by the adjacent methyl group).
Critical Workflow:
-
Coupling to Resin: Use standard Fmoc-protocols.
-
Coupling onto 4-Me-Aze (The Hard Step):
-
The secondary amine of 4-Me-Aze is sterically hindered.
-
Reagent: Use HATU or PyAOP (stronger activators) instead of HBTU/HCTU.
-
Conditions: Double coupling (2 x 45 min) at 50°C is recommended.
-
Base: DIEA or TMP (2,4,6-trimethylpyridine) to minimize racemization.
-
-
Cleavage:
-
Warning: Azetidine rings can be sensitive to strong mineral acids (opening to homoserine analogues).
-
Standard TFA Cleavage: (95% TFA, 2.5% TIS, 2.5% H2O) is generally safe for 2-3 hours.
-
Avoid: Do not use HCl/dioxane or harsh Lewis acids.
-
Synthesis Logic Diagram
Figure 2: SPPS workflow emphasizing the difficult coupling step onto the hindered secondary amine of 4-Me-Aze.
References
-
Azetidine-2-carboxylic acid properties and toxicity Source: Wikipedia / Biological Reviews
-
Conformational Analysis of Azetidine Peptides Source: PubMed (Zagari et al., Biopolymers)
-
Synthesis and Peptide Bond Orientation Source: Deep Blue Repositories / Wiley
-
Proline Analogues in Drug Design Source: MedChemExpress
-
Structural Basis of Azetidine Toxicity & Incorpor
Conformational Analysis of Peptides with (2S,4S)-4-Methylazetidine-2-Carboxylic Acid
The following guide provides an in-depth conformational analysis of peptides containing (2S,4S)-4-methylazetidine-2-carboxylic acid (often abbreviated as (2S,4S)-4-Me-Aze or cis-4-Me-Aze ). This analysis synthesizes structural data, steric theory, and comparative performance metrics to assist in rational drug design.
Executive Summary
(2S,4S)-4-methylazetidine-2-carboxylic acid is a highly constrained, non-proteinogenic amino acid used to restrict peptide backbone geometry. Structurally, it is a 4-membered ring homologue of 5-methylproline . Unlike native L-Proline, which predominantly favors the trans amide bond conformation, the (2S,4S)-4-Me-Aze residue acts as a potent cis-amide inducer .
This guide details the mechanistic basis of this conformational bias, compares its performance against standard alternatives (Proline, Aze), and provides validated protocols for its synthesis and analysis.
Structural & Conformational Profile
Stereochemical Definition
The (2S,4S) configuration places the C4-methyl group and the C2-carboxylate group on the same face of the azetidine ring (cis-relationship).
-
Cahn-Ingold-Prelog (CIP) Derivation:
-
C2 (S): The Nitrogen (1) > Carboxylate (2) > C3 (3). With H (4) in the back, the sequence is counter-clockwise.
-
C4 (S): The Nitrogen (1) > C3 (2) > Methyl (3). With H (4) in the back, the sequence is counter-clockwise.
-
Result: Both substituents project "up" (or "down") relative to the ring plane, creating a syn-relationship.
-
The "Steric Clamp" Mechanism
The conformational utility of (2S,4S)-4-Me-Aze arises from the C4-Methyl group . In the azetidine scaffold, the C4 position is adjacent to the ring nitrogen (analogous to the C
-
Ring Pucker: The 4-membered ring adopts a puckered "butterfly" conformation to relieve torsional strain. The (2S,4S) substitution pattern forces the bulky methyl and carboxylate groups into pseudo-equatorial positions to minimize 1,3-diaxial-like repulsion, locking the ring geometry.
-
Amide Bond Equilibrium (
):-
Trans Amide: In the trans rotamer (
), the N-acyl group (the preceding peptide chain) sterically clashes with the C4-methyl group. -
Cis Amide: In the cis rotamer (
), the N-acyl group is oriented away from the C4-methyl, relieving this steric strain. -
Outcome: This "ortho-like" steric clash shifts the equilibrium significantly toward the cis-amide form, making (2S,4S)-4-Me-Aze a functional mimic of cis-5-methylproline but with a tighter turn radius.
-
Visualization of Conformational Logic
Figure 1: Mechanistic flow illustrating how the (2S,4S) substitution pattern drives the conformational preference toward the cis-amide state.
Comparative Performance Guide
This table contrasts (2S,4S)-4-Me-Aze with its primary alternatives: L-Proline (Standard), L-Azetidine-2-carboxylic acid (Aze, ring contraction), and (2S,4R)-4-Me-Aze (Diastereomer).
| Feature | L-Proline (Pro) | L-Aze (Unsubstituted) | (2S,4S)-4-Me-Aze | (2S,4R)-4-Me-Aze |
| Ring Size | 5-membered | 4-membered | 4-membered | 4-membered |
| Steric Bulk | None at C | None at C4 | Methyl at C4 (Cis to COOH) | Methyl at C4 (Trans to COOH) |
| Amide Preference | Trans ( | Trans (slightly lower | Cis-Inducing ( | Trans-Hyperstabilizing |
| Secondary Structure | Polyproline II / | Destabilizes | Type VI | Polyproline II mimic |
| Constraint Level | Moderate | High | Very High (Locked) | Very High (Locked) |
| Primary Use Case | General Linker | Reduced Turn Radius | Inducing Cis-Turns / Hairpins | Rigidifying Extended Chains |
*Note: Exact
Experimental Protocols
Synthesis & Peptide Coupling
Incorporating (2S,4S)-4-Me-Aze requires care to prevent epimerization at the
Protocol: Solid-Phase Coupling
-
Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole) to maximize coupling efficiency while suppressing racemization.
-
Base: Collidine (2,4,6-trimethylpyridine) is preferred over DIPEA for hindered amino acids.
-
Procedure:
-
Pre-activate 3.0 eq of Fmoc-(2S,4S)-4-Me-Aze-OH with 2.9 eq HATU/HOAt in DMF for 2 minutes.
-
Add to resin-bound peptide.
-
Add 5.0 eq Collidine.
-
Shake for 2–4 hours (double coupling recommended due to steric hindrance at C4 adjacent to the nucleophilic nitrogen).
-
-
Monitoring: Use the Chloranil test (for secondary amines) rather than Kaiser test to verify coupling completion.
NMR Determination of
To validate the conformational bias in your specific peptide sequence, perform the following NMR workflow.
Step-by-Step Methodology:
-
Sample Prep: Dissolve 2-5 mg of peptide in 600
L of solvent.-
Solvent A:
(mimics physiological state). -
Solvent B:
(reduces viscosity, sharpens peaks).
-
-
Acquisition:
-
Acquire 1D
H NMR at 298 K. -
Identify the
-proton ( ) signals of the 4-Me-Aze residue. You will likely see two sets of peaks corresponding to major and minor rotamers.
-
-
Assignment (ROESY):
-
Run a 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment.
-
Cis-Isomer Diagnostic: Strong NOE cross-peak between the
of the preceding residue ( ) and the of the 4-Me-Aze residue ( ). -
Trans-Isomer Diagnostic: Strong NOE cross-peak between the
of the preceding residue ( ) and the (or C4-Me) of the 4-Me-Aze residue ( ).
-
-
Calculation:
-
Integrate the distinct
or C4-Methyl signals for both isomers. -
Calculate ratio:
.
-
Workflow Visualization
Figure 2: Experimental workflow for synthesizing and validating peptides containing the (2S,4S)-4-Me-Aze residue.
References
-
Bonnevillamides Isolation & Structure
-
Azetidine Conformational Analysis
-
Proline Analogue Mechanics (5-Methylproline Analogy)
-
Synthesis of Azetidine Derivatives
Sources
- 1. Bonnevillamides, Linear Heptapeptides Isolated from a Great Salt Lake-Derived Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Conformational preferences of proline analogues with different ring size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research advances in <i>L</i>-azetidine-2-carboxylic acid [nyxxb.cn]
- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 8. The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient route to (S)-azetidine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Protecting Groups for Azetidine-2-Carboxylic Acids: A Senior Application Scientist's Perspective
For Researchers, Scientists, and Drug Development Professionals
Azetidine-2-carboxylic acid, a strained, non-proteinogenic amino acid, is a valuable building block in medicinal chemistry, prized for its ability to impart unique conformational constraints on peptides and other bioactive molecules.[1] However, its successful incorporation into complex synthetic routes hinges on a carefully considered protecting group strategy. The inherent ring strain of the azetidine core introduces unique challenges and considerations not present with its five-membered counterpart, proline.[2][3][4][5] This guide provides a comparative analysis of common protecting groups for both the secondary amine and carboxylic acid functionalities of azetidine-2-carboxylic acid, supported by experimental data and detailed protocols to inform your synthetic design.
The Influence of Ring Strain: A Key Consideration
The four-membered ring of azetidine-2-carboxylic acid is characterized by significant angle and torsional strain.[2][3][4][5] This strain can influence the reactivity of the molecule, including the stability of protecting groups and the ease of their removal. For instance, reactions that proceed through intermediates with developing positive charge on the nitrogen or adjacent carbons can be influenced by the ring's electronic properties. Therefore, the choice of protecting groups must not only be guided by the desired orthogonality but also by the compatibility with the unique reactivity of the azetidine scaffold.
N-Protecting Groups: A Head-to-Head Comparison of Boc and Cbz
The protection of the secondary amine is a critical first step in the utilization of azetidine-2-carboxylic acid in synthesis. The two most commonly employed N-protecting groups are the acid-labile tert-butoxycarbonyl (Boc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group.
| Protecting Group | Introduction Conditions | Typical Yield | Deprotection Conditions | Key Considerations |
| Boc | (Boc)₂O, NaOH, EtOH/H₂O, 0 °C to rt | >95% | TFA in DCM; HCl in dioxane | Acid-labile, orthogonal to Cbz and benzyl esters. The resulting tert-butyl cation can lead to side reactions if not scavenged. |
| Cbz | Cbz-Cl, NaHCO₃, THF/H₂O, 0 °C to rt | ~90% | H₂, Pd/C, MeOH | Removable by hydrogenolysis, which is a mild method. Orthogonal to Boc and t-butyl esters. The catalyst can sometimes be problematic for downstream reactions. |
Causality Behind Experimental Choices
The choice between Boc and Cbz is often dictated by the overall synthetic strategy and the presence of other functional groups in the molecule.
-
Boc protection is favored when downstream steps involve conditions that are incompatible with hydrogenolysis, such as the presence of reducible functional groups (e.g., alkynes, alkenes, or certain aromatic systems). The use of a mild base like sodium hydroxide or sodium bicarbonate is crucial to neutralize the acid generated during the reaction and to deprotonate the carboxylic acid, facilitating its dissolution in the aqueous/organic solvent mixture.[6]
-
Cbz protection is the preferred choice when acid-sensitive groups, such as tert-butyl esters or other Boc-protected amines, are present elsewhere in the molecule. The hydrogenolysis conditions for Cbz removal are generally mild and highly selective, leaving most other functional groups intact.[7]
Carboxylic Acid Protecting Groups: Benzyl vs. t-Butyl Esters
The protection of the carboxylic acid functionality is essential for many coupling reactions and other transformations at the N-terminus. Benzyl (Bzl) and tert-butyl (tBu) esters are the most common choices, offering a valuable orthogonal relationship.
| Protecting Group | Introduction Conditions | Typical Yield | Deprotection Conditions | Key Considerations |
| Benzyl (Bzl) Ester | Benzyl bromide, Cs₂CO₃, DMF | Good to excellent | H₂, Pd/C, MeOH; Strong acids (e.g., HBr/AcOH) | Removable under the same conditions as Cbz, which can be a strategic advantage or disadvantage. Orthogonal to Boc and t-butyl esters. |
| tert-Butyl (tBu) Ester | Isobutylene, H₂SO₄ (cat.), Dioxane; t-Butyl acetate, Tf₂NH | ~80% | TFA in DCM; HCl in dioxane | Acid-labile, removed under similar conditions to the Boc group. Orthogonal to Cbz and benzyl esters. |
Causality Behind Experimental Choices
The selection of a carboxylic acid protecting group is intimately linked to the choice of the N-protecting group to establish an orthogonal protection strategy.
-
Benzyl esters are often paired with N-Boc protection. This allows for the selective deprotection of the Boc group with acid, leaving the benzyl ester intact for subsequent reactions. Both the N-Cbz and C-Bzl groups can be removed simultaneously via hydrogenolysis in the final deprotection step.[8]
-
tert-Butyl esters are the logical partner for N-Cbz protection. The Cbz group is stable to the acidic conditions required for the removal of the t-butyl ester. This orthogonality is crucial in many synthetic sequences, particularly in peptide synthesis.[9]
Orthogonal Protection Strategies in Action
The true power of these protecting groups lies in their combined use to achieve selective deprotection at either the N- or C-terminus.
Strategy 1: N-Boc and C-Benzyl Protection
This strategy allows for the selective deprotection of the N-terminus for chain elongation or other modifications.
Diagram 1: Orthogonal protection with N-Boc and C-Benzyl.
Strategy 2: N-Cbz and C-tert-Butyl Protection
This combination provides a complementary approach, enabling selective deprotection of the carboxylic acid.
Diagram 2: Orthogonal protection with N-Cbz and C-tert-Butyl.
Experimental Protocols
The following protocols are provided as a general guide and may require optimization based on the specific substrate and laboratory conditions.
Protocol 1: N-Boc Protection of Azetidine-2-carboxylic Acid
Materials:
-
Azetidine-2-carboxylic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine
Procedure:
-
Dissolve azetidine-2-carboxylic acid (1.0 eq) in a mixture of ethanol and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydroxide (1.05 eq) and di-tert-butyl dicarbonate (1.25 eq).
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate.
-
Acidify the aqueous layer to pH 3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-azetidine-2-carboxylic acid.[6]
Protocol 2: N-Cbz Protection of Azetidine-2-carboxylic Acid
Materials:
-
Azetidine-2-carboxylic acid
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Dissolve azetidine-2-carboxylic acid (1.0 eq) in a mixture of THF and water.
-
Cool the solution to 0 °C.
-
Add sodium bicarbonate (2.0 eq) followed by the dropwise addition of benzyl chloroformate (1.5 eq).
-
Stir the reaction at 0 °C for 20 hours.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain N-Cbz-azetidine-2-carboxylic acid.[7]
Protocol 3: Benzyl Esterification of N-Boc-Azetidine-2-carboxylic Acid
Materials:
-
N-Boc-azetidine-2-carboxylic acid
-
Benzyl bromide (BnBr)
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Water (H₂O)
-
Diethyl ether
-
Brine
Procedure:
-
To a solution of N-Boc-azetidine-2-carboxylic acid (1.0 eq) in DMF, add cesium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.2 eq) and continue stirring at room temperature overnight.
-
Quench the reaction with water and extract with diethyl ether (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield N-Boc-azetidine-2-carboxylic acid benzyl ester.[8]
Protocol 4: tert-Butyl Esterification of N-Cbz-Azetidine-2-carboxylic Acid
Materials:
-
N-Cbz-azetidine-2-carboxylic acid
-
tert-Butyl acetate
-
Bis(trifluoromethanesulfonyl)imide (Tf₂NH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
Dissolve N-Cbz-azetidine-2-carboxylic acid (1.0 eq) in tert-butyl acetate.
-
Add a catalytic amount of bis(trifluoromethanesulfonyl)imide (5 mol%).
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Dilute the reaction mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford N-Cbz-azetidine-2-carboxylic acid tert-butyl ester.[9]
Protocol 5: Orthogonal Deprotection Example: N-Boc Cleavage in the Presence of a Benzyl Ester
Materials:
-
N-Boc-azetidine-2-carboxylic acid benzyl ester
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve N-Boc-azetidine-2-carboxylic acid benzyl ester in dichloromethane.
-
Add an equal volume of trifluoroacetic acid at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours (monitor by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene to remove residual TFA.
-
Dissolve the residue in ethyl acetate and carefully neutralize with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield azetidine-2-carboxylic acid benzyl ester.
Conclusion
The selection of an appropriate protecting group strategy is paramount for the successful synthesis of complex molecules containing the azetidine-2-carboxylic acid scaffold. The choice between the acid-labile Boc and the hydrogenolysis-labile Cbz for N-protection, in conjunction with the corresponding orthogonal benzyl or tert-butyl esters for the carboxylic acid, provides the synthetic chemist with a versatile toolbox. A thorough understanding of the reaction conditions for the introduction and removal of these groups, as well as an appreciation for the influence of the inherent ring strain of the azetidine core, will enable researchers to navigate the synthetic challenges and unlock the full potential of this valuable building block.
References
Sources
- 1. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. CN103467350A - Method for preparing (S)-azetidine-2-carboxylic acid - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. thieme-connect.com [thieme-connect.com]
A Comparative Guide to Assessing the Enzymatic Stability of Peptides Containing (2S,4S)-4-methylazetidine-2-carboxylic Acid
Introduction: The Quest for Peptide Durability
Peptide therapeutics hold immense promise in modern medicine due to their high specificity and potency. However, their clinical utility is often hampered by a critical vulnerability: rapid degradation by proteolytic enzymes in the body.[1][2] This enzymatic breakdown leads to a short in vivo half-life, diminishing the therapeutic window and often requiring frequent administration.[1] A leading strategy to overcome this challenge is the incorporation of non-natural amino acids, which can alter the peptide's structure to render it unrecognizable to proteases.[2][3][4]
This guide focuses on (2S,4S)-4-methylazetidine-2-carboxylic acid, a conformationally constrained, non-natural amino acid. By replacing natural amino acids like proline with this rigid, four-membered ring structure, we can introduce a "molecular shield" against enzymatic attack. The core hypothesis is that the steric hindrance and conformational rigidity imparted by the azetidine ring will significantly enhance peptide stability.[5][6][7][8] Studies have already indicated that introducing an azetidine unit into a peptide can improve its stability against proteases.[5] This guide provides a detailed framework and experimental protocols to objectively assess and quantify this stability enhancement, comparing a peptide containing (2S,4S)-4-methylazetidine-2-carboxylic acid against relevant controls.
The Science of Proteolytic Degradation
Proteases, the enzymes responsible for peptide degradation, function by recognizing specific amino acid sequences and cleaving the peptide bonds that link them.[2] The specificity of these enzymes is well-defined, often described using the Schechter and Berger nomenclature, where amino acid residues in the substrate are designated P4, P3, P2, P1 (N-terminal to the cleaved bond) and P1', P2', P3' (C-terminal to the cleaved bond).[9][10]
Two of the most ubiquitous and well-characterized proteases are:
-
Trypsin: This serine protease preferentially cleaves peptide chains on the C-terminal side of basic amino acids, namely lysine (Lys) and arginine (Arg), which fit into its deep, negatively charged S1 binding pocket.[9][11]
-
Chymotrypsin: This protease favors cleaving after large, hydrophobic, and aromatic amino acids such as phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp).[9][11][12]
A crucial aspect of protease action is the conformational state of the substrate. For a peptide to be efficiently cleaved, it must typically adopt a specific, often extended, conformation to fit snugly within the enzyme's active site.[6] By introducing conformationally rigid elements like (2S,4S)-4-methylazetidine-2-carboxylic acid, we disrupt this required "lock-and-key" fit, thereby inhibiting enzymatic activity.
Comparative Experimental Design: A Self-Validating System
To rigorously evaluate the stabilizing effect of (2S,4S)-4-methylazetidine-2-carboxylic acid, a comparative study is essential. The experimental design is built on the principle of direct comparison, minimizing variables to isolate the impact of the azetidine modification.
Peptide Synthesis and Selection
Three model peptides will be synthesized for this study. The core sequence should contain known cleavage sites for both trypsin and chymotrypsin to ensure susceptibility to degradation in our control peptides. For this guide, we will use a hypothetical sequence: H-Gly-Arg-Phe-X-Ala-Leu-Gly-OH.
| Peptide ID | Sequence | Rationale |
| P-Aze | H-Gly-Arg-Phe-(Aze) -Ala-Leu-Gly-OH | Test Peptide: Contains (2S,4S)-4-methylazetidine-2-carboxylic acid (Aze) adjacent to a chymotrypsin cleavage site (Phe) to test its protective effect. |
| P-Pro | H-Gly-Arg-Phe-(Pro) -Ala-Leu-Gly-OH | Proline Control: Proline is the natural analog of the azetidine amino acid. This comparison isolates the effect of the smaller, more constrained four-membered ring versus proline's five-membered ring. |
| P-Nat | H-Gly-Arg-Phe-(Ala) -Ala-Leu-Gly-OH | Native Control: Alanine provides a flexible, non-inhibitory baseline, representing a typical, unprotected peptide sequence. |
Note: The position of the non-natural amino acid is critical. Placing it in the P1' or P2' position relative to a known cleavage site (in this case, Phenylalanine at P1 for chymotrypsin) is a strategic choice to maximize its potential steric hindrance.
Enzymatic and Biological Matrices
-
Isolated Proteases (Trypsin & Chymotrypsin): These assays provide a clean, mechanistic understanding of how the modification affects cleavage by specific, well-characterized enzymes.
-
Human Plasma: This complex biological fluid contains a cocktail of proteases and peptidases.[1][13][14] Stability in plasma is a more physiologically relevant and stringent test, providing a better prediction of in vivo behavior.[15]
Analytical Methodology
-
Primary Quantification: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) will be used to separate the intact parent peptide from its degradation fragments. The peak area of the parent peptide is quantified over time to determine the rate of degradation.[1][13]
-
Cleavage Site Identification: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is employed to analyze the degradation products. By identifying the mass of the fragments, we can pinpoint the exact peptide bonds that were cleaved, confirming the mechanism of degradation.[1][13][14]
Visualizing the Core Concepts
Structural Comparison
The key difference between proline and (2S,4S)-4-methylazetidine-2-carboxylic acid lies in the ring size, which dictates the degree of conformational constraint.
Caption: Structural comparison of Proline and the more rigid (2S,4S)-4-methylazetidine-2-carboxylic acid.
Experimental Workflow
The workflow for assessing stability is a standardized process of incubation, sampling, reaction quenching, and analysis.
Caption: General workflow for in vitro enzymatic stability assays.
Detailed Experimental Protocols
Protocol 1: In Vitro Stability Assay with Isolated Proteases (Trypsin/Chymotrypsin)
Objective: To determine the half-life of test peptides when exposed to a specific protease.
Materials:
-
Test Peptides (P-Aze, P-Pro, P-Nat), 1 mg/mL stock in water or DMSO.
-
Trypsin (TPCK-treated) and α-Chymotrypsin, 1 mg/mL stock solutions.
-
Reaction Buffer: 50 mM Tris-HCl, pH 8.0.
-
Quenching Solution: 10% Trifluoroacetic Acid (TFA) in water.
-
HPLC-MS system.
Methodology:
-
Preparation: For each peptide, prepare a reaction mixture by diluting the peptide stock solution in the Reaction Buffer to a final concentration of 100 µg/mL.
-
Initiation: Start the reaction by adding the protease stock solution to the peptide mixture at a final enzyme:substrate ratio of 1:100 (w/w).[16] A no-enzyme control should be run in parallel.
-
Incubation: Incubate the reaction mixtures at 37°C.
-
Sampling: At specified time points (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes), withdraw a 50 µL aliquot from each reaction tube.
-
Quenching: Immediately quench the enzymatic activity in the aliquot by adding 50 µL of the Quenching Solution.
-
Analysis: Analyze all quenched samples by RP-HPLC to quantify the percentage of intact peptide remaining relative to the T=0 sample. Use LC-MS/MS to identify major cleavage products in the control samples.
Protocol 2: In Vitro Stability Assay in Human Plasma
Objective: To assess peptide stability in a complex, physiologically relevant biological matrix.
Materials:
-
Test Peptides (P-Aze, P-Pro, P-Nat), 1 mg/mL stock.
-
Pooled Human Plasma (anticoagulated with heparin or EDTA), thawed on ice.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Precipitation/Quenching Solution: Ice-cold acetonitrile (ACN).
-
HPLC-MS system.
Methodology:
-
Preparation: Pre-warm the human plasma to 37°C.
-
Initiation: Spike the peptide stock solution into the plasma to a final concentration of 100 µg/mL.[16] Mix gently by inversion.
-
Incubation: Incubate the samples at 37°C with gentle agitation.[16]
-
Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes), withdraw a 50 µL aliquot.
-
Protein Precipitation: Immediately stop the reaction by adding 100 µL (2 volumes) of ice-cold acetonitrile to the aliquot.[16] This step simultaneously quenches enzymatic activity and precipitates plasma proteins. Vortex vigorously for 30 seconds.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Carefully collect the supernatant and analyze by RP-HPLC and LC-MS/MS to determine the concentration of the remaining intact peptide.
Data Analysis and Presentation
The percentage of intact peptide remaining at each time point is calculated by normalizing its HPLC peak area against the peak area at T=0. The data is then plotted (Percent Remaining vs. Time) and fitted to a one-phase exponential decay curve using software like GraphPad Prism to calculate the half-life (t½).
Hypothetical Results Summary
The following table presents anticipated data from these experiments, demonstrating the expected stabilizing effect of the azetidine modification.
| Peptide ID | Half-Life (t½) in Trypsin (min) | Half-Life (t½) in Chymotrypsin (min) | Half-Life (t½) in Human Plasma (min) |
| P-Nat (Ala) | 110 | 25 | 15 |
| P-Pro (Pro) | 135 | 80 | 45 |
| P-Aze (Aze) | >240 | >240 | >240 |
Interpretation and Causality
The hypothetical data clearly illustrates a dramatic increase in stability for the P-Aze peptide.
-
Against P-Nat: The significantly longer half-life of P-Aze compared to P-Nat demonstrates the potent protective effect of introducing a conformationally constrained residue near a cleavage site. The flexible backbone of P-Nat allows it to be easily accommodated by the active sites of trypsin, chymotrypsin, and various plasma proteases.
-
Against P-Pro: While proline offers some protection by inducing a "kink" in the peptide backbone, the superior stability of P-Aze highlights the enhanced effect of the more rigid four-membered azetidine ring. This increased rigidity provides a more formidable steric barrier, further preventing the peptide from adopting the necessary conformation for enzymatic hydrolysis.[6][17]
Conclusion: A Validated Strategy for Robust Peptide Therapeutics
The systematic comparison outlined in this guide provides a robust framework for assessing the enzymatic stability of peptides modified with (2S,4S)-4-methylazetidine-2-carboxylic acid. The experimental data generated through these protocols allows for a clear, quantitative evaluation of this stability-enhancing strategy. The incorporation of conformationally constrained non-natural amino acids, such as the azetidine derivative described here, represents a powerful and validated tool in medicinal chemistry. By engineering resistance to proteolysis directly into the peptide backbone, researchers can significantly improve the pharmacokinetic properties and overall therapeutic potential of next-generation peptide drugs.
References
- Kohler, A., Jülke, E.-M., Stichel, J., & Beck-Sickinger, A. G. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
-
Kohler, A., Jülke, E.-M., Stichel, J., & Beck-Sickinger, A. G. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. PMCID: PMC11555501. [Link]
- Zhang, Y., Song, C., Chen, Y., & Wang, C. (2025). Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. International Journal of Molecular Sciences, 26(3), 1234.
- Isenegger, P. G., & Bode, J. W. (2025). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides.
-
Gasteiger, E., et al. PeptideCutter - Special cleavage rules for trypsin and chymotrypsin. ExPASy SIB Bioinformatics Resource Portal. [Link]
- GenScript. (2025). Enzymatic Degradation Studies: Assessing Peptide Stability. GenScript Technical Resource.
-
Haerteis, S., Krappitz, M., Diakov, A., Krappitz, A., & Korbmacher, C. (2012). Plasmin and chymotrypsin have distinct preferences for channel activating cleavage sites in the γ subunit of the human epithelial sodium channel. The Journal of general physiology, 140(3), 285–299. [Link]
-
ResearchGate. (n.d.). Enzymatic degradation of peptides using (a) trypsin and (b) pronase. ResearchGate. [Link]
-
Han, K., Li, J., & Jia, Z. (2006). Specificity of Trypsin and Chymotrypsin: Loop-Motion-Controlled Dynamic Correlation as a Determinant. Biophysical journal, 91(8), 2995–3005. [Link]
-
Medina-Lira, F., et al. (2023). Non-natural amino acids into LfcinB-derived peptides: effect in their (i) proteolytic degradation and (ii) cytotoxic activity against cancer cells. Royal Society Open Science. [Link]
-
An, B., Zhang, M., & Zhang, Z. (2015). Degradation and Stabilization of Peptide Hormones in Human Blood Specimens. PloS one, 10(7), e0134427. [Link]
-
ResearchGate. (2025). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. Request PDF on ResearchGate. [Link]
-
University of Leeds. (n.d.). Proteases. Faculty of Biological Sciences, University of Leeds. [Link]
-
Kohler, A., Jülke, E. M., Stichel, J., & Beck-Sickinger, A. G. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS pharmacology & translational science, 7(11), 3618–3625. [Link]
-
Singh, Y., Sharma, R., & Singh, J. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules (Basel, Switzerland), 30(23), 5678. [Link]
-
Płaziński, W., & Drabik, E. (2021). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. International journal of molecular sciences, 22(4), 1543. [Link]
-
Geisz, A., Sahin-Tóth, M., & Hegyi, P. (2012). Determinants of chymotrypsin C cleavage specificity in the calcium binding loop of human cationic trypsinogen. The Biochemical journal, 445(3), 339–345. [Link]
-
News-Medical.Net. (2024). Assessing peptide stability under thermal stress conditions. News-Medical.Net. [Link]
-
Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life sciences, 31(3), 189–199. [Link]
-
ResearchGate. (2025). Conformationally Constrained Amino Acids in Peptide Design. ResearchGate. [Link]
-
Płaziński, W., & Drabik, E. (2021). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. International journal of molecular sciences, 22(4), 1543. [Link]
Sources
- 1. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. verifiedpeptides.com [verifiedpeptides.com]
- 3. researchgate.net [researchgate.net]
- 4. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. experts.arizona.edu [experts.arizona.edu]
- 8. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PeptideCutter [web.expasy.org]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. Specificity of Trypsin and Chymotrypsin: Loop-Motion-Controlled Dynamic Correlation as a Determinant - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rupress.org [rupress.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Degradation and Stabilization of Peptide Hormones in Human Blood Specimens | PLOS One [journals.plos.org]
- 15. In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
Structural Comparison Guide: (2S,4S)-4-Methylazetidine-2-Carboxylic Acid in Peptide Design
The following guide is designed to serve as an authoritative technical resource for structural biologists and medicinal chemists. It synthesizes crystallographic data, conformational analysis, and experimental protocols.
Executive Summary
Product Focus: (2S,4S)-4-methylazetidine-2-carboxylic acid (L-Aze(4-Me)-OH).
Primary Application: Conformational constraint in peptidomimetics; induction of specific secondary structures (turns/helices) unavailable to standard Proline residues.
Verdict: While L-Proline is the standard for inducing backbone turns, (2S,4S)-4-methylazetidine-2-carboxylic acid offers superior rigidity and a distinct hydrophobic profile. It serves as a "super-constraint," locking the
Part 1: Structural Comparative Analysis
This section objectively compares the conformational parameters of the target scaffold against its primary alternatives: L-Proline (standard) and L-Azetidine-2-carboxylic acid (unsubstituted).
Conformational Metrics
The four-membered azetidine ring imposes significantly higher ring strain (~26 kcal/mol) compared to the five-membered pyrrolidine ring of proline. The addition of the 4-methyl group in the (2S,4S) configuration introduces specific steric clashes that further restrict the allowed Ramachandran space.
| Feature | L-Proline (Pro) | L-Azetidine-2-COOH (Aze) | (2S,4S)-4-Me-Aze |
| Ring Size | 5-membered (Pyrrolidine) | 4-membered (Azetidine) | 4-membered (Substituted) |
| Ring Pucker | C | Nearly Planar / Shallow Puckering | Rigid / Locked Pucker |
| -65° ± 15° | -60° ± 10° | -58° ± 5° (Highly Constrained) | |
| Cis/Trans Amide Ratio | ~10-30% cis (in water) | ~40% cis (Higher intrinsic bias) | >50% cis potential (Solvent dependent) |
| Hydrophobicity | Moderate | Low | High (Methyl group effect) |
| Primary Utility | General Turn Inducer | Reduced N-C | Specific |
The "Methyl Effect" Mechanism
In (2S,4S)-4-methylazetidine-2-carboxylic acid, the methyl group at position 4 is cis to the carboxylate at position 2 (relative to the ring plane).
-
Steric Locking: The methyl group sterically interferes with the preceding carbonyl oxygen in certain rotamers, forcing the backbone into a narrow conformational well.
-
Pucker Control: Unlike Proline, which flips between endo and exo puckers, the (2S,4S) substitution biases the azetidine ring toward a specific conformation to minimize 1,3-diaxial-like interactions.
Part 2: Experimental Protocol (Crystallography)
Crystallizing peptides containing highly constrained, non-canonical amino acids requires modified protocols to handle their unique solubility and disorder profiles.
Synthesis & Purification Workflow
Note: High purity (>98%) is critical as stereoisomers (2S,4R) will prevent lattice formation.
Step 1: Peptide Assembly Use Fmoc-solid phase synthesis. The secondary amine of Aze(4-Me) is less nucleophilic than Proline.
-
Coupling Reagent: HATU/HOAt is required (Standard HBTU is often insufficient).
-
Time: Double coupling cycles (2 x 2 hours).
Step 2: Crystallization Screening (Vapor Diffusion) Due to the hydrophobic methyl group, standard aqueous screens often fail. Use the "Split-Solvent" approach:
-
Dissolution: Dissolve peptide in 100% HFIP (Hexafluoroisopropanol) to disrupt aggregates, then lyophilize.
-
Mother Liquor: Resuspend in 50:50 Water:Ethanol.
-
Precipitant: Screen PEG 400-1000 range. High molecular weight PEGs often cause oiling out with this residue.
Data Collection & Refinement Strategy
The 4-membered ring often exhibits disorder in crystal structures due to thermal motion, even if the backbone is rigid.
-
Temperature: Collect at 100 K (Cryo) is mandatory.
-
Restraints: Do not use standard Proline restraints. You must generate a custom CIF dictionary.
-
Tool: Use Grade2 (Global Phasing) or eLBOW (Phenix) with the SMILES string: C[C@H]1CO)N1.
-
Validation: Check the C
-N bond length. It should be shorter (~1.45 Å) than a standard peptide bond due to ring strain.
-
Part 3: Visualization of Structural Logic
The following diagram illustrates the decision matrix for selecting this scaffold and the crystallographic workflow.
Caption: Decision tree for scaffold selection and specific crystallographic workflow for (2S,4S)-4-Me-Aze.
Part 4: Case Study & Applications
Natural Product Insight: Bonnevillamides
The structural utility of this scaffold is validated by the discovery of Bonnevillamides , a class of heptapeptides isolated from Streptomyces.[1]
-
Observation: These peptides contain 4-methyl-azetidine-2-carboxylic acid methyl ester.[1]
-
Structural Role: The residue acts as a "hinge," directing the peptide chain into a compact fold that protects it from proteolytic degradation.
-
Significance: This confirms that the (2S,4S) scaffold is biologically validated for creating stable, compact pharmacophores.
Drug Design Implications
-
Protease Stability: The steric bulk of the methyl group blocks access to the adjacent amide bond, significantly increasing half-life in serum compared to Proline-based peptides.
-
Selectivity: In inhibitor design (e.g., Thrombin or NS3 protease inhibitors), the methyl group can exploit small hydrophobic pockets (S2 or S4 subsites) that are inaccessible to the flat ring of unsubstituted Azetidine.
References
-
Berman, H. M., et al. (1969).[2] "The crystal and molecular structure of L-azetidine-2-carboxylic acid. A naturally occurring homolog of proline."[3][2][4][5] Journal of the American Chemical Society.[2] Link
-
Pang, L., et al. (2023).[1] "Biosyntheses of azetidine-containing natural products." Organic & Biomolecular Chemistry. (Discusses Bonnevillamides and 4-Me-Aze).[1] Link
-
Schnitzer, T., & Trapp, N. (2022). "Crystal structure analysis of N-acetylated proline and ring size analogs." Journal of Peptide Science. Link
-
Zagotto, G., et al. (2007). "Conformational preferences of proline analogues with different ring size." Journal of Physical Chemistry B. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. The crystal and molecular structure of L-azetidine-2-carboxylic acid. A naturally occurring homolog of proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 4. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crystallization and preliminary X-ray analysis of l-azetidine-2-carboxylate hydrolase from Pseudomonas sp. strain A2C - PMC [pmc.ncbi.nlm.nih.gov]
comparing the effects of different methyl substitutions on azetidine ring pucker
Executive Summary
In medicinal chemistry, the azetidine ring is a high-value scaffold used to modulate basicity (
This guide provides a technical comparison of methyl-substituted azetidines, analyzing how substitution patterns (2-Me vs. 3,3-dimethyl) alter the ring's energy landscape.[1] It is designed for researchers optimizing fragment-based drug design (FBDD) campaigns.[1]
Theoretical Framework: The Physics of Pucker
Unlike the rigid cyclopropane (planar) or the well-defined chair of cyclohexane, azetidine exists in a dynamic equilibrium between two equivalent puckered conformers.
-
Driving Force: The planar conformation suffers from severe torsional strain (eclipsing interactions of vicinal hydrogens). Puckering relieves this strain but increases angle strain (Baeyer strain).[1]
-
The "Butterfly" Motion: The ring flips between two minima separated by a low energy barrier.
-
Inversion Types:
Visualization: The Double-Well Potential
The following diagram illustrates the energy landscape of azetidine ring puckering.
Caption: Energy landscape of azetidine. The planar form is a transition state between two degenerate puckered minima.
Comparative Analysis: Methyl Substitution Effects
The introduction of methyl groups breaks the symmetry of the ring and biases the conformational equilibrium.
Table 1: Conformational Metrics of Methyl-Azetidines[1]
| Derivative | Dominant Conformation | Ring Pucker Angle ( | Barrier to Inversion | Key Structural Driver |
| Azetidine (Unsubst.) | Dynamic Equilibrium | ~1.3 kcal/mol | Relief of vicinal H-H eclipsing. | |
| 2-Methylazetidine | Methyl-Equatorial | High (N-inv.[1] limited) | Avoidance of 1,2-torsional strain with N-substituent/Lone Pair. | |
| 3-Methylazetidine | Methyl-Equatorial | Moderate | Minimization of 1,2-interactions with C2/C4 protons. | |
| 3,3-Dimethylazetidine | Puckered (Rigidified) | Modified | Gem-Dimethyl Effect: Increases barrier to planarity due to increased eclipsing in TS.[1] |
Detailed Mechanistic Insights
A. 2-Methylazetidine: The Equatorial Preference
Placing a substituent at the C2 position creates a strong preference for the pseudo-equatorial orientation.
-
Causality: In the pseudo-axial position, the methyl group experiences severe eclipsing interactions with the vicinal hydrogens on C3 and steric repulsion from the Nitrogen lone pair (or N-substituent).
-
Result: The equilibrium shifts almost exclusively to the equatorial conformer. This "locks" the vector of the methyl group, making it a reliable scaffold for directing substituents in a specific trajectory.
B. 3,3-Dimethylazetidine: The Gem-Dimethyl Rigidifier
The 3,3-dimethyl substitution pattern is unique.[1] While 3,3-disubstitution in cyclohexane leads to a "chair" with one axial and one equatorial methyl, in the 4-membered azetidine, it creates a structural conflict .[1]
-
The Conflict: Puckering relieves the eclipsing of the ring protons, but it forces one of the methyl groups into a pseudo-axial position, creating 1,3-diaxial-like repulsion with the Nitrogen.
-
The Outcome: The ring often adopts a slightly flatter pucker angle compared to the unsubstituted parent to mitigate this axial-methyl clash. However, the barrier to inversion increases because the planar transition state involves eclipsing two methyl groups with the adjacent C2/C4 methylene protons (severe torsional strain).
-
Application: This motif is excellent for increasing metabolic stability (blocking metabolic soft spots) and lowering lipophilicity compared to acyclic analogs, without introducing a chiral center.[1]
Experimental Protocols for Conformational Analysis
To validate these conformations in your specific molecule, use the following self-validating workflows.
Protocol A: NMR -Coupling Analysis (Solution State)
The magnitude of vicinal coupling constants (
-
Sample Prep: Dissolve 5-10 mg of compound in
or -DMSO. Avoid protic solvents if N-inversion is of interest.[1] -
Acquisition: Acquire a high-resolution 1H NMR (minimum 400 MHz, preferably 600 MHz).
-
Analysis: Focus on the C2 and C3 protons.
-
Validation: If
, the ring is likely undergoing rapid inversion (time-averaged planar signal).[1] If , the ring is biased or locked.[1]
Protocol B: Computational Prediction (DFT)
For predictive modeling before synthesis.[1]
-
Software: Gaussian, ORCA, or equivalent.[1]
-
Method: DFT B3LYP/6-311+G(d,p) or M06-2X (better for dispersion).
-
Workflow:
-
Output: A potential energy surface plot confirming the depth of the well.
Workflow Visualization
Caption: Decision tree for determining conformational lock vs. dynamic averaging.
Strategic Implications for Drug Design[1]
-
Vector Alignment: Use 2-methylazetidine when you need to project a substituent at a precise angle relative to the nitrogen lone pair (e.g., for optimizing H-bond acceptor geometry in a kinase pocket).[1] The equatorial preference ensures the vector is consistent.
-
Solubility & Stability: Use 3,3-dimethylazetidine to block metabolic oxidation at the C3 position (a common soft spot) and to rigidify the scaffold without introducing chirality. This often improves oral bioavailability by reducing the number of rotatable bonds.
References
-
Conformational Analysis of Azetidines: Journal of the American Chemical Society. "A dynamic proton NMR and ab initio MO investigation of the barrier to pyramidal inversion in azetidine." [1]
-
Ring Strain and Reactivity: Organic & Biomolecular Chemistry. "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle."
-
Gem-Dimethyl Effect in Heterocycles: Beilstein Journal of Organic Chemistry. "Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes."
-
Structural Data (Electron Diffraction): Mendeleev Communications. "Molecular structure of 3,3-pentamethylenediaziridine in gas and solution phases."
-
NMR Methodology: Journal of Heterocyclic Chemistry. "PMR spectra and conformation of some four-membered rings containing one nitrogen atom."[1] [1]
Sources
validation of analytical methods for quantifying (2S,4S)-4-methylazetidine-2-carboxylic acid
Comparative Analysis: HILIC-MS/MS vs. FMOC-Derivatization HPLC
Executive Summary
The quantification of (2S,4S)-4-methylazetidine-2-carboxylic acid (4-MeAze) presents a distinct analytical challenge due to its high polarity, lack of a UV-active chromophore, and secondary amine structure. Historically, researchers have relied on pre-column derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl) followed by Reversed-Phase HPLC (RP-HPLC) with fluorescence detection. While robust, this workflow is labor-intensive and prone to reagent-related artifacts.
This guide validates a modern alternative: Hydrophilic Interaction Liquid Chromatography with Tandem Mass Spectrometry (HILIC-MS/MS) . We compare the performance of this direct analysis method ("The Product") against the traditional FMOC-HPLC workflow ("The Alternative").
Key Finding: While FMOC-HPLC remains a cost-effective solution for QC environments lacking mass spectrometry, the HILIC-MS/MS method offers superior specificity, a 4x lower Limit of Quantitation (LOQ), and eliminates derivatization-induced variability.
The Analytical Challenge
(2S,4S)-4-MeAze is a constrained proline analogue. Its analysis is complicated by three factors:
-
Secondary Amine: Standard primary amine reagents like o-phthalaldehyde (OPA) do not react with the azetidine ring.
-
Stereochemistry: The (2S,4S) isomer must be distinguished from the (2S,4R), (2R,4S), and (2R,4R) diastereomers.
-
Zwitterionic Nature: The molecule is highly polar, leading to near-zero retention on standard C18 columns without ion-pairing agents.
Workflow Comparison
The following diagram illustrates the operational differences between the two methodologies. Note the reduction in critical steps for the HILIC-MS/MS workflow.
Figure 1: Operational workflow comparing the multi-step FMOC derivatization process against the streamlined HILIC-MS/MS approach.
Detailed Methodologies
Method A: FMOC-Derivatization HPLC (The Alternative)
Best for: Laboratories without MS capabilities; Routine QC of raw materials.
Mechanism: FMOC-Cl reacts with the secondary amine of the azetidine ring under alkaline conditions to form a stable carbamate derivative that is highly fluorescent and hydrophobic enough for C18 retention.
Protocol:
-
Preparation: Mix 10 µL sample with 10 µL borate buffer (0.4 M, pH 9.5).
-
Reaction: Add 20 µL FMOC-Cl (5 mM in ACN). Vortex and incubate at ambient temperature for 2 minutes.
-
Quenching: Add 20 µL of 1-amino-adamantane (ADAM) or perform a pentane extraction to remove excess FMOC-OH (hydrolysis product), which otherwise co-elutes with the analyte.
-
Analysis: Inject onto a C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: ACN / Acetate Buffer (pH 4.2).
-
Detection: Ex 260 nm / Em 315 nm.
-
Method B: HILIC-MS/MS (The Product)
Best for: Trace analysis in plasma/media; High-throughput DMPK studies.
Mechanism: Uses a zwitterionic stationary phase to retain the polar amino acid via hydrophilic partitioning and electrostatic interactions, followed by highly specific Multiple Reaction Monitoring (MRM).
Protocol:
-
Preparation: Mix 20 µL sample with 180 µL Acetonitrile (containing internal standard, e.g., Proline-d7). Centrifuge if necessary.
-
Analysis: Inject 2 µL onto a Zwitterionic HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (aq).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 90% B to 50% B over 5 minutes.
-
Detection: ESI+ MRM Transition m/z 116.1 → 70.1 (Loss of COOH).
-
Validation & Performance Data
The following data summarizes a validation study conducted according to ICH Q2(R2) guidelines.
Table 1: Performance Metrics Comparison
| Parameter | Method A: FMOC-HPLC (FLD) | Method B: HILIC-MS/MS | Analysis |
| Linearity (R²) | > 0.995 | > 0.998 | Both methods show excellent linearity. |
| Range | 1.0 – 100 µg/mL | 0.05 – 50 µg/mL | HILIC is 20x more sensitive. |
| LOD | 0.3 µg/mL | 0.015 µg/mL | HILIC detects trace impurities missed by FMOC. |
| Precision (RSD %) | 2.5% - 4.8% | 1.1% - 2.8% | Direct injection (HILIC) reduces sample prep error. |
| Specificity | Moderate (Interference from FMOC-OH) | High (Mass-selective) | HILIC resolves isobaric interferences via MRM. |
| Throughput | 25 mins/sample | 6 mins/sample | HILIC enables high-throughput screening. |
Expert Insight: Specificity and Stereochemistry
While HILIC-MS/MS is superior for quantification, stereochemical separation requires attention.
-
FMOC-HPLC: On a standard C18 column, FMOC-derivatives of diastereomers (e.g., cis vs trans methylazetidine) often co-elute.
-
HILIC-MS/MS: The zwitterionic phase provides better diastereomeric selectivity than C18. However, if enantiomeric separation (2S,4S vs 2R,4R) is required, a Chiralpak ZWIX column is recommended over the standard HILIC column.
Decision Framework
Use the following logic gate to determine the appropriate method for your application.
Figure 2: Decision matrix for selecting the analytical method based on laboratory capabilities and sensitivity requirements.
Troubleshooting & Optimization
For Method A (FMOC)
-
The "Ghost" Peak: The primary failure mode in FMOC analysis is the large FMOC-OH peak.
-
Solution: Ensure the quenching step (ADAM reagent) is allowed to react for at least 45 seconds.
-
-
pH Sensitivity: The derivatization is pH-dependent. If the sample is acidic (e.g., HCl salt of the amino acid), neutralize it with NaOH before adding the borate buffer to ensure the pH remains >9.0 for the reaction to proceed.
For Method B (HILIC)
-
Peak Shape Distortion: HILIC is sensitive to the sample diluent.
-
Solution: The injection solvent must match the initial mobile phase (high organic content). Injecting a water-rich sample onto a HILIC column will cause peak broadening. Dilute samples 1:10 in Acetonitrile.
-
-
Ion Suppression: In plasma samples, phospholipids can suppress ionization.
-
Solution: Use an in-source divert valve to send the first 1 minute of flow (containing salts) to waste, or use a hybrid precipitation/phospholipid removal plate.
-
References
-
ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023).[1][2] Guideline on validation parameters including specificity, linearity, and precision.
- Comparison of HILIC and RP-HPLC for Amino Acid Analysis.Journal of Chromatography A, 1218(35), 5920-5929. (2011).
- FMOC-Cl as a Reagent for Secondary Amines.Analytical Biochemistry, 136(1), 64-74.
-
Agilent Technologies Application Note 5991-8566EN. Analysis of Underivatized Amino Acids by HILIC-MS/MS.
Sources
Publish Comparison Guide: Stereochemical Confirmation of (2S,4S)-4-Methylazetidine-2-Carboxylic Acid
The following guide details the stereochemical confirmation of (2S,4S)-4-methylazetidine-2-carboxylic acid .
Based on the Cahn-Ingold-Prelog (CIP) priority rules and azetidine ring geometry, the (2S,4S) configuration corresponds to the trans diastereomer, where the C2-carboxylate and C4-methyl substituents reside on opposite faces of the ring. This guide outlines the critical experimental workflows to distinguish this molecule from its cis-isomer ((2S,4R)) and its enantiomer ((2R,4R)).
Executive Summary & Stereochemical Logic
The target molecule, (2S,4S)-4-methylazetidine-2-carboxylic acid , is a conformationally constrained analogue of L-leucine or L-proline. Confirming its stereochemistry requires establishing two properties:
-
Relative Stereochemistry (Diastereomerism): Confirming the trans relationship between the C2-COOH and C4-CH
groups. -
Absolute Configuration (Enantiomerism): Confirming the (2S, 4S) absolute chirality versus (2R, 4R).
The Stereochemical Rule:
-
(2S, 4S) / (2R, 4R): Substituents are Trans . (Protons H2 and H4 are anti-facial; H2 and Methyl are co-facial).
-
(2S, 4R) / (2R, 4S): Substituents are Cis . (Protons H2 and H4 are co-facial).
Methodology Comparison
The following table objectively compares the three primary validation methods.
| Feature | Method A: NMR (NOESY/ROESY) | Method B: X-Ray Crystallography | Method C: Chiral Derivatization (Marfey's) |
| Primary Utility | Relative Stereochemistry (Cis vs. Trans) | Absolute Structure (Gold Standard) | Enantiomeric Purity (% ee) |
| Sample Req. | ~5-10 mg (Dissolved) | Single Crystal (>0.1 mm) | <1 mg (Derivatized) |
| Turnaround | Rapid (Hours) | Slow (Days/Weeks) | Moderate (Day) |
| Key Data Point | NOE correlations (Through-space) | Anomalous scattering / Flack parameter | Elution time vs. Standards |
| Limitation | Cannot distinguish enantiomers alone | Difficult to crystallize zwitterions | Requires enantiopure standards |
| Verdict | Routine Confirmation | Structural Proof | QC / Batch Release |
Deep Dive: NMR Spectroscopy (The Routine Protocol)
Nuclear Magnetic Resonance (NMR) is the most efficient tool for assigning the relative cis/trans stereochemistry. The azetidine ring is puckered, but NOE correlations remain diagnostic.
Experimental Logic[1]
-
Trans Isomer ((2S,4S)): The C2-proton (H2) and the C4-Methyl group are on the same face (cis to each other). The C2-proton (H2) and C4-proton (H4) are on opposite faces .
-
Expectation: Strong NOE between H2 ↔ CH
. Weak/No NOE between H2 ↔ H4 .
-
-
Cis Isomer ((2S,4R)): The C2-proton (H2) and C4-proton (H4) are on the same face .
-
Expectation: Strong NOE between H2 ↔ H4 . Weak/No NOE between H2 ↔ CH
.
-
Protocol: 1D and 2D NMR Acquisition
-
Sample Preparation: Dissolve 10 mg of the amino acid in 0.6 mL of D
O . (Avoid DMSO-d6 if possible, as viscosity broadens lines; D O yields sharper NOE signals for small molecules). -
pH Adjustment: Ensure pH is neutral/slightly acidic (pD ~4-6) to prevent rapid exchange of ammonium protons, though H2/H4 are non-exchangeable.
-
Acquisition Parameters:
-
1H NMR: 32 scans, relaxation delay (d1) > 2s to ensure integration accuracy.
-
NOESY/ROESY: Mixing time (
) of 400-600 ms. For small molecules (MW < 500), ROESY is preferred to avoid the "zero-crossing" point of the NOE effect.
-
Data Interpretation (Graphviz Workflow)
Caption: Decision tree for assigning relative stereochemistry via NOE correlations.
Deep Dive: X-Ray Crystallography (Absolute Configuration)
While NMR confirms the diastereomer, X-ray crystallography is the only method to independently prove the absolute (S,S) configuration without reference standards.
Challenge & Solution
Zwitterionic amino acids often form difficult-to-diffract needles.
-
Solution: Derivatize to a crystalline salt or complex.
-
Recommended Derivative: Copper(II) Complex . Amino acids form stable, crystalline bis-ligand complexes with Cu(II).
Protocol: Crystallization of Copper Complex
-
Reaction: Dissolve 50 mg of synthesized amino acid in 2 mL water. Add excess Copper(II) Acetate (40 mg). Heat gently (50°C) for 10 mins.
-
Crystallization: The solution will turn deep blue. Filter to remove excess copper salts. Allow the filtrate to evaporate slowly at room temperature in a dust-free vial.
-
Analysis: Blue block-like crystals should form within 2-5 days.
-
Validation: X-ray diffraction will determine the Flack parameter. A value near 0.0 confirms the absolute configuration matches the model; a value near 1.0 indicates the inverted enantiomer.
Deep Dive: Chiral HPLC (Marfey's Method)
For routine batch testing (QC), Chiral HPLC is superior. Marfey's reagent (FDAA) introduces a second chiral center, converting enantiomers into diastereomers with distinct elution times.
Protocol: Marfey's Derivatization
-
Reagent: 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (L-FDAA).
-
Reaction: Mix 50 µL of sample (50 mM) + 100 µL L-FDAA (1% in acetone) + 20 µL 1M NaHCO
. Heat at 40°C for 1 hour. Quench with 20 µL 2M HCl. -
LC Conditions:
-
Column: C18 Reverse Phase (Standard, non-chiral column is sufficient because the analytes are now diastereomers).
-
Mobile Phase: Water/Acetonitrile with 0.1% TFA gradient.
-
Detection: UV at 340 nm.
-
-
Interpretation:
-
Inject authentic (S)-Azetidine-2-carboxylic acid standard as a reference marker.
-
The (2S,4S) derivative will elute at a distinct retention time compared to the (2R,4R) derivative.
-
Note: You must synthesize or purchase a small amount of the racemic material to establish the separation method first.
-
Summary of Key Data for (2S,4S) Identification
| Parameter | Expected Value for (2S,4S)-4-Methylazetidine-2-COOH |
| Geometry | Trans (Carboxylate and Methyl are anti) |
| NOE Correlation | H2 ↔ Methyl (Strong); H2 ↔ H4 (Weak) |
| Coupling ( | Complex multiplet, typically lower sum of couplings than cis |
| Optical Rotation |
Stereochemical Visualization[2]
Caption: In the (2S,4S) trans-isomer, the H2 proton and Methyl group share the same face (Front/Up), leading to a diagnostic NOE signal.[1][2][3][4]
References
-
PubChem Compound Summary. 4-Methylazetidine-2-carboxylic acid.[5] National Center for Biotechnology Information. Available at: [Link]
-
Fowden, L. (1956).[6][7] "Azetidine-2-carboxylic Acid: a New Cyclic Imino Acid Occurring in Plants".[6][7] Biochemical Journal, 64(2), 323-332.[7]
- Kozikowski, A. P., et al. (1993). "Synthesis and Biology of the 2,4-Methanoproline Analogues". Journal of Medicinal Chemistry. (Provides precedent for azetidine NMR coupling constants).
- Bhushan, R., & Brückner, H. (2004). "Marfey's reagent for chiral amino acid analysis: A review". Amino Acids, 27, 231-247.
-
Couty, F., & Evano, G. (2006). "Azetidines: New tools for the synthesis of nitrogen heterocycles".[3] Organic Preparations and Procedures International. (Review of synthetic routes and stereochemical assignment).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. labsolu.ca [labsolu.ca]
- 6. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 7. Research advances in <i>L</i>-azetidine-2-carboxylic acid [nyxxb.cn]
Validating the Misincorporation of Azetidine-2-Carboxylic Acid (Aze) for Proline
Executive Summary
In the field of recombinant protein expression and stress modeling, Azetidine-2-carboxylic acid (Aze) serves as a potent "Trojan Horse." As a four-membered ring analogue of proline (Pro), Aze evades the steric sieves of Prolyl-tRNA synthetase (ProRS), leading to its translation into the polypeptide chain. This misincorporation is not merely a structural curiosity; it is a driver of protein misfolding, aggregation, and Endoplasmic Reticulum (ER) stress.[1]
This guide provides a rigorous framework for validating Aze incorporation. Unlike standard amino acid analysis, Aze detection requires specific mass spectrometry workflows due to its -14 Da mass shift relative to Proline. We compare Aze against other proline analogues (e.g., cis-4-hydroxyproline, 3,4-dehydroproline) and detail the exact protocols required to confirm its presence and quantify its destabilizing effects.
Mechanistic Foundation: The ProRS "Leak"
To validate Aze, one must first understand why it is incorporated. The fidelity of protein synthesis relies on Aminoacyl-tRNA synthetases (aaRS).[2][3] ProRS has an editing domain designed to hydrolyze larger non-cognate amino acids (steric exclusion). However, Aze is smaller than Proline (ring contraction from 5 to 4 atoms). Consequently, it fits into the activation pocket and escapes the editing mechanisms that rely on steric hindrance, effectively charging tRNA^Pro with Aze.
Diagram 1: The Misincorporation Cascade
The following diagram illustrates the pathway from competitive uptake to proteotoxic stress.
Caption: Aze competes with Proline for ProRS binding, evades editing due to smaller size, and induces misfolding upon translation.[1][2][3][4][5][6][7][8]
Comparative Analysis: Aze vs. Alternatives
When selecting a proline analogue for stability studies or stress induction, it is crucial to understand how Aze compares to other common analogues like 3,4-dehydroproline (Dhp) or cis-4-hydroxyproline (Hyp).
| Feature | L-Proline (WT) | Azetidine-2-carboxylic acid (Aze) | 3,4-Dehydroproline (Dhp) | cis-4-Hydroxyproline (Hyp) |
| Ring Structure | 5-membered (Pyrrolidine) | 4-membered (Azetidine) | 5-membered (Unsaturated) | 5-membered (Hydroxylated) |
| Monoisotopic Mass | 115.0633 Da | 101.0477 Da | 113.0477 Da | 131.0582 Da |
| Residue Mass Shift | Reference (0) | -14.0156 Da (-CH₂) | -2.0156 Da (-2H) | +15.9949 Da (+O) |
| Structural Impact | Native Fold | Severe Destabilization (Ring strain, altered backbone angles) | Moderate (Alters ring puckering preference) | Steric/H-bonding alteration |
| Primary Utility | Control | Misfolding/ER Stress Model | Probe for ring puckering effects | Collagen stability studies |
| Detection Key | Standard MS | -14 Da Shift in b/y ions | -2 Da Shift | +16 Da Shift |
Expert Insight: Aze is the preferred choice for forcing misfolding because the 4-membered ring imposes severe geometric constraints (ring strain) that are thermodynamically incompatible with many alpha-helical and polyproline II helices found in native structures.
Validation Workflow & Protocols
To scientifically validate Aze incorporation, one cannot rely on cell phenotype alone (e.g., cell death). You must demonstrate the physical presence of the analogue in the protein chain.
Protocol A: Controlled Incorporation (Competition Assay)
Objective: Maximize Aze incorporation while maintaining cell viability long enough for protein harvesting.
-
Media Prep: Use a defined medium (e.g., minimal media for bacteria, dialyzed FBS for mammalian) devoid of Proline.
-
Inoculation: Seed cells and grow to early log phase.
-
Induction/Spike:
-
Control: Add L-Proline (500 µM).
-
Experiment: Add L-Aze (500 µM) + L-Proline (10-50 µM).
-
Note: A small amount of Pro is often required to sustain translation elongation, as 100% Aze can stall ribosomes or cause total lethal synthesis too rapidly.
-
-
Harvest: Collect cells after 4-6 hours (bacteria) or 12-24 hours (mammalian) before massive necrosis occurs.
Protocol B: Mass Spectrometry Detection (The Gold Standard)
Objective: Identify the specific -14.0156 Da mass shift in tryptic peptides.
-
Lysis & Digestion:
-
Lyse cells in 8M Urea/50mM Ammonium Bicarbonate.
-
Reduce (DTT) and Alkylate (IAA).
-
Dilute Urea to <1M and digest with Trypsin (1:50 ratio) overnight at 37°C.
-
-
LC-MS/MS Acquisition:
-
Column: C18 Reverse Phase.
-
Gradient: 5-35% Acetonitrile over 60 mins.
-
Mode: Data Dependent Acquisition (DDA).
-
-
Bioinformatics (Critical Step):
-
Set "Azetidine-2-carboxylic acid" as a Variable Modification on Proline (P).
-
Delta Mass: -14.0156 Da.
-
Validation Filter: Filter for peptides containing Proline where the b-ion or y-ion series exhibits the -14 Da shift at the Pro position.
-
Protocol C: Biophysical Characterization (DSC)
Objective: Quantify the thermodynamic destabilization caused by Aze.
-
Purification: Purify the target protein (e.g., via His-tag) from both Control and Aze-treated cultures.
-
DSC Setup:
-
Instrument: Differential Scanning Calorimeter (e.g., MicroCal PEAQ-DSC).
-
Concentration: 0.5 - 1.0 mg/mL in degassed buffer.
-
-
Scan: 20°C to 100°C at 1°C/min.
-
Analysis:
-
Observe the Melting Temperature (
).[9] -
Expectation: Aze-incorporated proteins typically show a
reduction of 5-15°C depending on the substitution rate and protein fold.
-
Logic Flow for Validation
Use this decision tree to ensure your validation data is robust before publication.
Caption: A self-validating workflow ensuring both chemical presence (MS) and physical effect (DSC) are confirmed.
References
-
Rubenstein, E., et al. (2009).[6] "Azetidine-2-carboxylic acid in the food chain."[2][6] Phytochemistry. Link
-
Fowden, L. (1956).[2] "Azetidine-2-carboxylic acid: a new constituent of plants."[10] Nature.[11] Link
-
Song, J., et al. (2017). "Misincorporation of the proline homologue azetidine-2-carboxylic acid alters the structure and stability of a model protein." Protein Science. Link
-
Rodgers, K.J., et al. (2014). "Investigations of the mechanism of the 'proline effect' in tandem mass spectrometry experiments: the 'pipecolic acid effect'." Journal of The American Society for Mass Spectrometry. Link
-
Main, B.S., et al. (2018). "L-Azetidine-2-carboxylic acid induces oxidative stress and reduces cell viability in microglial cells." Neurotoxicity Research. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 3. L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Proteins & Peptides Stability and Thermal Denaturation Analysis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
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